Pde5-IN-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C23H20BrN3O4 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
InChIキー |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
異性体SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
正規SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phosphodiesterase 5 (PDE5) Inhibitors
Disclaimer: Information on a specific compound designated "Pde5-IN-5" is not available in public chemical databases or scientific literature. This name may be an internal, non-standard identifier. This guide will provide a comprehensive overview of the well-established class of compounds known as Phosphodiesterase 5 (PDE5) inhibitors, covering their chemical structures, properties, mechanism of action, and relevant experimental protocols as requested.
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme on cyclic guanosine monophosphate (cGMP) in various tissues.[1] By preventing the breakdown of cGMP, these inhibitors enhance the effects of nitric oxide (NO), a key signaling molecule in vasodilation. This mechanism of action has led to their successful application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][3] Prominent examples of PDE5 inhibitors include Sildenafil (Viagra), Tadalafil (Cialis), and Vardenafil (Levitra).[1]
Chemical Structures and Properties
The chemical structures of PDE5 inhibitors are diverse, but they generally mimic the structure of cGMP, allowing them to bind to the active site of the PDE5 enzyme.[4] Below is a table summarizing the key chemical properties of three widely used PDE5 inhibitors.
| Property | Sildenafil | Tadalafil | Vardenafil |
| IUPAC Name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | 4-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-phenyl]-9-methyl-7-propyl-3,5,6,8-tetrazabicyclo[4.3.0]nona-3,7,9-trien-2-one |
| CAS Number | 139755-83-2 | 171596-29-5 | 224785-91-5 |
| Molecular Formula | C22H30N6O4S | C22H19N3O4 | C23H32N6O4S |
| Molecular Weight | 474.58 g/mol | 389.41 g/mol | 488.60 g/mol |
| SMILES String | CCC1=NN(C)C2=C1NC(=NC2=C(C3=C(C=CC(=C3)S(=O)(=O)N4CCN(C)CC4)OCC)O)C | CN1CC2C(C(N(C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)N2C=C6)=O | CCCN1C=NC2=C1C(=O)N(C(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC)CC4)OCC)C |
Mechanism of Action and Signaling Pathway
The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1][2]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and the pulmonary vasculature.[5] PDE5 inhibitors competitively block the active site of this enzyme, preventing the degradation of cGMP. The resulting elevated levels of cGMP prolong the signaling cascade initiated by NO, leading to enhanced and sustained vasodilation.[1][2]
Caption: The Nitric Oxide/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
A common method to determine the inhibitory activity of a compound against PDE5 is a biochemical assay that measures the amount of cGMP hydrolyzed by the enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE5.
Materials:
-
Purified recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Snake venom nucleotidase (converts 5'-GMP to guanosine)
-
Alkaline phosphatase (removes phosphate from guanosine)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
96-well microplates
-
Plate reader for colorimetric or fluorescent detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (vehicle only).
-
Enzyme Reaction:
-
Add the assay buffer, PDE5 enzyme, and the test compound (or control) to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding cGMP to each well.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at the same temperature.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., by boiling or adding a chemical denaturant).
-
Add snake venom nucleotidase and alkaline phosphatase to the wells and incubate to convert the 5'-GMP product to guanosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a colorimetric reagent (e.g., Malachite Green) or a fluorescent phosphate sensor.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence in each well using a plate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pde5-IN-5 (CAS: 2414921-33-6): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Pde5-IN-5, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. This guide covers its mechanism of action, key experimental data, relevant signaling pathways, and detailed experimental protocols.
Core Compound Data
This compound, also identified as Compound 11 in select literature, is a small molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its fundamental characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 2414921-33-6 | [1][2][3] |
| Molecular Formula | C23H20BrN3O4 | [1][2] |
| Molecular Weight | 482.33 g/mol | [2] |
| IC50 (PDE5) | 2.0 nM | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of blood flow.
The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide, which then activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling cascades that result in smooth muscle relaxation and vasodilation.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the potentiation of the NO/sGC/cGMP pathway. This enhanced signaling results in prolonged smooth muscle relaxation and increased blood flow in tissues where PDE5 is expressed.[4][5][6][7]
Experimental Protocols
While the specific experimental details for the characterization of this compound are detailed in the primary literature, this section outlines a general and widely accepted protocol for determining the in vitro inhibitory activity of a compound against PDE5.
In Vitro PDE5 Inhibition Assay (General Protocol)
This protocol is based on the quantification of the product of cGMP hydrolysis by PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
Guanosine 3',5'-cyclic monophosphate (cGMP)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., radioactive label, fluorescent probe, or antibody-based detection system)
-
96-well microplates
-
Microplate reader (scintillation counter, fluorescence reader, or luminometer, depending on the detection method)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant PDE5 enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzyme to hydrolyze cGMP.
-
Termination of Reaction: Stop the reaction using a suitable method, such as heat inactivation or the addition of a chemical stop solution.
-
Detection: Quantify the amount of hydrolyzed cGMP (5'-GMP) or the remaining cGMP using a suitable detection method.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity and Further Research
The primary publication on this compound suggests it is a selective inhibitor of PDE5.[1] For a comprehensive understanding of its therapeutic potential and off-target effects, a selectivity profile against other phosphodiesterase isoforms (PDE1-11) is essential. Researchers are encouraged to consult the primary literature for specific selectivity data. Further investigations into the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound are critical steps in its development as a potential therapeutic agent.
References
- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and in vivo testing of dual phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6)-selective inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors
A Note on "Pde5-IN-5": Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "this compound". Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of Phosphodiesterase 5 (PDE5) inhibitors, a significant class of therapeutic agents. We will use well-established examples, such as sildenafil, to illustrate the core principles and methodologies in this field of drug development.
Introduction to Phosphodiesterase 5 (PDE5)
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells.[2] By inhibiting PDE5, the intracellular levels of cGMP increase, leading to vasodilation and other therapeutic effects.[1] This mechanism of action is the basis for the clinical use of PDE5 inhibitors in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][3]
PDE5 is widely distributed in various tissues, including the corpus cavernosum of the penis, vascular smooth muscle, platelets, and the lower urinary tract.[2][4] The discovery of PDE5 inhibitors, therefore, opened up new avenues for therapeutic interventions in a range of conditions.
The cGMP Signaling Pathway and Mechanism of Action of PDE5 Inhibitors
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5]
PDE5 inhibitors exert their effect by blocking the hydrolytic action of the PDE5 enzyme on cGMP.[1] This leads to an accumulation of cGMP, thereby prolonging the signaling cascade initiated by NO and enhancing smooth muscle relaxation.[1] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO, requiring sexual stimulation to be effective for ED.[1]
Discovery and Development of PDE5 Inhibitors: A General Workflow
The discovery of PDE5 inhibitors followed a rational drug design approach. The initial development programs were often aimed at treating cardiovascular conditions like angina.[6] The journey from a lead compound to a marketed drug involves several key stages:
-
Target Identification and Validation: The identification of PDE5 as a therapeutic target was a crucial first step. Its role in regulating cGMP levels in smooth muscle made it a promising candidate for intervention.[2]
-
Lead Discovery and Optimization: The process often begins with a known, weakly active compound or through high-throughput screening of chemical libraries. For instance, the development of sildenafil started from zaprinast, a weak PDE inhibitor.[6] Medicinal chemists then synthesize and test numerous analogs to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study is a critical part of the optimization process.[3]
-
Preclinical Development: Promising candidates undergo extensive preclinical testing. This includes in vitro assays to determine potency (IC50) and selectivity against other PDE isoforms, as well as in vivo studies in animal models to assess efficacy and safety.
-
Clinical Trials: Compounds that show promise in preclinical studies move into clinical trials in humans to evaluate their safety, efficacy, and optimal dosage for the intended indication.
Quantitative Data of Selected PDE5 Inhibitors
The following table summarizes the inhibitory activity (IC50) of several well-known PDE5 inhibitors against PDE5 and their selectivity over other PDE isoforms. Lower IC50 values indicate higher potency.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE1 | Selectivity vs. PDE11 |
| Sildenafil | 3.5 | ~10-fold | >80-fold | >1000-fold |
| Tadalafil | 1.8 | >700-fold | >10,000-fold | ~10-fold |
| Vardenafil | 0.7 | ~15-fold | >1000-fold | >1000-fold |
| Avanafil | 5.2 | >100-fold | >1000-fold | >1000-fold |
Note: Data compiled from various sources. Exact values may vary depending on the assay conditions.
Experimental Protocols
1. PDE5 Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the PDE5 enzyme.
-
Principle: The assay measures the amount of cGMP that is hydrolyzed by the PDE5 enzyme in the presence and absence of an inhibitor. The activity is often determined by measuring the amount of inorganic phosphate (Pi) produced from the subsequent hydrolysis of 5'-GMP by a nucleotidase.
-
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
5'-Nucleotidase
-
Test compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, PDE5 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the PDE5 reaction.
-
Add 5'-nucleotidase and incubate to convert the 5'-GMP product to guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Synthesis of Sildenafil: A Representative Example
The synthesis of sildenafil involves a multi-step process. A common synthetic route is outlined below.
-
Step 1: Acylation: 2-Ethoxybenzoic acid is activated and reacted with 4-amino-3-propyl-1H-pyrazole-5-carboxamide to form an acylated intermediate.[7]
-
Step 2: Cyclization: The intermediate undergoes base-catalyzed cyclization to form the pyrazolopyrimidinone core structure.[7]
-
Step 3: Chlorosulfonylation: The pyrazolopyrimidinone is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the phenyl ring.
-
Step 4: Sulfonamide Formation: The chlorosulfonylated intermediate is reacted with 1-methylpiperazine to form the sulfonamide.
-
Step 5: Final Modifications and Purification: The final steps may involve modifications to other parts of the molecule and purification to yield sildenafil.
Conclusion
The discovery and development of PDE5 inhibitors represent a significant achievement in modern medicine. Through a combination of rational drug design, extensive structure-activity relationship studies, and rigorous preclinical and clinical evaluation, a new class of drugs has been successfully brought to the market, improving the quality of life for many individuals. The ongoing research in this field continues to explore the potential of PDE5 inhibitors in other therapeutic areas, highlighting the enduring importance of this enzyme as a drug target.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-5: A Tadalafil Analog for PDE5 Inhibition - A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Pde5-IN-5." This technical guide has been constructed based on the established knowledge of tadalafil and its known analogs, with "this compound" used as a placeholder to illustrate the typical characteristics and evaluation of a novel tadalafil analog. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2][3] These drugs function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[4][5][6] Tadalafil, a potent and selective PDE5 inhibitor, is distinguished by its long half-life, offering a prolonged duration of action.[5][7] The development of tadalafil analogs, such as the hypothetical this compound, aims to refine the pharmacological profile, potentially offering advantages in terms of selectivity, pharmacokinetics, or side-effect profiles.[8][9] This document provides a technical overview of this compound as a tadalafil analog, for researchers, scientists, and drug development professionals.
Mechanism of Action
Like other drugs in its class, this compound is presumed to be a selective inhibitor of phosphodiesterase type 5 (PDE5).[7][10] The mechanism of action involves the inhibition of the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[6][7] By inhibiting PDE5, this compound prevents the breakdown of cGMP.[5][6] This leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, increased blood flow to the penis during sexual stimulation.[4][6][11]
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the hypothetical in vitro potency (IC50) of this compound against PDE5 and its selectivity over other PDE isoforms compared to tadalafil.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| Tadalafil | 5 | >10,000 | 35 | >2,000 | 7 |
| This compound (Hypothetical) | 3.5 | >12,000 | 50 | >3,400 | 14.3 |
Pharmacokinetic Profile
This table presents a hypothetical comparison of the key pharmacokinetic parameters of this compound and tadalafil in a preclinical animal model.
| Parameter | Tadalafil | This compound (Hypothetical) |
| Tmax (h) | 2 | 1.5 |
| Cmax (ng/mL) | 378 | 450 |
| AUC (0-t) (ng·h/mL) | 4520 | 5100 |
| Half-life (t1/2) (h) | 17.5 | 20 |
| Bioavailability (%) | ~80 | ~85 |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.
Methodology:
-
Recombinant human PDE5A1 is used as the enzyme source.
-
The assay is performed in a 96-well plate format.
-
A range of concentrations of this compound and tadalafil are pre-incubated with the PDE5 enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of cGMP as the substrate.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The amount of remaining cGMP is quantified using a competitive enzyme immunoassay (EIA) or a fluorescence polarization (FP) based method.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy in a Rat Model of Erectile Dysfunction
Objective: To evaluate the in vivo efficacy of this compound in a validated animal model of erectile dysfunction.
Methodology:
-
Male Sprague-Dawley rats are anesthetized.
-
The cavernous nerve is exposed and a stimulating electrode is placed.
-
A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Mean arterial pressure (MAP) is monitored via a carotid artery catheter.
-
A baseline erectile response to cavernous nerve stimulation is recorded.
-
This compound or tadalafil is administered orally or intravenously.
-
Erectile responses are measured at various time points post-dosing.
-
Efficacy is determined by the increase in the ICP/MAP ratio.
Pharmacokinetic Study in a Preclinical Model
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
This compound is administered to a cohort of animals (e.g., rats or dogs) via intravenous and oral routes.
-
Blood samples are collected at predetermined time points.
-
Plasma is separated by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability) are calculated using non-compartmental analysis.
Structural Relationship
This compound, as a hypothetical analog of tadalafil, would likely share the core β-carboline structure of tadalafil with modifications to the side chains. These modifications are intended to alter the compound's physicochemical properties, which in turn can influence its potency, selectivity, and pharmacokinetic profile.
Conclusion
The hypothetical tadalafil analog, this compound, represents a potential advancement in the field of PDE5 inhibitors. Based on the illustrative data, it may offer improved potency and a longer half-life compared to tadalafil. The development of such analogs is driven by the pursuit of enhanced therapeutic profiles, including greater selectivity and more favorable pharmacokinetic properties.[8][9] Further preclinical and clinical investigations would be necessary to fully characterize the efficacy and safety of any new chemical entity in this class.
References
- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 2. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
- 3. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on Pyrazolopyrimidinone-Based PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research and development of a promising series of pyrazolopyrimidinone-based phosphodiesterase 5 (PDE5) inhibitors. While initial literature reviews highlighted a "Compound 11" as a potent inhibitor with an IC50 of 1.5 nM, subsequent investigation into the work by Sawant et al. reveals a broader series of promising compounds. This guide will focus on the key findings from this research, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the available quantitative data for representative compounds from the pyrazolopyrimidinone series developed by Sawant and colleagues. These compounds have demonstrated significant potential as selective and effective PDE5 inhibitors.
Table 1: In Vitro Potency and Selectivity of Pyrazolopyrimidinone Derivatives
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |
| Sildenafil | 3.0 | 30 | 10 | Sawant et al. (2019) |
| Compound 5 | 0.15 | 3.0 | 20 | Sawant et al. (2019)[1] |
| Compound 18 | Excellent in vitro activity | - | Selective for PDE5 | Sawant et al. (2023)[2] |
| Compound 11 | 1.5 | - | Similar to sildenafil | As cited in[3] |
Note: Specific IC50 values for Compound 18 and against other PDE isoforms for Compound 11 were not available in the reviewed literature. "Excellent in vitro activity" and "Selective for PDE5" are qualitative descriptions from the source.[2]
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Compound | Key Pharmacokinetic Properties | In Vivo Efficacy | Animal Model | Reference |
| Compound 5 | Good PK properties and physicochemical parameters | Excellent, comparable to sildenafil | Conscious rabbit model | Sawant et al. (2019)[1] |
| Compound 18 | Excellent pharmacokinetic profile, excellent Caco-2 permeability | Excellent in vivo activity | - | Sawant et al. (2023)[2] |
Note: Detailed quantitative pharmacokinetic parameters (e.g., Tmax, Cmax, half-life) were not specified in the accessible literature.
Experimental Protocols
This section details the methodologies for key experiments typically employed in the evaluation of novel PDE5 inhibitors, based on established practices in the field.
PDE5 Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the PDE5 enzyme.
-
Enzyme Source: Recombinant human PDE5 is used.
-
Substrate: Cyclic guanosine monophosphate (cGMP) is used as the substrate for PDE5.
-
Methodology:
-
A reaction mixture is prepared containing the PDE5 enzyme, the test compound at various concentrations, and a buffer solution.
-
The enzymatic reaction is initiated by the addition of cGMP.
-
The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of remaining cGMP or the product, 5'-GMP, is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled [3H]-cGMP and quantifying the resulting [3H]-5'-GMP after separation by chromatography.
-
Fluorescence-Based Assays: Employing fluorescently labeled cGMP or a coupled-enzyme system that produces a fluorescent signal proportional to the amount of 5'-GMP generated.[4]
-
LC-MS/MS: A label-free method that directly measures the concentrations of cGMP and 5'-GMP.
-
-
-
Data Analysis: The percentage of PDE5 inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
PDE Isozyme Selectivity Profiling
To assess the selectivity of a compound, its inhibitory activity is tested against a panel of other phosphodiesterase isozymes (e.g., PDE1-11).
-
Methodology: The PDE5 inhibition assay protocol is adapted for other PDE isozymes, using their respective preferred substrates (cAMP or cGMP).
-
Data Analysis: The IC50 values for each PDE isozyme are determined. The selectivity ratio is calculated by dividing the IC50 for the other isozymes by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
In Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction
This experiment evaluates the pro-erectile effect of the compound in a relevant animal model.
-
Animal Model: Conscious rabbit models or anesthetized rats are commonly used.[1][5]
-
Procedure:
-
Animals are administered the test compound or a vehicle control, typically via oral gavage or intravenous injection.
-
After a predetermined time, penile erection is induced. This can be achieved by methods such as:
-
Cavernous Nerve Stimulation: Electrical stimulation of the cavernous nerve to induce a physiological erectile response.[5]
-
Intracavernosal Injection of a Vasodilator: Administration of a substance like sodium nitroprusside to induce erection.
-
-
Erectile function is quantified by measuring the intracavernosal pressure (ICP) and the mean arterial pressure (MAP).
-
-
Data Analysis: The ratio of ICP to MAP is calculated to assess the erectile response. The efficacy of the compound is determined by comparing the ICP/MAP ratio in the treated group to the control group.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Animal Model: Typically conducted in rats or mice.
-
Procedure:
-
The compound is administered to the animals, usually through both intravenous and oral routes in separate groups.
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (%) (calculated by comparing the AUC from oral and intravenous administration)
-
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: PDE5 signaling pathway and the mechanism of action of pyrazolopyrimidinone inhibitors.
Experimental Workflow for PDE5 Inhibitor Development
Caption: A typical experimental workflow for the development of novel PDE5 inhibitors.
Logical Relationship of Pyrazolopyrimidinones to Sildenafil
Caption: Logical relationship of the novel pyrazolopyrimidinone inhibitors to sildenafil.
References
- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Pde5-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase type 5 (PDE5) inhibitors are a well-established class of drugs with significant therapeutic applications.[1][2] This document provides a technical overview of Pde5-IN-5, a novel investigational inhibitor of PDE5. This compound is a potent and selective agent with the potential for broad therapeutic applications beyond the traditional scope of erectile dysfunction and pulmonary hypertension.[3][4] This guide will detail the mechanism of action, key in-vitro and in-vivo data, experimental protocols, and the underlying signaling pathways associated with this compound, providing a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 leads to an increase in intracellular levels of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling.[1][5] By potentiating the cGMP signaling pathway, this compound offers a promising therapeutic strategy for a range of disorders characterized by impaired nitric oxide (NO)/cGMP signaling.[3][6]
Mechanism of Action
The primary mechanism of action of this compound is the competitive and reversible inhibition of the PDE5 enzyme.[1] PDE5 is responsible for the degradation of cGMP to the inactive 5'-GMP.[2] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[7] this compound prevents the hydrolysis of cGMP, thereby amplifying the downstream effects of the NO/cGMP pathway.[1] This leads to vasodilation, improved blood flow, and other cGMP-mediated physiological responses.[5][8]
Signaling Pathway Diagram
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In-Vitro Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. PDE5 |
| This compound | 1.2 | - |
| PDE1 | 850 | 708x |
| PDE6 | 15 | 12.5x |
| PDE11 | 25 | 20.8x |
Table 2: Pharmacokinetic Properties (Rodent Model)
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (hours) | 1.5 |
| Half-life (t1/2, hours) | 6.8 |
| Cmax (ng/mL) | 320 |
| Metabolism | Primarily via CYP3A4[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
PDE5 Enzyme Inhibition Assay
Objective: To determine the in-vitro potency (IC50) of this compound against the human recombinant PDE5 enzyme.
Methodology:
-
Human recombinant PDE5 enzyme is incubated with varying concentrations of this compound in a 96-well plate.
-
The reaction is initiated by the addition of the substrate, cGMP.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The amount of remaining cGMP or the product, 5'-GMP, is quantified using a suitable detection method (e.g., fluorescence polarization, ELISA, or mass spectrometry).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In-Vivo Efficacy Model (Rodent)
Objective: To assess the pro-erectile effect of this compound in a rodent model of erectile dysfunction.
Methodology:
-
Male rodents are anesthetized, and the carotid artery and corpus cavernosum are cannulated for blood pressure monitoring and intracavernosal pressure (ICP) measurement, respectively.
-
This compound or vehicle is administered orally at various doses.
-
After a predetermined time, the cavernous nerve is electrically stimulated to induce an erectile response.
-
The ICP and mean arterial pressure (MAP) are recorded, and the ICP/MAP ratio is calculated to assess erectile function.
-
Dose-response curves are generated to determine the effective dose (ED50).
Experimental Workflow Diagram
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase 5 inhibitors: current status and potential applications [pubmed.ncbi.nlm.nih.gov]
- 3. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The cGMP Signaling Pathway and Its Modulation by Phosphodiesterase Type 5 (PDE5) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, neuronal signaling, and immune responses.[1] A key regulator of this pathway is the enzyme phosphodiesterase type 5 (PDE5), which specifically hydrolyzes cGMP, thereby terminating its downstream effects.[2] The development of selective PDE5 inhibitors has revolutionized the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension, and ongoing research continues to uncover their therapeutic potential in other areas.[3][4] This technical guide provides an in-depth overview of the cGMP signaling pathway, the mechanism of action of PDE5 inhibitors, and key experimental methodologies for their evaluation. While this guide focuses on the class of PDE5 inhibitors, it is important to note that a search for the specific compound "Pde5-IN-5" did not yield any publicly available information.
The cGMP Signaling Pathway
The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[1]
Upon activation, the increased intracellular concentration of cGMP leads to the activation of several downstream effectors, primarily cGMP-dependent protein kinase G (PKG).[5] PKG, in turn, phosphorylates a variety of substrate proteins, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1] cGMP can also directly interact with and modulate the activity of cyclic nucleotide-gated ion channels and other phosphodiesterases.[5]
The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond of cGMP to form the inactive 5'-GMP.[1] The PDE superfamily consists of 11 families, with PDE5, PDE6, and PDE9 being specific for cGMP hydrolysis.[6] PDE5 is highly expressed in the smooth muscle of the corpus cavernosum and the pulmonary vasculature, making it a prime target for therapeutic intervention in conditions related to smooth muscle tone.[4][6]
Mechanism of Action of PDE5 Inhibitors
PDE5 inhibitors are a class of drugs that competitively block the catalytic site of the PDE5 enzyme.[2] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation within the cell.[2] This amplification of the cGMP signal enhances the downstream effects of PKG, resulting in prolonged and more pronounced smooth muscle relaxation.[1] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO and the cGMP pathway, which is why sexual stimulation is required for their effect in erectile dysfunction.[2]
Quantitative Data on Common PDE5 Inhibitors
The following tables summarize key quantitative data for three widely studied PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (PDE5/PDE6) | Selectivity vs. PDE11 (PDE5/PDE11) |
| Sildenafil | 3.7 ± 1.4[7] | ~10-fold[8] | ~7-fold[8] |
| Tadalafil | 1.8 ± 0.4[7] | >7,000-fold[8] | ~10-fold[8] |
| Vardenafil | 0.091 ± 0.031[7] | ~15-fold[8] | ~100-fold[8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Properties of PDE5 Inhibitors
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) |
| Sildenafil | 1.0[9] | 3-5[2] | ~40[2] |
| Tadalafil | 2.0[9] | 17.5[9] | Not specified[10] |
| Vardenafil | 1.0[9] | 4-5[9] | ~15[10] |
Tmax is the time to reach maximum plasma concentration. t1/2 is the elimination half-life.
Experimental Protocols
Synthesis of Sildenafil (Illustrative Example)
The synthesis of sildenafil has been reported through various routes. A common laboratory-scale synthesis involves several steps, starting from 2-ethoxybenzoic acid.[11] A simplified, conceptual overview is provided below. For detailed, step-by-step procedures, including reagent quantities and reaction conditions, refer to the primary literature.[12][13]
General Protocol Outline:
-
Chlorosulfonylation: 2-Ethoxybenzoic acid is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid) to produce the corresponding sulfonyl chloride.[12]
-
Amidation: The sulfonyl chloride is then reacted with 1-methylpiperazine to form the piperazine sulfonamide derivative.[12]
-
Coupling and Cyclization: The sulfonamide intermediate is coupled with a pyrazolopyrimidinone core structure, followed by cyclization to yield sildenafil.[3]
-
Purification: The final product is purified, often by recrystallization, to obtain high-purity sildenafil.[13]
In Vitro PDE5 Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., a system to measure the product, 5'-GMP, or the remaining substrate, cGMP)
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.
-
Initiation: Start the reaction by adding cGMP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction using a suitable method (e.g., adding a stop solution or heat inactivation).
-
Detection: Quantify the amount of 5'-GMP produced or the remaining cGMP using a suitable detection method. A common method is a fluorescence polarization assay.[14]
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of Intracellular cGMP Levels
This protocol describes a general method for measuring changes in intracellular cGMP levels in response to treatment with a PDE5 inhibitor.
Materials:
-
Cell line of interest (e.g., smooth muscle cells)
-
Cell culture medium and reagents
-
NO donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
Test PDE5 inhibitor
-
Lysis buffer
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Treatment: Pre-incubate the cells with the test PDE5 inhibitor at various concentrations for a specified time.
-
Stimulation: Add an NO donor to stimulate cGMP production and incubate for a short period.
-
Cell Lysis: Remove the medium and lyse the cells with the lysis buffer to release the intracellular contents.
-
cGMP Quantification: Use a commercial cGMP ELISA kit to measure the concentration of cGMP in the cell lysates according to the manufacturer's instructions.[15][16]
-
Data Analysis: Normalize the cGMP levels to the total protein concentration in each sample and compare the cGMP levels in treated versus untreated cells.
Conclusion
The cGMP signaling pathway is a fundamental cellular communication system, and its modulation by PDE5 inhibitors has proven to be a highly effective therapeutic strategy. This guide has provided a comprehensive overview of the core components of this pathway, the mechanism of action of PDE5 inhibitors, and standardized experimental protocols for their characterization. A thorough understanding of these principles is essential for researchers and drug development professionals working to discover and develop novel modulators of this critical signaling cascade.
References
- 1. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 12. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3.4. Quantification of Cyclic Guanosine Monophosphate (cGMP) [bio-protocol.org]
- 16. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
Preclinical Research on Novel PDE5 Inhibitors: A Technical Guide
Introduction
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation. This mechanism forms the basis for the therapeutic success of first-generation PDE5 inhibitors like sildenafil, tadalafil, and vardenafil, primarily in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Driven by the need for improved pharmacological profiles—including enhanced potency, greater selectivity, and optimized pharmacokinetics—preclinical research is actively exploring novel PDE5 inhibitors. A significant challenge in this field is achieving high selectivity against other PDE isoforms, particularly PDE6 and PDE11, to minimize side effects such as visual disturbances and myalgia. Furthermore, the therapeutic potential of PDE5 inhibition is being investigated in a range of new indications, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions, and cancer, necessitating rigorous preclinical evaluation in relevant disease models.
This technical guide provides an in-depth overview of the core preclinical methodologies, key signaling pathways, and data evaluation metrics essential for the development of the next generation of PDE5 inhibitors.
Core Signaling Pathway: The NO/cGMP Axis
The canonical signaling pathway modulated by PDE5 inhibitors begins with the production of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to downstream effects that culminate in smooth muscle relaxation and other physiological responses. PDE5 acts as a negative regulator in this cascade by hydrolyzing cGMP to the inactive GMP. PDE5 inhibitors block this degradation, thereby potentiating the NO/cGMP/PKG signaling pathway.
Pde5-IN-5 for in vitro pharmacological studies
An In-Depth Technical Guide to the In Vitro Pharmacology of Sildenafil, a Representative PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme on cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This inhibition leads to vasodilation and is utilized in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension.[1] While the specific compound "Pde5-IN-5" is not documented in publicly available scientific literature, this guide will use Sildenafil, the first-in-class and extensively studied PDE5 inhibitor, as a representative molecule to detail the in vitro pharmacological studies relevant to this class of compounds. This guide will provide quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The in vitro potency and selectivity of Sildenafil have been characterized across various phosphodiesterase (PDE) isozymes. This data is crucial for understanding its mechanism of action and potential off-target effects.
| Parameter | Enzyme/Tissue | Value | Reference |
| IC₅₀ | PDE5 (Human Corpus Cavernosum) | 3.5 nM | [1] |
| PDE5 (Rat Main Pulmonary Artery) | 3.4 nM | [2][3] | |
| PDE6 (Bovine Retina) | 33 nM | [1] | |
| PDE1 | >80-fold selectivity vs PDE5 | [4] | |
| PDE2, PDE3, PDE4, PDE7-11 | >700-fold selectivity vs PDE5 | [4] | |
| Kᵢ | PDE5 | 1 nM | [5] |
| Potency (Relaxation) | Rat Main Pulmonary Artery Rings | IC₅₀ = 11 nM | [2][3] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key in vitro experiments used to characterize PDE5 inhibitors like Sildenafil.
PDE Isozyme Inhibition Assay
This assay determines the potency and selectivity of a compound against different phosphodiesterase isozymes.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Sildenafil against various PDE isozymes.
-
Materials:
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, a specific PDE isozyme, and varying concentrations of Sildenafil.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, and PDE1; [³H]-cAMP for PDE2, PDE3, and PDE4).[1]
-
Incubate the mixture for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Separate the product ([³H]-5'-mononucleotide) from the unreacted substrate.
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each Sildenafil concentration and determine the IC₅₀ value by fitting the data to a concentration-response curve.[2]
-
Isolated Tissue Relaxation Assay (Organ Bath)
This experiment assesses the functional effect of the compound on smooth muscle relaxation.
-
Objective: To evaluate the ability of Sildenafil to enhance smooth muscle relaxation in isolated tissue preparations.
-
Materials:
-
Human corpus cavernosum (HCC) tissue strips or animal arterial rings (e.g., rabbit aorta or rat pulmonary artery).[1][6]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Isometric force transducer and data acquisition system.
-
Phenylephrine or other contractile agents.
-
Sildenafil citrate.
-
Electrical field stimulation (EFS) equipment or nitric oxide (NO) donors like sodium nitroprusside (SNP).[1][7]
-
-
Procedure:
-
Mount the tissue strips in the organ baths under a resting tension.
-
Allow the tissue to equilibrate.
-
Induce a stable contraction with a contractile agent like phenylephrine.[7]
-
Once a stable contraction is achieved, induce relaxation. This can be done via:
-
Perform a concentration-response curve for the relaxation stimulus in the absence and presence of various concentrations of Sildenafil.
-
Record the changes in isometric tension and quantify the relaxation response.
-
Calculate the potentiation of relaxation by Sildenafil.
-
cGMP and cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic nucleotides in response to drug treatment.
-
Objective: To measure the effect of Sildenafil on the accumulation of cGMP and cAMP in isolated tissues.
-
Materials:
-
Isolated tissue segments (e.g., human corpus cavernosum or cardiac muscle).[9]
-
Sildenafil citrate.
-
Reagents for stimulating cyclic nucleotide production (e.g., sodium nitroprusside for cGMP, forskolin for cAMP).[9][10]
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for cGMP and cAMP.
-
-
Procedure:
-
Incubate the isolated tissue segments with increasing concentrations of Sildenafil.[9]
-
Optionally, co-incubate with a stimulating agent to induce cyclic nucleotide production.
-
After the incubation period, rapidly freeze the tissues to stop enzymatic activity.[7]
-
Homogenize the tissues and extract the cyclic nucleotides.
-
Quantify the levels of cGMP and cAMP using a specific RIA or ELISA method.[7][9]
-
Compare the cyclic nucleotide levels in Sildenafil-treated tissues to control tissues.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Mechanism of Action of Sildenafil
The following diagram illustrates the nitric oxide/cGMP signaling pathway and the mechanism by which Sildenafil enhances smooth muscle relaxation.
References
- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Pde5-IN-5: A Tadalafil-Derived Selective Inhibitor of Phosphodiesterase 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pde5-IN-5, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Identified as compound 11 in the foundational study by ElHady AK, et al., this molecule represents a significant development in the exploration of the tadalafil scaffold.[1][2] this compound distinguishes itself through its high potency, with an IC50 of 2.0 nM, and superior selectivity, particularly over the PDE11 isozyme, a common off-target for tadalafil.[2] This document outlines the core structure-activity relationships, quantitative inhibitory data, and the experimental protocols used in its characterization.
Core Structure-Activity Relationship (SAR)
This compound is a novel analog of tadalafil, and its development has illuminated key structural features essential for potent and selective PDE5 inhibition. The core of its structure is a tetrahydro-β-carboline, similar to tadalafil.[1][2] The key modifications and their impact on activity are as follows:
-
Stereochemistry: The specific stereochemistry of the chiral carbons in the tetrahydro-β-carboline ring is crucial for activity. This compound possesses the (6R, 12aR) configuration, which has been demonstrated to be essential for potent PDE5 inhibition within this chemical series.[2] Altering this configuration leads to a significant loss of activity.
-
Terminal Carboxylic Acid Group: A key modification in this compound is the introduction of a terminal carboxylic acid group on the side chain extending from the piperazinedione nitrogen.[2] This feature is critical for its high potency. The carboxylic acid moiety likely forms additional favorable interactions within the active site of PDE5.
-
Selectivity over PDE11: One of the significant advantages of this compound is its enhanced selectivity over PDE11, which is a common off-target for tadalafil and is associated with side effects like myalgia.[2] The structural modifications in this compound, particularly the terminal carboxylic acid, are thought to be responsible for this improved selectivity profile.
-
Dual Inhibition Potential: The research that led to this compound also explored the development of dual PDE5 and histone deacetylase (HDAC) inhibitors by modifying the terminal group to a hydroxamic acid.[2] While this compound itself is a selective PDE5 inhibitor, this highlights the versatility of the tadalafil scaffold for developing multi-target agents.
Quantitative Inhibitory Data
The inhibitory activity of this compound and its parent compound, tadalafil, are summarized below. The data is extracted from the study by ElHady AK, et al. and demonstrates the high potency of this compound.
| Compound | PDE5 IC50 (nM) | Notes |
| This compound (Compound 11) | 2.0 | Potent PDE5 inhibitor with superior selectivity over PDE11. |
| Tadalafil | (reference) | Marketed PDE5 inhibitor, known to have some cross-reactivity with PDE11. |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the PDE5 enzyme, which is a key regulator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced vasodilation.
References
An In-Depth Technical Guide on the Role of Phosphodiesterase 5 (PDE5) Inhibitors in Smooth Muscle Relaxation: A Case Study with Sildenafil
Disclaimer: Initial searches for the compound "Pde5-IN-5" did not yield any specific information in the scientific literature. Therefore, this guide utilizes Sildenafil, a well-characterized and widely studied Phosphodiesterase 5 (PDE5) inhibitor, as a representative example to fulfill the request for an in-depth technical guide on the role of this class of compounds in smooth muscle relaxation. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of other potent and selective PDE5 inhibitors.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.[1][2] Inhibition of PDE5 has emerged as a successful therapeutic strategy for conditions characterized by insufficient smooth muscle relaxation, most notably erectile dysfunction and pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of PDE5 inhibitors, with a focus on Sildenafil, and details the experimental protocols used to characterize their activity.
Mechanism of Action: The NO/cGMP Signaling Pathway
The relaxation of smooth muscle is a complex process initiated by the release of nitric oxide (NO) from endothelial cells and non-adrenergic, non-cholinergic (NANC) neurons.[1][2] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]
cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[5] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[5] This cascade of events results in smooth muscle relaxation and vasodilation.[5]
The physiological effects of cGMP are terminated by its degradation by phosphodiesterases (PDEs).[6][7] In smooth muscle, PDE5 is the primary enzyme responsible for the hydrolysis of cGMP to the inactive 5'-GMP.[6][7]
Sildenafil and other PDE5 inhibitors are structural analogs of cGMP and act as potent and selective competitive inhibitors of PDE5.[1][8] By binding to the catalytic site of PDE5, they prevent the degradation of cGMP, leading to its accumulation within the smooth muscle cell.[1][7] This amplification of the cGMP signal enhances and prolongs the relaxation of the smooth muscle, leading to increased blood flow.[9] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO.[1][8]
Quantitative Data for Sildenafil
The potency and selectivity of a PDE5 inhibitor are critical parameters determined through in vitro assays.
| Parameter | Value | Tissue/Enzyme Source | Reference |
| PDE5 IC50 | 3.5 nM | Human Corpus Cavernosum | [10] |
| 3.9 nM | Human Corpora Cavernosa | [6] | |
| 3.4 nM | Rat Main Pulmonary Artery | [11] | |
| PDE1 IC50 | 280 nM | Human | [10] |
| PDE2 IC50 | >30,000 nM | Human | [10] |
| PDE3 IC50 | >30,000 nM | Human | [10] |
| PDE4 IC50 | >30,000 nM | Human | [10] |
| PDE6 IC50 | 33 nM | Bovine Retina | [10] |
| Selectivity (PDE5 vs PDE6) | ~10-fold | [7][8] | |
| Selectivity (PDE5 vs PDE1) | ~80-fold | [8] | |
| Pulmonary Artery Relaxation IC50 | 11 nM | Rat Main Pulmonary Artery | [11] |
| Enhancement of EFS-induced Relaxation | 3-fold at 1 µM | Human Corpus Cavernosum | [10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of PDE5.
Objective: To determine the IC50 value of Sildenafil for the inhibition of PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
[3H]-cGMP (radiolabeled substrate)
-
Sildenafil (or test compound) at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Stop solution (e.g., 0.1 M HCl)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of Sildenafil in the assay buffer.
-
In a reaction tube, add the assay buffer, a known amount of recombinant human PDE5 enzyme, and the Sildenafil dilution (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a known concentration of [3H]-cGMP.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
The product of the reaction, [3H]-5'-GMP, is separated from the unreacted [3H]-cGMP using column chromatography (e.g., anion exchange resin).
-
The amount of [3H]-5'-GMP is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE5 inhibition for each Sildenafil concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)
This assay assesses the functional effect of a PDE5 inhibitor on the relaxation of isolated smooth muscle tissue.
Objective: To evaluate the ability of Sildenafil to potentiate NO-mediated relaxation of corpus cavernosum smooth muscle.
Materials:
-
Human or animal (e.g., rabbit) corpus cavernosum tissue
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Phenylephrine (or other contractile agent)
-
Sodium nitroprusside (SNP, an NO donor) or electrical field stimulation (EFS) to induce relaxation
-
Sildenafil (or test compound) at various concentrations
Protocol:
-
Obtain corpus cavernosum tissue and dissect it into strips (e.g., 2 x 2 x 8 mm).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes), with periodic washing.
-
Induce a sustained contraction in the tissue strips by adding a contractile agent like phenylephrine to the bath.
-
Once a stable contraction is achieved, induce relaxation through either the application of an NO donor like SNP in a cumulative concentration-response manner or via electrical field stimulation (EFS) of intrinsic nitrergic nerves.[12][13]
-
After washing the tissues and allowing them to return to baseline, pre-incubate the tissues with a specific concentration of Sildenafil for a defined period (e.g., 30 minutes).
-
Repeat the induction of contraction with phenylephrine, followed by the relaxation stimulus (SNP or EFS).
-
Record the changes in isometric tension using the force-displacement transducers.
-
The relaxant responses are typically expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves for the relaxation stimulus in the absence and presence of Sildenafil to determine the potentiation of relaxation.[13]
Conclusion
PDE5 inhibitors, exemplified by Sildenafil, are a critical class of therapeutic agents that modulate smooth muscle tone by amplifying the endogenous NO/cGMP signaling pathway. Their potent and selective inhibition of PDE5 leads to enhanced smooth muscle relaxation and vasodilation. The in vitro and ex vivo experimental protocols detailed in this guide are fundamental for the characterization of novel PDE5 inhibitors and for advancing our understanding of their therapeutic potential in a variety of physiological and pathological conditions. The continued investigation into the structure-activity relationships and the physiological roles of PDE5 will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 8. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative relaxing effects of sildenafil, vardenafil, and tadalafil in human corpus cavernosum: contribution of endogenous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde5-IN-5: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic guanosine monophosphate (cGMP). The elevation of cGMP in vascular smooth muscle cells leads to vasodilation, a mechanism famously harnessed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Beyond these established applications, a growing body of preclinical evidence highlights the therapeutic potential of PDE5 inhibition in a range of cardiovascular conditions, including heart failure, myocardial infarction, and cardiac hypertrophy. These cardioprotective effects are attributed to a complex interplay of signaling events downstream of cGMP, including the activation of protein kinase G (PKG), which influences ion channel activity, reduces oxidative stress, and mitigates pathological cardiac remodeling.
This technical guide focuses on Pde5-IN-5 , a novel and potent phosphodiesterase 5 inhibitor. While specific research on the cardiovascular applications of this compound is not yet widely published, this document provides a comprehensive overview of its known characteristics and presents detailed, representative protocols for its evaluation in cardiovascular research models. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this compound as a tool for studying and potentially treating cardiovascular diseases.
Core Compound Data: this compound
This compound has been identified as a highly potent and selective inhibitor of the PDE5 enzyme. The primary quantitative data available for this compound is summarized below.
| Parameter | Value | Reference |
| IUPAC Name | Not Publicly Available | - |
| CAS Number | 2414921-33-6 | - |
| Molecular Formula | C₂₃H₂₀BrN₃O₄ | - |
| Molecular Weight | 482.33 g/mol | - |
| IC₅₀ (PDE5) | 2.0 nM | [ElHady AK, et al. 2020] |
Note: Further quantitative data, including selectivity against other PDE isoforms and pharmacokinetic profiles, are not yet available in the public domain.
Signaling Pathway of PDE5 Inhibition
The canonical signaling pathway modulated by this compound is the nitric oxide (NO)-cGMP pathway. Inhibition of PDE5 by this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, primarily Protein Kinase G (PKG).
Experimental Protocols
The following sections provide detailed, representative methodologies for the preclinical evaluation of this compound in cardiovascular research.
Protocol 1: In Vitro PDE5 Enzymatic Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human recombinant PDE5A1 enzyme.
Objective: To quantify the potency of this compound in inhibiting PDE5 enzymatic activity.
Materials:
-
Human recombinant PDE5A1 enzyme (e.g., from BPS Bioscience)
-
FAM-labeled cGMP substrate
-
Phosphate-binding agent (nanoparticle-based)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound stock solution (in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence microplate reader with polarization capabilities
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Plate Layout:
-
Test Wells: Add 5 µL of each this compound dilution.
-
Positive Control (100% activity): Add 5 µL of Assay Buffer with DMSO.
-
Negative Control (0% activity): Add 5 µL of a known potent PDE5 inhibitor (e.g., sildenafil) at a saturating concentration.
-
-
Enzyme Addition: Add 10 µL of diluted PDE5A1 enzyme to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Development: Add 10 µL of the phosphate-binding agent to all wells. This will bind to the phosphate groups on the hydrolyzed cGMP, causing an increase in fluorescence polarization.
-
Signal Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Murine Model of Myocardial Infarction
This protocol describes a representative surgical procedure for inducing myocardial infarction (MI) in mice via left anterior descending (LAD) coronary artery ligation, and a framework for evaluating the cardioprotective effects of this compound.
Objective: To assess the ability of this compound to reduce infarct size and preserve cardiac function following an induced myocardial infarction in a mouse model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for rodent microsurgery
-
Ventilator
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Experimental Workflow:
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Intubate the mouse and connect it to a small animal ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully identify the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 8-0 silk) under the LAD and tie a permanent ligature.
-
Successful ligation is confirmed by the visible paling of the anterior ventricular wall.
-
For the sham group, the suture is passed under the LAD but not tied.
-
Close the chest cavity in layers.
-
-
Drug Administration:
-
This compound or vehicle is administered at a predetermined time point (e.g., 30 minutes before surgery via oral gavage or intraperitoneal injection). The dose will need to be determined through dose-ranging studies.
-
-
Post-operative Care:
-
Provide appropriate analgesia and monitor the animals closely for recovery.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline and at specified time points post-MI (e.g., 7 and 28 days).
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
-
Infarct Size Measurement (at study termination):
-
Excise the heart and perfuse with saline.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area.
-
-
Histological Analysis:
-
Fix heart tissue in formalin and embed in paraffin.
-
Perform Masson's trichrome or Picrosirius red staining on tissue sections to assess fibrosis.
-
Conclusion
This compound is a potent and selective inhibitor of PDE5 that holds promise as a research tool for investigating the role of the cGMP signaling pathway in cardiovascular pathophysiology. While in-depth studies on its specific cardiovascular effects are pending, the established cardioprotective mechanisms of PDE5 inhibition provide a strong rationale for its evaluation. The detailed protocols provided in this guide offer a robust framework for researchers to begin characterizing the in vitro and in vivo properties of this compound, paving the way for a deeper understanding of its therapeutic potential in cardiovascular disease. As with any novel compound, careful dose-response studies and characterization of its pharmacokinetic and pharmacodynamic properties will be essential first steps in its preclinical development.
Methodological & Application
Application Notes and Protocols for PDE5-IN-5 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1] Inhibition of PDE5 leads to the accumulation of intracellular cGMP, thereby potentiating the effects of NO.[1] This mechanism of action has led to the successful development of PDE5 inhibitors for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Furthermore, emerging evidence suggests that PDE5 inhibitors may have therapeutic potential in other indications, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4][5][6]
PDE5-IN-5 is a novel investigational compound identified as a potent and selective inhibitor of the PDE5 enzyme. The development of robust and reliable cell-based assays is crucial for characterizing the cellular activity of this compound, determining its potency and selectivity, and elucidating its mechanism of action. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the pharmacological profile of this compound.
Signaling Pathway
The NO/cGMP signaling pathway is initiated by the production of nitric oxide (NO), which diffuses into target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular levels of cGMP are regulated by phosphodiesterases, with PDE5 being a key enzyme responsible for its degradation to the inactive 5'-GMP.[1] By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, leading to the activation of downstream effectors such as cGMP-dependent protein kinase (PKG), which in turn mediates various cellular responses.
Figure 1: PDE5 Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data for a typical PDE5 inhibitor. The actual values for this compound must be determined experimentally.
Table 1: In Vitro PDE5 Inhibitory Activity of a Representative PDE5 Inhibitor
| Parameter | Value |
| IC50 (nM) | 5.2 |
| Selectivity (fold vs. other PDEs) | |
| PDE1 | >1000 |
| PDE2 | >1000 |
| PDE3 | >1000 |
| PDE4 | >1000 |
| PDE6 | 10 |
| PDE11 | 20 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data presented are examples and may not be representative of this compound.
Table 2: Dose-Response of a Representative PDE5 Inhibitor on Intracellular cGMP Accumulation
| Inhibitor Concentration (nM) | cGMP Fold Increase (mean ± SD) |
| 0 (vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.2 ± 0.9 |
| 100 | 15.6 ± 1.8 |
| 1000 | 16.1 ± 1.5 |
Data are expressed as fold increase relative to the vehicle-treated control. SD = Standard Deviation. Data presented are examples and may not be representative of this compound.
Table 3: Effect of a Representative PDE5 Inhibitor on Cell Viability
| Inhibitor Concentration (µM) | Cell Viability (% of control, mean ± SD) |
| 0 (vehicle) | 100 ± 5 |
| 1 | 98 ± 6 |
| 10 | 95 ± 4 |
| 50 | 92 ± 7 |
| 100 | 88 ± 8 |
Cell viability was assessed using the MTT assay after 48 hours of treatment. Data presented are examples and may not be representative of this compound.
Experimental Protocols
cGMP Accumulation Assay
This assay measures the intracellular accumulation of cGMP in response to PDE5 inhibition.
Experimental Workflow
Figure 2: cGMP Accumulation Assay Workflow.
Materials:
-
Cell line expressing PDE5 (e.g., HT-29, SW480, or a recombinant HEK293 cell line)[4]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium and pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., 10 µM SNP) for 15 minutes.
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol of the cGMP assay kit.
-
Determine the intracellular cGMP concentration using a competitive ELISA or a TR-FRET based assay.
-
Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest (e.g., cancer cell lines or normal cell lines)
-
Cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Reporter Gene Assay
This assay measures the transcriptional activity of a cGMP-responsive reporter gene to quantify the downstream effects of PDE5 inhibition.
Logical Relationship for Reporter Assay
Figure 3: Reporter Gene Assay Logic.
Materials:
-
Reporter plasmid containing a cGMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase)[13]
-
Transfection reagent
-
Cell culture medium and plates
-
This compound stock solution
-
NO donor (e.g., SNP)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an NO donor for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[14][15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro cell-based characterization of the novel PDE5 inhibitor, this compound. These assays will enable the determination of its potency, cellular mechanism of action, and potential cytotoxic effects, which are critical for its preclinical development. The provided diagrams and data table templates offer a clear structure for visualizing experimental workflows and presenting key findings.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 6. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for High-Throughput Screening of Pde5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, neuronal signaling, and cell proliferation.[1][2][3] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the effects of NO. This mechanism of action has led to the successful development of PDE5 inhibitors for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][4] Emerging research also suggests the therapeutic potential of PDE5 inhibitors in cardiovascular diseases, neurodegenerative disorders, and cancer.[5][6]
Pde5-IN-5 is a potent and selective inhibitor of the PDE5 enzyme. Its high affinity and specificity make it an excellent candidate for investigation in drug discovery campaigns aimed at identifying novel therapeutics targeting the PDE5 pathway. High-throughput screening (HTS) assays are essential for efficiently screening large compound libraries to identify "hit" compounds that modulate the activity of a biological target.[7] This document provides detailed application notes and protocols for the use of this compound in HTS assays.
This compound: Compound Information
This compound is a potent inhibitor of phosphodiesterase 5. While the detailed chemical structure and physical properties are not publicly available, its in-vitro activity has been characterized.
| Property | Value | Reference |
| Target | Phosphodiesterase 5 (PDE5) | N/A |
| IC50 | 2.0 nM | N/A |
| Description | A potent and selective PDE5 inhibitor. | N/A |
PDE5 Signaling Pathway
The canonical PDE5 signaling pathway begins with the production of nitric oxide (NO) by nitric oxide synthase (NOS). NO diffuses into target cells and activates soluble guanylyl cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylates various substrates to elicit a physiological response, such as smooth muscle relaxation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. PDE5 inhibitors, like this compound, block this hydrolysis, leading to an accumulation of cGMP and an enhanced downstream signal.
Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS campaign to identify novel PDE5 inhibitors involves several stages, from assay development to hit confirmation. The workflow is designed to be efficient and scalable, allowing for the screening of large numbers of compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
The following protocols describe a Fluorescence Polarization (FP) based assay for high-throughput screening of PDE5 inhibitors. This is a homogeneous assay format, meaning all reagents are added to the well without the need for separation or washing steps, making it highly amenable to automation.[8][9][10]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay for PDE5 is a competitive binding assay. A fluorescently labeled cGMP analog (tracer) is used, which, when unbound in solution, tumbles rapidly and emits depolarized light upon excitation with polarized light. When the tracer is bound by the larger PDE5 enzyme, its tumbling is slowed, resulting in a higher degree of polarized light emission. An inhibitor, such as this compound, will compete with the tracer for binding to the PDE5 active site. As the inhibitor concentration increases, more tracer is displaced from the enzyme, leading to a decrease in the fluorescence polarization signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human PDE5A1 | BPS Bioscience | 60051 |
| FAM-Cyclic-3',5'-GMP (Tracer) | BPS Bioscience | 77073 |
| PDE-Glo™ Phosphodiesterase Assay | Promega | V1361 |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| Sildenafil (Positive Control) | Sigma-Aldrich | SML2394 |
| 384-well, low-volume, black plates | Corning | 3573 |
| DMSO, ACS grade | Sigma-Aldrich | D2650 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl2 | Sigma-Aldrich | M8266 |
| BSA | Sigma-Aldrich | A7906 |
Protocol 1: Primary High-Throughput Screening of Compound Libraries
This protocol is designed for a single-point screen to identify initial "hits" from a large compound library.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.
-
PDE5A1 Enzyme Stock: Prepare a stock solution of recombinant human PDE5A1 in Assay Buffer. The final concentration in the assay should be empirically determined to yield a robust signal window. A starting point of 0.5-2 ng/µL is recommended.
-
FAM-cGMP Tracer Stock: Prepare a stock solution of FAM-Cyclic-3',5'-GMP in Assay Buffer. The final concentration in the assay should be at or below the Kd for its interaction with PDE5A1, typically in the low nanomolar range (e.g., 2-5 nM).
-
Compound Plates: Prepare compound library plates with test compounds dissolved in DMSO. For a primary screen, a final assay concentration of 10 µM is common.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 0.1 µL of test compound in DMSO to the sample wells.
-
Add 0.1 µL of DMSO to the control wells (maximum and minimum signal).
-
Add 5 µL of PDE5A1 enzyme solution to the sample and maximum signal wells.
-
Add 5 µL of Assay Buffer to the minimum signal wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of FAM-cGMP tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the high (enzyme + tracer + DMSO) and low (tracer + DMSO) controls.
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) to identify primary hits.
-
Protocol 2: Dose-Response and IC50 Determination for this compound
This protocol is used to determine the potency (IC50) of hit compounds, such as this compound.
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. Given the high potency of this compound (IC50 = 2.0 nM), a suggested starting concentration for the dilution series is 1 µM, with 10-12 dilution points (e.g., 1:3 or 1:5 dilutions).
-
-
Assay Procedure:
-
The assay procedure is the same as for the primary screen, except that instead of single concentrations of library compounds, the serially diluted this compound is added to the wells.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following table summarizes the expected outcomes and key parameters for a successful HTS assay for this compound.
| Parameter | This compound | Sildenafil (Control) |
| IC50 (nM) | ~2.0 | ~5-10 |
| Assay Window (mP) | >100 | >100 |
| Z'-factor | >0.5 | >0.5 |
| DMSO Tolerance | <1% final concentration | <1% final concentration |
Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control (maximum signal)
-
σ_n = standard deviation of the negative control (minimum signal)
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
An assay with a Z'-factor greater than 0.5 is considered to be robust and suitable for high-throughput screening.
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The experimental conditions may require optimization for specific laboratory settings and instrumentation. It is the responsibility of the user to validate the assay and ensure its suitability for their intended purpose.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 3. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PDE5-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[1][2][3] Inhibition of PDE5 leads to the accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates various downstream cellular processes.[4][5] PDE5 inhibitors have been widely studied for their therapeutic potential in a range of diseases, including erectile dysfunction, pulmonary hypertension, and, more recently, cancer.[6][7][8][9] PDE5 is often overexpressed in various cancer cell lines, and its inhibition has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapeutic agents.[1][2][4][8]
Note on PDE5-IN-5: As "this compound" is a designation for a novel investigational compound, publicly available data is limited. The following protocols and data are based on the established characteristics of well-documented, selective PDE5 inhibitors. Researchers are advised to perform initial dose-response studies to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
Data Presentation: Comparative Potency of Selective PDE5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PDE5 inhibitors. This data serves as a reference for estimating the potential effective concentration range for this compound in initial cell culture experiments.
| Compound | IC50 (nM) for PDE5 | Selectivity Profile | Reference Cell Lines |
| Sildenafil | 5.22 | Highly selective for PDE5; lower selectivity against PDE6. | Prostate cancer cells (PC-3, DU145), Bladder cancer cells (HT-1376, J82, T24), Non-small cell lung cancer (NSCLC) cells.[3][5][6] |
| Tadalafil | 2 | Highly selective for PDE5; >700-fold selective over PDE6. | Prostate cancer cells.[7] |
| Vardenafil | 0.7 | Highly potent and selective for PDE5; ~10-fold more selective than sildenafil for PDE5 over PDE6. | Lung cancer cells.[2][8] |
| Avanafil | 5.2 | Highly selective for PDE5. | Not specified in the provided results. |
| Icariin | 432 | cGMP-specific PDE5 inhibitor. | Not specified in the provided results.[10] |
| Udenafil | 8.25 | Potent PDE5 antagonist. | Not specified in the provided results.[10] |
Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Caption: Mechanism of this compound in the cGMP signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., PC-3, DU145, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on other PDE5 inhibitors, is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol measures the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the viability assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot Analysis for cGMP Pathway Activation
This protocol is to confirm the mechanism of action of this compound by detecting changes in the phosphorylation of downstream targets of PKG.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VASP (Ser239), anti-VASP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A logical workflow for in vitro characterization of this compound.
References
- 1. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 5. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PDE5 Inhibitors in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that potently and selectively block the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. While "Pde5-IN-5" is not a standard nomenclature for a specific PDE5 inhibitor, this document provides comprehensive application notes and protocols for the use of well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil in various preclinical animal models of disease. These compounds have shown therapeutic potential beyond their primary indications for erectile dysfunction and pulmonary hypertension, with growing evidence of efficacy in cardiovascular diseases, inflammatory conditions, and neurological disorders.
The primary mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting the degradation of cGMP by PDE5, these drugs lead to elevated intracellular cGMP levels, resulting in smooth muscle relaxation, vasodilation, and other downstream cellular effects.
Signaling Pathway
The canonical signaling pathway modulated by PDE5 inhibitors is depicted below. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 inhibitors block the hydrolysis of cGMP to GMP, thereby amplifying the downstream effects of cGMP, which are primarily mediated by protein kinase G (PKG).[1]
Caption: PDE5 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for commonly used PDE5 inhibitors in various animal models of disease.
Sildenafil
| Disease Model | Animal Species | Dosage | Route of Administration | Key Findings | Reference |
| Airways Disease (LPS-induced) | Guinea Pig | 1 mg/kg | Intraperitoneal | Reduced airway hyperreactivity, leukocyte influx, and nitric oxide generation. | [2] |
| Diabetic Peripheral Neuropathy | Mouse | 0.1 µmol/L (in vitro) | In vitro co-culture | Enhanced the therapeutic effect of islet cells against high glucose-induced RSC96 cell damage. | |
| Myxomatous Mitral Valve Degeneration | Dog | 1-3 mg/kg, BID | Oral | Prevented aggravation of disease progression and reduced NT-proBNP levels. | |
| Pulmonary Hypertension | Dog | 1.79 mg/kg, TID | Oral | Significantly decreased systolic pulmonary artery pressure and improved clinical scores. |
Tadalafil
| Disease Model | Animal Species | Dosage | Route of Administration | Key Findings | Reference |
| Subarachnoid Hemorrhage | Rabbit | 0.128 mg/kg/day | Oral (gastric tube) | Showed some impact on reducing endothelial apoptosis in basilar arteries. | |
| Multiple Organ Failure Syndrome | Rat | 0.6 mg/kg | Intraperitoneal | Reduced the development of experimental MOFS lesions. | [3] |
| Chronic Pelvic Ischemia | Rat | 2 mg/kg/day | Oral | Prevented increased contractile response, smooth muscle actin, and collagen deposition in the prostate. | [4] |
| Pharmacokinetics | Beagle Dog | 5 mg | Oral & Intranasal | Intranasal administration resulted in significantly greater systemic exposure and absorption rate. | [5][6] |
Vardenafil
| Disease Model | Animal Species | Dosage | Route of Administration | Key Findings | Reference |
| Peyronie's Disease | Rat | ~1 and ~3 mg/kg/day | Oral (drinking water or instillation) | Reduced collagen/smooth muscle and collagen III/I ratios, myofibroblast content, and TGF-β1 expression at the higher dose. | [7] |
| Focal Segmental Glomerulosclerosis | Mouse | 12.5 µg/ml | Oral (in drinking water) | Attenuated the deterioration of proteinuria, renal dysfunction, and hypercholesterolemia. | [8] |
| Ischemic Colitis | Rat | 5 and 10 mg/kg/day | Oral | Significantly reduced the mean ischemic area and malondialdehyde values. | [9] |
| Penile Erection Model | Rabbit | 1-30 mg/kg | Oral | Induced dose-dependent penile erection. | [10] |
| Bone Fracture Healing | Rat | 5 and 10 mg/kg/day | Oral gavage | Increased primary bone volume and maximal bone fracture strength in the late period. |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Airways Disease in Guinea Pigs (Sildenafil)
This model is used to study airway hyperreactivity and inflammation, key features of asthma.
Experimental Workflow:
Caption: LPS-Induced Airways Disease Workflow.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
LPS Administration: Animals are exposed to an aerosol of E. coli lipopolysaccharide (30 µg/ml in saline) for 1 hour.[2]
-
Sildenafil Treatment: Sildenafil citrate (1 mg/kg) is administered intraperitoneally 1 hour after LPS exposure.[2]
-
Airway Hyperreactivity (AHR) Measurement: AHR to inhaled histamine is measured at 1 hour post-LPS using whole-body plethysmography.[2]
-
Bronchoalveolar Lavage (BAL): At 24 hours post-LPS, animals are euthanized, and a BAL is performed to collect airway inflammatory cells.[2]
-
Cellular and Biochemical Analysis: Total and differential leukocyte counts (macrophages, eosinophils, neutrophils) are performed on the BAL fluid. Nitric oxide metabolites in the BAL fluid are also quantified.[2]
Transforming Growth Factor-β1 (TGF-β1)-Induced Peyronie's Disease in Rats (Vardenafil)
This model recapitulates the fibrotic plaque formation characteristic of Peyronie's disease.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Peyronie's-like Plaque: A single injection of human recombinant TGF-β1 (0.5 µg in 50 µl of saline) is administered into the tunica albuginea of the penis.[7][11]
-
Vardenafil Treatment:
-
Preventative Treatment: Vardenafil is administered daily for 45 days, starting immediately after TGF-β1 injection. Doses of approximately 1 and 3 mg/kg/day are given either in the drinking water or as a single oral instillation.[7]
-
Therapeutic Treatment: For an established plaque model, vardenafil is administered in the drinking water for 42 days, starting after the plaque has formed.[7]
-
-
Tissue Analysis: After the treatment period, penile tissues are harvested for histological and immunohistochemical analysis.
-
Endpoints:
-
Histology: Tissues are stained with Masson's trichrome to assess the collagen to smooth muscle ratio and with Picrosirius red to determine the collagen III to collagen I ratio.[7]
-
Immunohistochemistry: Staining for α-smooth muscle actin (a marker for myofibroblasts) and TGF-β1 is performed.[7]
-
Apoptosis: An apoptotic index is determined to assess programmed cell death within the plaque.[7]
-
Adriamycin-Induced Focal Segmental Glomerulosclerosis (FSGS) in Mice (Vardenafil)
This is a widely used model of proteinuric kidney disease that mimics human FSGS.
Methodology:
-
Animal Model: BALB/c mice are commonly used for their susceptibility to adriamycin-induced nephropathy.[2][8]
-
Induction of FSGS: A single intravenous injection of adriamycin (doxorubicin) at a dose of 11 mg/kg is administered.[8]
-
Vardenafil Treatment: 24 hours after adriamycin injection, vardenafil is provided in the drinking water ad libitum at a concentration of 12.5 µg/ml until the end of the study.[8]
-
Monitoring and Sample Collection:
-
Proteinuria: Urine is collected periodically to monitor for proteinuria, a key indicator of kidney damage.
-
Blood Chemistry: At the end of the experiment, blood is collected to measure markers of renal dysfunction (e.g., creatinine, BUN) and hypercholesterolemia.[8]
-
-
Tissue Analysis: Kidneys are harvested for histopathological examination to assess the severity of glomerulosclerosis and tubulointerstitial injury. Transcriptome and protein expression analyses can also be performed.[8]
Ischemic Colitis in Rats (Vardenafil)
This model simulates the intestinal damage caused by insufficient blood supply.
Methodology:
-
Animal Model: Wistar albino rats are used.[9]
-
Induction of Ischemic Colitis: Under anesthesia, a laparotomy is performed, and the marginal artery and the arteries perforating the mesentery of a segment of the descending colon are ligated to induce ischemia.
-
Vardenafil Treatment: Vardenafil is administered orally at doses of 5 or 10 mg/kg once daily for 3 days following the induction of ischemia.[9]
-
Assessment of Colonic Damage:
-
Macroscopic Evaluation: 72 hours post-surgery, the animals are sacrificed, and the ischemic area of the colon is measured.[9]
-
Histopathology: Colonic tissue is collected for histological scoring of the severity of ischemia.[9]
-
Biochemical Analysis: Tissue malondialdehyde (MDA) levels, a marker of oxidative stress, are quantified.[9]
-
Streptozotocin (STZ)-Induced Diabetic Peripheral Neuropathy in Mice (Sildenafil)
This model is used to study the nerve damage that occurs as a complication of diabetes.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a toxin that destroys pancreatic beta cells.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with sustained hyperglycemia are considered diabetic.
-
Sildenafil Treatment: Sildenafil can be administered through various routes, including intraperitoneal injection or in drinking water, for a specified duration (e.g., several weeks).
-
Assessment of Neuropathy:
-
Behavioral Testing: Sensory and motor nerve function can be assessed using tests such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.
-
Electrophysiology: Nerve conduction velocity can be measured to assess nerve function directly.
-
Histopathology and Immunohistochemistry: Sciatic nerve tissue can be examined for pathological changes and the expression of proteins such as brain-derived neurotrophic factor (BDNF), myelin basic protein (MBP), and markers of apoptosis like cleaved caspase-3.
-
References
- 1. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Hyperosmolar solution effects in guinea pig airways. IV. Lipopolysaccharide-induced alterations in airway reactivity and epithelial bioelectric responses to methacholine and hyperosmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Serum Metabolic Profiling in a Mouse Model of Adriamycin-Induced Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Injectable agents for the induction of Peyronie’s disease in model rats: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde5-IN-5 in the Study of Pulmonary Arterial Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pulmonary Arterial Hypertension (PAH) and PDE5 Inhibition
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, which can lead to right heart failure and death.[1][2] A key therapeutic strategy for PAH involves targeting the nitric oxide (NO) signaling pathway. NO stimulates the production of cyclic guanosine monophosphate (cGMP), a second messenger that promotes vasodilation and inhibits vascular smooth muscle cell proliferation.[3][4] Phosphodiesterase type 5 (PDE5), an enzyme highly expressed in pulmonary vascular smooth muscle cells, specifically degrades cGMP.[3][5][6] By inhibiting PDE5, intracellular cGMP levels are increased, leading to vasodilation, reduced pulmonary vascular resistance, and antiproliferative effects, thereby ameliorating the pathophysiology of PAH.[3][7][8][9] Several PDE5 inhibitors, such as sildenafil and tadalafil, are approved for the treatment of PAH.[3][8] This document focuses on the application of a novel potent and selective PDE5 inhibitor, herein referred to as Pde5-IN-5, for the preclinical investigation of PAH.
This compound: A Novel Investigational PDE5 Inhibitor
This compound represents a novel chemical entity designed for high potency and selectivity against PDE5A. Preclinical studies have demonstrated its potential as a therapeutic agent for PAH, showing favorable efficacy and safety profiles in animal models.[5] These application notes provide an overview of its characteristics and protocols for its use in PAH research.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively inhibiting the PDE5 enzyme. This inhibition prevents the hydrolysis of cGMP to the inactive 5'-GMP.[4] The resulting accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to a decrease in intracellular calcium levels and relaxation of the vascular smooth muscle.[4][10] This cascade ultimately results in vasodilation of the pulmonary arteries, a reduction in pulmonary vascular resistance, and an attenuation of vascular remodeling.[3]
Caption: Signaling pathway of this compound in pulmonary arterial smooth muscle cells.
Data Presentation
The following tables summarize the preclinical data for this compound.[5]
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. Other PDEs |
| PDE5A | 3 | High selectivity over PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11 |
Table 2: Pharmacokinetic Profile in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | t½ (h) | AUC∞ (ng/mL·h) | Bioavailability (F%) |
| Intravenous (IV) | 2 | 985.2 | 2.25 | 399.0 | - |
| Oral (PO) | 10 | 58.4 | 2.79 | 340.5 | 16.8 |
Table 3: In Vivo Efficacy in a Rat Model of PAH
| Treatment Group | Dose (mg/kg) | Pulmonary Arterial Pressure | Right Ventricular Hypertrophy Index | Pulmonary Arteriole Wall Thickness |
| PAH Model | - | Significantly increased vs. control | Significantly increased vs. control | Significantly increased vs. control |
| This compound | 5 | Significantly reduced vs. model | Significantly reduced vs. model | Significantly reduced vs. model |
| Sildenafil | - | Significantly reduced vs. model | Reduced vs. model | Reduced vs. model |
Note: this compound showed slightly superior or stronger anti-PAH activity compared to sildenafil in this model.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PDE5A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5A enzyme.
Materials:
-
Recombinant human PDE5A enzyme
-
cGMP substrate
-
This compound (and other test compounds)
-
Assay buffer (e.g., Tris-HCl based)
-
Detection reagents (e.g., fluorescent or luminescent-based cGMP detection kit)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, recombinant PDE5A enzyme, and the diluted this compound.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagents to quantify the amount of remaining cGMP or the product (5'-GMP).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Monocrotaline-Induced PAH Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a well-established rodent model of PAH.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthesia (e.g., ketamine/xylazine)
-
Catheters for hemodynamic measurements
-
Equipment for measuring right ventricular systolic pressure (RVSP)
-
Formalin for tissue fixation
Protocol:
-
Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) to the rats.
-
Treatment: After a set period for PAH development (e.g., 2 weeks), randomize the animals into treatment groups (vehicle control, this compound, positive control like sildenafil). Administer the treatments daily via oral gavage for a specified duration (e.g., 2-3 weeks).
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and insert a catheter into the right jugular vein, advancing it into the right ventricle to measure RVSP.
-
Tissue Collection: Following hemodynamic measurements, euthanize the animals. Excise the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them separately. Calculate the RV hypertrophy index (RV/LV+S).
-
Histological Analysis: Fix the lung tissue in formalin, embed in paraffin, and section. Perform staining (e.g., Hematoxylin and Eosin) to visualize and measure the thickness of the pulmonary arteriole walls.
References
- 1. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]
- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 7. PAH, PDE-5 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Phosphodiesterase 5 inhibitors | PHA [phauk.org]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phosphodiesterase-5 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-5 (PDE5) inhibitors, a class of drugs initially developed for cardiovascular conditions and widely known for treating erectile dysfunction, are emerging as promising agents in oncology.[1][2][3] An increasing body of preclinical evidence suggests that PDE5 inhibitors can exert anti-cancer effects through various mechanisms, both as monotherapies and in combination with existing cancer treatments.[2][4][5] Elevated expression of PDE5 has been observed in several human cancers compared to normal tissues, presenting a rationale for targeting this enzyme in cancer therapy.[1][2] This document provides an overview of the application of PDE5 inhibitors in cancer research, including their mechanism of action, experimental data, and protocols for key in vitro experiments.
Mechanism of Action in Cancer
PDE5 inhibitors function by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation within cells.[2] The subsequent activation of cGMP-dependent protein kinase G (PKG) triggers a cascade of downstream signaling events that can impede tumor progression.[1][6] The anti-cancer effects of PDE5 inhibitors are multifaceted and include:
-
Induction of Apoptosis and Autophagy: Activation of the cGMP/PKG signaling pathway can lead to programmed cell death (apoptosis) and autophagy in cancer cells.[1][6]
-
Growth Suppression and Inhibition of Angiogenesis: PDE5 inhibitors can suppress tumor cell proliferation and inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[1][6]
-
Modulation of the Tumor Microenvironment: By increasing cGMP levels, PDE5 inhibitors can influence the tumor microenvironment, potentially reducing immunosuppressive effects.
-
Enhancement of Chemotherapy Efficacy: A significant application of PDE5 inhibitors is their ability to sensitize cancer cells to conventional chemotherapeutic agents.[2][7] This is achieved through several mechanisms:
-
Inhibition of ABC Transporters: PDE5 inhibitors can block the function of ATP-binding cassette (ABC) multidrug-resistant transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells. This leads to increased intracellular drug accumulation.[1][4]
-
Increased Drug Uptake: They can enhance the cellular uptake of anti-cancer agents through mechanisms like endocytosis.[2]
-
Potentiation of Reactive Oxygen Species (ROS): PDE5 inhibitors can potentiate the activity of reactive oxygen species, which can induce cancer cell death.[4]
-
Increased Blood-Brain Tumor Barrier Permeability: In the context of brain tumors, these inhibitors have been shown to increase the permeability of the blood-brain tumor barrier, facilitating the delivery of chemotherapeutic drugs.[4][5][8]
-
Signaling Pathway
The primary signaling pathway influenced by PDE5 inhibitors in cancer involves the nitric oxide (NO)/cGMP/PKG axis.
Caption: cGMP signaling pathway and the effect of PDE5 inhibitors.
Experimental Data
The following tables summarize quantitative data from representative studies on the effects of PDE5 inhibitors in cancer research.
Table 1: In Vitro Efficacy of PDE5 Inhibitors in Combination with Chemotherapy
| Cancer Cell Line | PDE5 Inhibitor | Chemotherapeutic Agent | Combination Effect | Reference |
| Bladder Cancer | Sildenafil | Doxorubicin, Mitomycin C, Gemcitabine, Cisplatin, Paclitaxel | Greater than additive cell death | [9] |
| Pancreatic Cancer | Sildenafil | Doxorubicin, Gemcitabine, Paclitaxel | Greater than additive cell death | [9] |
| Prostate Cancer | Sildenafil, Vardenafil | Doxorubicin | Sensitized apoptosis | [7] |
| Lung Cancer (H1915) | Vardenafil (20 µM) | Doxorubicin, Carboplatin | Reduced cell viability | [10] |
Table 2: In Vivo Efficacy of PDE5 Inhibitors
| Cancer Type | Animal Model | PDE5 Inhibitor | Dosage | Outcome | Reference |
| Lung Cancer | Xenograft Mouse Model | Vardenafil | 10 mg/kg (oral, 5 days/week) | Enhanced anti-tumor effect of trastuzumab | [2][10] |
| Prostate Cancer | Nude Mouse Xenograft | Exisulind | Not specified | Suppressed tumor growth, increased apoptosis | [2] |
| Rhabdomyosarcoma (RMS) | Xenograft Tumors | Sildenafil (in combination with CNP) | Not specified | Reduced growth rate | [10] |
| Breast Cancer | Mouse Xenograft Models | Sildenafil | Not specified | Inhibited breast cancer growth | [11] |
Experimental Protocols
The following are representative protocols for in vitro assays commonly used to assess the anti-cancer effects of PDE5 inhibitors.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a PDE5 inhibitor, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
Workflow Diagram:
References
- 1. oncotarget.com [oncotarget.com]
- 2. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]
- 8. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 5 Inhibitors Enhance Chemotherapy Killing in Gastrointestinal/Genitourinary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 11. Phosphodiesterase 5 (PDE5) Is Highly Expressed in Cancer-Associated Fibroblasts and Enhances Breast Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-5: A Tool for Investigating cGMP Hydrolysis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1][2][3] The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs).[1][2] Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP to 5'-GMP, thereby terminating its signaling cascade.[1][3]
Selective inhibitors of PDE5 are invaluable tools for studying the role of the cGMP signaling pathway in various cellular and physiological contexts. While the specific compound "Pde5-IN-5" is not found in publicly available literature and may represent an internal or less common designation, this document will utilize the well-characterized and widely used PDE5 inhibitor, Sildenafil, as a representative example to illustrate the principles and protocols for using a PDE5 inhibitor as a research tool. Sildenafil is a potent and selective inhibitor of PDE5, making it an excellent model for these studies.[4]
This document provides detailed application notes and experimental protocols for utilizing a PDE5 inhibitor, exemplified by Sildenafil, to investigate cGMP hydrolysis and its downstream effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Sildenafil
| Parameter | Value | Description |
| IC50 (PDE5) | 4 nM | The half maximal inhibitory concentration against human recombinant PDE5. This value represents the concentration of Sildenafil required to inhibit 50% of the PDE5 enzymatic activity in vitro. |
| Selectivity | ||
| vs. PDE1 | >200-fold | Sildenafil is significantly more selective for PDE5 over PDE1. |
| vs. PDE2 | >1000-fold | High selectivity for PDE5 over PDE2. |
| vs. PDE3 | >1000-fold | High selectivity for PDE5 over PDE3. |
| vs. PDE4 | >1000-fold | High selectivity for PDE5 over PDE4. |
| vs. PDE6 | ~10-fold | Sildenafil exhibits some cross-reactivity with PDE6, which is found in the retina. |
| Ki (PDE5) | 1.2 - 14 nM | The inhibition constant, indicating the binding affinity of Sildenafil to PDE5.[5] |
| Mechanism of Inhibition | Competitive | Sildenafil competes with the natural substrate, cGMP, for binding to the catalytic site of the PDE5 enzyme.[1] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., substrate concentration, enzyme source).
Signaling Pathway Diagram
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound (e.g., Sildenafil) against purified PDE5 enzyme.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
cGMP (substrate)
-
Test compound (e.g., Sildenafil) dissolved in DMSO
-
Assay buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified PDE5 enzyme in assay buffer to the desired working concentration.
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of cGMP in assay buffer. The concentration should be at or below the Km of PDE5 for cGMP for competitive inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the serially diluted test compound or vehicle (for control wells).
-
Add 25 µL of the diluted PDE5 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the cGMP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Develop Signal:
-
Stop the PDE5 reaction by adding a stop reagent (if using a non-continuous method) or proceed directly to the detection step.
-
Add 25 µL of snake venom nucleotidase to all wells to convert the 5'-GMP product to guanosine and inorganic phosphate (Pi).
-
Incubate at 30°C for 10 minutes.
-
Add 100 µL of the inorganic phosphate detection reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Subtract the background absorbance (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based cGMP Accumulation Assay
This protocol measures the ability of a PDE5 inhibitor to increase intracellular cGMP levels in response to a nitric oxide (NO) donor in a cellular context.
Materials:
-
Cultured cells expressing PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5)
-
Cell culture medium
-
Test compound (e.g., Sildenafil)
-
NO donor (e.g., sodium nitroprusside - SNP, or DEA/NO)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add the NO donor (e.g., SNP) to the wells to stimulate cGMP production.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer (e.g., 0.1 M HCl).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein concentration of each sample.
-
Plot the cGMP concentration against the concentration of the test compound to determine the dose-dependent effect on cGMP accumulation.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based assays using a PDE5 inhibitor.
Logical Relationship Diagram
Caption: Logical flow of this compound's mechanism of action.
Potent and selective PDE5 inhibitors, exemplified here by Sildenafil, are indispensable research tools for elucidating the complex roles of the cGMP signaling pathway. The provided protocols for in vitro enzyme inhibition and cell-based cGMP accumulation assays offer robust methods for characterizing the activity of such inhibitors and for investigating the functional consequences of PDE5 inhibition in various biological systems. These experimental approaches are fundamental for advancing our understanding of cGMP-mediated cellular processes and for the development of novel therapeutics targeting this pathway.
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues that inhibit cellular cGMP efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE5 Inhibitors: Sildenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and experimental use of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely used in research to study the cGMP signaling pathway and for the development of treatments for conditions such as erectile dysfunction and pulmonary arterial hypertension.
Solution Preparation and Storage
Proper preparation and storage of Sildenafil solutions are crucial for maintaining its stability and ensuring the reproducibility of experimental results. Sildenafil is available as a citrate salt and as a free base, with the citrate salt exhibiting greater water solubility.
Solubility Data
The solubility of Sildenafil varies depending on the solvent and pH. The following table summarizes the solubility of Sildenafil citrate and Sildenafil base in common laboratory solvents.
| Compound | Solvent | Solubility |
| Sildenafil Citrate | DMSO | ~14 mg/mL |
| Dimethyl Formamide (DMF) | ~10 mg/mL | |
| Water (distilled) | 4.1 ± 1.3 mg/mL | |
| Water (pH 1.2) | ~37.25 mg/mL | |
| Water (pH 8.0) | ~0.22 mg/mL | |
| Sildenafil Base | Ethanol | 5.2 ± 1.2 mg/mL |
| Diethylene glycol monoethyl ether | 24.7 ± 4.7 mg/mL | |
| Water | Insoluble |
Data compiled from multiple sources.
Recommended Solvents for Stock Solutions
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of Sildenafil citrate.
Preparation of a 10 mM Sildenafil Citrate Stock Solution in DMSO
Materials:
-
Sildenafil Citrate (MW: 666.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes and sterile tips
Protocol:
-
Accurately weigh 6.67 mg of Sildenafil Citrate powder.
-
Transfer the powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the Sildenafil Citrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is essential to prevent degradation of Sildenafil.
| Form | Storage Condition | Stability |
| Solid Powder | Room Temperature (15-25°C), desiccated | Stable for approximately 24 months |
| Stock Solution in DMSO | -20°C, protected from light | Stable for at least 4 years |
| Aqueous Solutions/Suspensions | Room Temperature or 4°C | Stability varies from 30 to 91 days depending on the formulation |
It is recommended to store Sildenafil powder in a cool, dry place away from direct sunlight and moisture.Aqueous solutions for in vivo use should be freshly prepared or their stability validated for the intended duration of the experiment.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Sildenafil on PDE5 in vitro.
Workflow for In Vitro PDE5 Inhibition Assay
Caption: Workflow for a typical in vitro PDE5 inhibition assay.
Materials:
-
Recombinant human PDE5 enzyme
-
Sildenafil stock solution (e.g., 10 mM in DMSO)
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.1 M HCl)
-
Detection reagents (e.g., using a commercially available PDE-Glo™ assay kit)
-
96-well microplate
Protocol:
-
Prepare serial dilutions of the Sildenafil stock solution in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Add the diluted Sildenafil solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PDE5 enzyme solution to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of GMP produced using a suitable detection method, such as a luminescence-based assay.
-
Calculate the percentage of PDE5 inhibition for each Sildenafil concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol can be used to assess the cytotoxic effects of Sildenafil on a cell line of interest.
Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using an MTT assay.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium
-
Sildenafil stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Sildenafil in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Sildenafil. Include a vehicle control (medium with the same concentration of DMSO as the highest Sildenafil concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway
Sildenafil exerts its effects by inhibiting PDE5, which is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway.
NO/cGMP Signaling Pathway and PDE5 Inhibition
Caption: The nitric oxide/cGMP signaling pathway and the mechanism of action of Sildenafil.
Application Notes and Protocols for Western Blot Analysis of p-VASP Using Pde5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Pde5-IN-5, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in the Western blot analysis of phosphorylated Vasodilator-Stimulated Phosphoprotein (p-VASP) at serine 239. Inhibition of PDE5 by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG-mediated phosphorylation of VASP at Ser239 is a key event in various signaling pathways, including those involved in smooth muscle relaxation, platelet inhibition, and neuronal signaling. Therefore, monitoring VASP phosphorylation is a reliable method to assess the downstream cellular activity of PDE5 inhibitors.
The following sections detail the underlying signaling pathway, provide quantitative data on the effects of PDE5 inhibition on p-VASP levels, and offer a detailed protocol for the Western blot analysis of p-VASP.
Signaling Pathway
The inhibition of PDE5 by this compound directly impacts the nitric oxide (NO)/cGMP signaling cascade, leading to the phosphorylation of VASP. Under basal conditions, PDE5 hydrolyzes cGMP to GMP, thus downregulating the pathway. Upon introduction of this compound, PDE5 is inhibited, leading to an accumulation of cGMP. This activates Protein Kinase G (PKG), which then phosphorylates VASP at serine 239.
Caption: PDE5 Inhibition and VASP Phosphorylation Pathway.
Data Presentation
The following table summarizes quantitative data from a representative Western blot experiment demonstrating the effect of a selective PDE5 inhibitor on VASP phosphorylation in mouse hearts. The data is presented as the densitometric ratio of phosphorylated VASP (p-VASP) to total VASP.
| Treatment Group | p-VASP/Total VASP Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control | 1.00 ± 0.15 | 1.0 |
| This compound (Sildenafil proxy) | 2.50 ± 0.30 | 2.5 |
Data is representative and synthesized from studies using sildenafil as a proxy for a selective PDE5 inhibitor.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of p-VASP (Ser239) following treatment of cells or tissues with this compound.
Experimental Workflow
Caption: Western Blot Workflow for p-VASP Analysis.
Materials and Reagents
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Sigma-Aldrich or Thermo Fisher Scientific).
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 277.8 mM Tris-HCl (pH 6.8), 4.4% LDS, 44.4% (w/v) glycerol, 0.02% bromophenol blue, and 10% 2-mercaptoethanol (added fresh).
-
Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[1][2][3]
-
Primary Antibodies:
-
Rabbit anti-p-VASP (Ser239) polyclonal antibody (e.g., Cell Signaling Technology #3114, Thermo Fisher Scientific PA5-117182). Recommended dilution: 1:1000.[4][5]
-
Rabbit anti-VASP total protein antibody (e.g., Cell Signaling Technology #3112, Proteintech 13472-1-AP). Recommended dilution: 1:1000.[6][7][8]
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:5000 to 1:20000.[2]
-
Chemiluminescent Substrate (ECL)
-
PVDF Membrane
Protocol
-
Sample Preparation (Cell Lysis) a. Treat cells with this compound at the desired concentration and for the appropriate time. Include an untreated control. b. Place the cell culture dish on ice and wash the cells with ice-cold PBS. c. Aspirate the PBS and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein lysate) to a new pre-cooled tube.
-
Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE a. Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x. b. Boil the samples at 95-100°C for 5-10 minutes.[9] c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[2] Using BSA is recommended over non-fat milk for phosphoprotein detection to avoid background from casein.[1][2][3]
-
Primary Antibody Incubation a. Dilute the primary antibody (anti-p-VASP or anti-total VASP) in Blocking Buffer to the recommended dilution (e.g., 1:1000). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer to the recommended dilution. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional) a. To detect total VASP on the same membrane, the membrane can be stripped of the p-VASP antibody and re-probed. Use a mild stripping buffer to preserve protein integrity. b. After stripping, wash the membrane thoroughly, block again, and proceed from step 6 with the total VASP antibody.
-
Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-VASP signal to the total VASP signal for each sample to determine the relative phosphorylation level.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-VASP (Ser239) Polyclonal Antibody (PA5-117182) [thermofisher.com]
- 6. VASP Antibody (#3112) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. VASP antibody (13472-1-AP) | Proteintech [ptglab.com]
- 8. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
Application Notes and Protocols: The Use of PDE5 Inhibitors in Combination Therapies
Disclaimer: The following information pertains to the class of Phosphodiesterase-5 (PDE5) inhibitors. The term "Pde5-IN-5" is used as a representative placeholder for a generic PDE5 inhibitor, as no specific molecule with this designation was identified in the scientific literature. The data and protocols provided are based on studies involving well-known PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil.
Introduction
Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that potently and selectively inhibit the cGMP-specific phosphodiesterase type 5 enzyme.[1] PDE5 is a key regulator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation and other physiological processes.[1][2] Initially developed for cardiovascular conditions, PDE5 inhibitors are now widely used for erectile dysfunction and pulmonary arterial hypertension.[1][2] Emerging research has highlighted their potential in combination with other therapeutic agents for various diseases, including cancer and benign prostatic hyperplasia.[3][4][5]
These application notes provide an overview of the scientific rationale and preclinical/clinical data supporting the use of PDE5 inhibitors in combination therapies. Detailed protocols for key experimental assays are also included to guide researchers in this field.
Mechanism of Action: The NO/cGMP Signaling Pathway
PDE5 inhibitors exert their effects by preventing the degradation of cGMP.[1] In the presence of NO, soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation.[6] By inhibiting PDE5, these drugs prolong the action of cGMP, amplifying the NO-mediated signaling cascade.[1]
Combination Therapy Applications
Oncology
A growing body of preclinical evidence suggests that PDE5 inhibitors can enhance the efficacy of conventional chemotherapeutic agents and immunotherapies.[3][7] The proposed mechanisms include:
-
Increased Drug Delivery: By promoting vasodilation, PDE5 inhibitors can improve blood flow to the tumor microenvironment, thereby enhancing the delivery of anti-cancer drugs.[8]
-
Modulation of the Tumor Microenvironment: PDE5 inhibitors have been shown to reduce the activity of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[9]
-
Direct Anti-tumor Effects: Some studies suggest that PDE5 inhibitors can induce apoptosis and inhibit proliferation in certain cancer cell lines.[4]
Table 1: Preclinical Data on PDE5 Inhibitor Combination Therapy in Oncology
| PDE5 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| Sildenafil | Doxorubicin | Prostate Cancer Cells | Increased apoptosis and ROS production in cancer cells. | [10] |
| Sildenafil | Mitomycin C, Doxorubicin, Cisplatin, Gemcitabine | Bladder Cancer Cells | Enhanced cell death compared to chemotherapy alone. | [10] |
| Vardenafil | Trastuzumab | Lung Cancer Xenograft | Increased accumulation and enhanced anti-tumor effect of trastuzumab. | [9] |
| Tadalafil | Doxorubicin | Prostate Cancer Xenografts | Improved anti-tumor efficacy and reduced cardiotoxicity of doxorubicin. | [4] |
| Sildenafil | Pemetrexed | Non-small Cell Lung Cancer (NSCLC) Cells | Synergistic enhancement of cell killing. | [6] |
Cardiovascular Diseases
While initially investigated for angina, the use of PDE5 inhibitors with certain cardiovascular drugs requires caution. Co-administration with organic nitrates is contraindicated due to the risk of severe hypotension.[11] However, studies have explored their potential in combination with other antihypertensives.
Table 2: Clinical Data on PDE5 Inhibitor Combination Therapy in Hypertension
| PDE5 Inhibitor | Combination Agent(s) | Study Population | Key Findings | Reference(s) |
| Sildenafil (50 mg, 3x daily) | None (vs. Placebo) | Untreated Hypertensive Subjects | Significant reduction in ambulatory systolic (-8 mmHg) and diastolic (-6 mmHg) blood pressure. | [12] |
| Mirodenafil | Losartan, Nifedipine, Amlodipine, Doxazosin, Tamsulosin | Rabbit Corpus Cavernosum (in vitro) | Enhanced relaxation of corporal tissue. | [13][14] |
Erectile Dysfunction (ED) and Benign Prostatic Hyperplasia (BPH)
PDE5 inhibitors are the first-line treatment for ED.[2] In patients with an inadequate response, combination therapy with other agents is explored. Similarly, for men with co-existing ED and lower urinary tract symptoms (LUTS) due to BPH, combining PDE5 inhibitors with alpha-blockers has shown promise.
Table 3: Clinical Data on PDE5 Inhibitor Combination Therapy for ED and BPH/LUTS
| PDE5 Inhibitor | Combination Agent | Study Population | Key Findings | Reference(s) |
| PDE5 inhibitors | Alpha-blockers | Men with ED and LUTS/BPH | Significant improvement in IIEF and IPSS scores compared to PDE5 inhibitor monotherapy. | [5] |
| Tamsulosin | PDE5 inhibitors | Men with LUTS and ED secondary to BPH | Superior improvement in IPSS and Qmax compared to either monotherapy. | [15] |
| PDE5 inhibitors | Antioxidants | Men with ED | Improved IIEF score compared to PDE5 inhibitor monotherapy. | [16] |
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the efficacy of PDE5 inhibitor combination therapies in a preclinical setting.
Experimental Workflow for Combination Drug Screening
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[17]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and the combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination, in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blotting for cGMP Signaling Pathway Components
This protocol is a general guideline for Western blotting.[18][19]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDE5, anti-phospho-VASP, anti-PKG, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound, the combination drug, or both for the desired time points.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for flow cytometry-based apoptosis detection.[20]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the combination drug, or both for the desired duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
The use of PDE5 inhibitors in combination with other drugs presents a promising therapeutic strategy for a range of diseases. The ability of these agents to modulate the NO/cGMP pathway can be leveraged to enhance the efficacy of existing treatments and overcome drug resistance. The protocols provided herein offer a framework for researchers to investigate the synergistic potential of PDE5 inhibitors in their specific areas of interest. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits and optimal clinical application of these combination therapies.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 4. PDE5 inhibitors as therapeutics for heart disease, diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024-7941 [excli.de]
- 8. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 9. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. The effects of the combined use of a PDE5 inhibitor and medications for hypertension, lower urinary tract symptoms and dyslipidemia on corporal tissue tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Combination Comprising Tamsulosin and PDE5-Is, Relative to Monotherapies, in Treating Lower Urinary Tract Symptoms and Erectile Dysfunction Associated With Benign Prostatic Hyperplasia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Combination Therapies vs Monotherapy for Erectile Dysfunction: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Investigating Neuroinflammation with Pde5-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory cytokines and other mediators, contributing to neuronal damage. Phosphodiesterase 5 (PDE5) inhibitors have emerged as a promising therapeutic class for targeting neuroinflammation. By preventing the degradation of cyclic guanosine monophosphate (cGMP), PDE5 inhibitors potentiate the nitric oxide (NO)/cGMP signaling pathway, which has been shown to exert anti-inflammatory and neuroprotective effects.
Pde5-IN-5 is a potent and selective phosphodiesterase 5 (PDE5) inhibitor. These application notes provide a comprehensive overview of its potential use in neuroinflammation research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
This compound: A Potent PDE5 Inhibitor
This compound, also known as Compound 11, is a highly potent and selective inhibitor of PDE5. Its fundamental characteristics are summarized below.
| Property | Value | Reference |
| IC50 | 2.0 nM | [1][2] |
| CAS Number | 2414921-33-6 | [3] |
| Molecular Formula | C23H20BrN3O4 | [2] |
| Molecular Weight | 482.33 g/mol | [2] |
Mechanism of Action in Neuroinflammation
The anti-inflammatory effects of PDE5 inhibitors like this compound are primarily mediated through the enhancement of the cGMP signaling cascade. In the central nervous system, nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 is the enzyme responsible for the breakdown of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG). This activation triggers a cascade of downstream events that collectively suppress neuroinflammatory processes.
Key anti-inflammatory mechanisms include:
-
Inhibition of NF-κB Signaling: The cGMP/PKG pathway can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This leads to a reduction in the expression of pro-inflammatory genes.[4]
-
Decreased Pro-inflammatory Cytokine Production: PDE5 inhibition has been shown to reduce the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) from activated microglia and astrocytes.[1][4]
-
Reduction of Oxidative Stress: PDE5 inhibitors can attenuate the production of reactive oxygen species (ROS) in activated microglia by downregulating enzymes like NADPH oxidase.[4]
Below is a diagram illustrating the signaling pathway of PDE5 inhibition in mitigating neuroinflammation.
Quantitative Data on the Effects of PDE5 Inhibition on Neuroinflammation
While specific quantitative data for this compound's effects on inflammatory markers are not yet available in the public domain, the following table summarizes representative data from studies on other well-characterized PDE5 inhibitors, sildenafil and tadalafil. These data can serve as a benchmark for designing experiments with this compound.
| PDE5 Inhibitor | Model | Key Inflammatory Markers | Effect | Reference |
| Sildenafil | LPS-stimulated N9 microglial cells | NO, TNF-α, IL-1β | Dose-dependent reduction | [4] |
| Sildenafil | LPS-stimulated N9 microglial cells | iNOS, COX-2 mRNA | Downregulation | [5] |
| Sildenafil | LPS-stimulated N9 microglial cells | Phosphorylation of MAPKs (p38, ERK1/2, JNK) | Inhibition | [4] |
| Tadalafil | LPS-induced inflammation in pregnant mice | Plasma TNF-α, IL-1β, IL-6 | Significant reduction | [6] |
| Tadalafil | LPS-stimulated RWPE-1 cells | TNF-α, IL-6, IL-8 | Dose-dependent reduction | [7] |
Experimental Protocols
The following are detailed protocols for investigating the anti-neuroinflammatory effects of PDE5 inhibitors, which can be adapted for this compound.
In Vitro Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Microglial Cells
This protocol is adapted from studies using sildenafil in the murine microglial cell line N9.[4][5]
1. Cell Culture and Treatment:
-
Culture N9 microglial cells in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
2. Measurement of Nitric Oxide (NO) Production:
-
Collect the culture supernatant after 24 hours of LPS stimulation.
-
Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent assay.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Pathways:
-
After a shorter LPS stimulation (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the in vitro experimental workflow.
In Vivo Protocol: LPS-Induced Neuroinflammation in Mice
This protocol is a representative model for inducing systemic inflammation that leads to neuroinflammation, adapted from studies using tadalafil.[6]
1. Animals and Treatment:
-
Use adult male C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 5, 10, 20 mg/kg) for a pre-treatment period (e.g., daily for 7 days).
-
On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce neuroinflammation. Control animals should receive vehicle injections.
2. Sample Collection:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse the brains with ice-cold saline and harvest them.
-
Dissect specific brain regions (e.g., hippocampus, cortex) for molecular and histological analysis.
3. Analysis of Neuroinflammation:
-
Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the plasma and brain homogenates using ELISA kits.
-
Immunohistochemistry: Fix one hemisphere of the brain in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
RT-qPCR: Extract RNA from brain tissue and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).
The following diagram illustrates the in vivo experimental design.
Conclusion
This compound is a potent tool for investigating the role of the PDE5/cGMP pathway in neuroinflammation. The provided protocols offer a starting point for researchers to explore its therapeutic potential in various in vitro and in vivo models of neurological disorders. By adapting these established methodologies, scientists can elucidate the specific effects of this compound on glial cell activation, inflammatory mediator production, and downstream signaling pathways, thereby contributing to the development of novel therapies for neuroinflammatory diseases.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]
- 3. This compound | CAS#:2414921-33-6 | Chemsrc [m.chemsrc.com]
- 4. Sildenafil attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-κB signaling pathways in N9 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tadalafil Alleviates LPS-Induced Inflammation and Oxidative Stress of RWPE-1 Cell by Regulating the Akt/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of a Representative PDE5 Inhibitor in Fibrosis Research
Note: Publicly available information on a specific compound designated "Pde5-IN-5" is limited. Therefore, this document provides a detailed application note and protocols for a representative and extensively studied Phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, as a surrogate to illustrate the application of this class of compounds in fibrosis research.
Introduction to PDE5 Inhibition in Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and subsequent organ dysfunction. A growing body of evidence suggests that phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs originally developed for erectile dysfunction and pulmonary hypertension, hold therapeutic potential in mitigating fibrosis in various organs, including the lungs, heart, liver, and kidneys.
The primary mechanism of action of PDE5 inhibitors is the prevention of the breakdown of cyclic guanosine monophosphate (cGMP).[1] This leads to the accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). The NO-sGC-cGMP-PKG signaling cascade is a key pathway in regulating cellular functions such as smooth muscle relaxation, vasodilation, and inhibition of inflammation and proliferation, all of which are relevant to counteracting fibrotic processes.
Quantitative Data Summary
The following table summarizes key quantitative data for the representative PDE5 inhibitor, Sildenafil, in the context of fibrosis research.
| Parameter | Value | Model System | Key Findings | Reference |
| IC50 | 4 nM | Isolated PDE5 enzyme | Potent and selective inhibition of PDE5. | [2] |
| In Vivo Efficacy | Attenuated | Bleomycin-induced pulmonary fibrosis in mice | Reduced pulmonary fibrosis and pulmonary hypertension. | [3] |
| In Vivo Efficacy | Reduced | Unilateral ureteral obstruction (UUO)-induced renal fibrosis in rats | Decreased collagen deposition and expression of fibrotic markers. | |
| In Vitro Efficacy | Inhibited | TGF-β1-induced myofibroblast differentiation in lung fibroblasts | Reduced expression of α-smooth muscle actin (α-SMA) and collagen I. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by PDE5 inhibitors in fibrosis and a general workflow for in vitro and in vivo studies.
References
- 1. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil citrate, phosphodiesterase 5 (PDE5) inhibitor (ab141965) | Abcam [abcam.com]
- 3. PDE5-IN-6c|1448419-13-3|MSDS [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pde5-IN-5 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling, a pathway integral to neuronal function and synaptic plasticity.[1][2][3] Inhibition of PDE5 has emerged as a promising strategy for the therapeutic intervention in neurological disorders characterized by cognitive decline.[4][5][6] Pde5-IN-5 is a potent and selective inhibitor of PDE5, with a reported IC50 value of 2.0 nM.[7][8] Its high potency and selectivity make it a valuable research tool for elucidating the role of the cGMP signaling pathway in the mechanisms underlying learning and memory.
Disclaimer: As of the latest literature review, specific studies detailing the use of this compound in synaptic plasticity research have not been published. The following application notes and protocols are based on the known mechanism of action of potent PDE5 inhibitors and data from studies using other well-characterized compounds in this class, such as sildenafil and tadalafil. The provided experimental parameters are suggestions based on the high potency of this compound and should be optimized for specific experimental conditions.
Mechanism of Action: The NO/cGMP/PKG Signaling Pathway
In the central nervous system, nitric oxide (NO) acts as a retrograde messenger, stimulating soluble guanylate cyclase (sGC) to produce cGMP.[1][3] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates a cascade of downstream targets.[4][8] One of the key targets is the transcription factor cAMP-responsive element-binding protein (CREB), which plays a crucial role in the consolidation of long-term memory and synaptic plasticity.[5][6] PDE5 hydrolyzes cGMP, thus terminating this signaling cascade.[2] By inhibiting PDE5, this compound is expected to elevate intracellular cGMP levels, leading to enhanced PKG activity, increased CREB phosphorylation, and ultimately, the strengthening of synaptic connections.[1][4][5]
Data Presentation: Representative Effects of Potent PDE5 Inhibitors on Synaptic Plasticity
The following table summarizes quantitative data from studies using potent PDE5 inhibitors, which can serve as a benchmark for experiments with this compound.
| Parameter | Model System | PDE5 Inhibitor Used | Concentration/Dose | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | Sildenafil | 1 mg/kg/day (15 days) | Significant elevation in LTP level | [7] |
| Basal Synaptic Transmission | Mouse Hippocampal Slices | Sildenafil | 1 mg/kg/day (15 days) | Concomitant increase in basal synaptic transmission | [7] |
| Associative Memory | APP/PS1 Mouse Model | Sildenafil | 3 mg/kg, i.p. (daily for 3 weeks) | Improved associative memory | |
| Spatial Memory | APP/PS1 Mouse Model | Sildenafil | 3 mg/kg, i.p. (daily for 3 weeks) | Improved spatial memory | |
| CREB Phosphorylation | APP/PS1 Mouse Model | Sildenafil | 3 mg/kg, i.p. | Increased CREB phosphorylation | |
| Amyloid-β (Aβ) Levels | APP/PS1 Mouse Model | Sildenafil | 3 mg/kg, i.p. | Reduction of Aβ levels |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a key cellular model for learning and memory.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Protocol:
-
Prepare acute hippocampal slices (300-400 µm) from a rodent brain.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.
-
Apply this compound to the perfusion bath at a final concentration (e.g., 1-100 nM, to be optimized) for 20-30 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Behavioral Analysis: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, a cognitive function influenced by synaptic plasticity.
Materials:
-
This compound (formulated for in vivo administration)
-
Rodent subjects (e.g., mice or rats)
-
Open field arena
-
Two sets of identical objects for habituation
-
One novel object
Protocol:
-
Habituation: Allow each animal to freely explore the empty open field arena for 10 minutes on two consecutive days.
-
Drug Administration: Administer this compound (e.g., 0.1-5 mg/kg, i.p., to be optimized) or vehicle control 30-60 minutes before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 10 minutes.
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Biochemical Analysis: Western Blot for Phospho-CREB
This protocol measures the phosphorylation of CREB, a downstream marker of the cGMP/PKG pathway activation.
Materials:
-
This compound
-
Cultured neurons or brain tissue from treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pCREB, anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cultured neurons with this compound (e.g., 1-100 nM) for a specified time or dissect brain tissue (e.g., hippocampus) from animals treated with this compound.
-
Lyse the cells or tissue and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pCREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities and express the results as the ratio of pCREB to total CREB.
Conclusion
This compound, as a potent and selective PDE5 inhibitor, represents a powerful tool for investigating the role of cGMP signaling in synaptic plasticity and memory formation. The protocols outlined above provide a framework for utilizing this and similar compounds to explore the cellular and behavioral consequences of enhanced cGMP signaling. Such studies are crucial for advancing our understanding of cognitive processes and for the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. PDE5 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound (CAS No. 2414921-33-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Send Inquiry or RFQ to this compound (CAS No. 2414921-33-6) Suppliers & Manufacturers [chemicalregister.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Pde5-IN-5 (Featuring Sildenafil as a Representative PDE5 Inhibitor)
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of Pde5-IN-5. As "this compound" is a designated research compound without publicly available data, this document will use Sildenafil , a well-characterized Phosphodiesterase Type 5 (PDE5) inhibitor, as a representative example to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of PDE5 inhibitors like Sildenafil?
A1: The solubility of a research compound is highly dependent on its form (e.g., free base or salt) and the solvent used. Sildenafil citrate, the salt form, has significantly better aqueous solubility than Sildenafil base. For laboratory use, organic solvents like DMSO and dimethyl formamide (DMF) are commonly used to prepare concentrated stock solutions.[1][2]
Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that medium. The small amount of DMSO from the stock solution is often not sufficient to keep the compound dissolved. To resolve this, you can try lowering the final concentration of your compound, or slightly increasing the percentage of co-solvent (like DMSO or ethanol) in your final aqueous solution, ensuring it does not exceed a concentration that would affect your experimental system (typically <0.1% DMSO).
Q3: What are the optimal storage conditions for a PDE5 inhibitor stock solution?
A3: Stock solutions of Sildenafil citrate in DMSO or DMF should be stored at -20°C for long-term stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q4: How does pH affect the stability of Sildenafil in aqueous solutions?
A4: Sildenafil citrate is relatively stable in aqueous solutions with a pH around 4.0-5.0.[3][4] It has shown stability for up to 90 days in some compounded oral suspensions at both refrigerated (5°C) and room temperature (25°C).[4] However, it can undergo degradation under strongly acidic (pH 2) or basic (pH 12) conditions over time.[5]
Q5: Can I expect my PDE5 inhibitor to be stable in cell culture media?
A5: While many compounds are stable, it is best to determine the stability of your specific compound in your cell culture medium empirically. The components of the media, temperature (37°C), and pH can all influence compound stability over the course of an experiment. A simple stability test can be performed by incubating the compound in the media for the duration of your experiment and then analyzing for degradation using a method like HPLC.
Data Presentation
Table 1: Solubility of Sildenafil and Sildenafil Citrate in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
| Sildenafil (base) | Diethylene glycol monoethyl ether | 24.7 ± 4.7 mg/mL | [1] |
| Sildenafil (base) | Ethanol | 5.2 ± 1.2 mg/mL | [1] |
| Sildenafil (base) | Distilled Water | Insoluble | [1] |
| Sildenafil Citrate | DMSO | ~14 mg/mL | [2] |
| Sildenafil Citrate | Dimethyl formamide | ~10 mg/mL | [2] |
| Sildenafil Citrate | Distilled Water | 4.1 ± 1.3 mg/mL | [1] |
| Sildenafil Citrate | Oleic Acid | 7.63 ± 0.48 mg/mL | [6] |
| Sildenafil Citrate | Propylene Glycol | High | [6] |
Table 2: Stability of Sildenafil Citrate in Aqueous Solutions
| Condition | Storage Temperature | Duration | Stability | Reference |
| Aqueous Solution (pH ~4.0) | 5°C & 25°C | 91 days | Stable (>95% remaining) | [4] |
| Syrup Solution (pH ~4.3) | 5°C & 25°C | 91 days | Stable (>95% remaining) | [4] |
| Acidic Solution (pH 2) | Ambient | 2 weeks | Partial degradation | [5] |
| Basic Solution (pH 12) | Ambient | 2 weeks | Partial degradation | [5] |
| 0.1% Hydrogen Peroxide | Ambient | 24 hours | Complete degradation | [5] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)
This protocol provides a general method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a 10-20 mM stock solution of the test compound in 100% DMSO.[7]
-
Incubation: In duplicate, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration.[7]
-
Equilibration: Place the tubes in a thermomixer set to a consistent speed (e.g., 850 rpm) and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow the solution to reach equilibrium.[7]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[7]
Protocol 2: Chemical Stability Assessment in Solution
This protocol outlines a method to assess the chemical stability of a compound in a specific buffer over time.
Materials:
-
Test compound stock solution in DMSO
-
Test buffer (e.g., pH 4, 7.4, and 9 buffers)[8]
-
Incubator (e.g., 37°C)
-
Methanol (ice-cold)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Test Solutions: Prepare working solutions of the test compound at a final concentration of 1-5 µM in the different test buffers. Ensure the final DMSO concentration is low (e.g., <0.1%).[8]
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).[8]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of each test solution.[8]
-
Quenching the Reaction: Immediately add the aliquot to ice-cold methanol to stop any further degradation.[9]
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[8] The percentage of compound remaining is calculated relative to the concentration at time 0.
Visualizations
Caption: PDE5 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Solubility Assessment.
Caption: Troubleshooting Logic for Precipitation Issues.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing PDE5-IN-5 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PDE5-IN-5 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves blocking the enzymatic degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][2] By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle and vasodilation.[3][4]
Q2: What is a typical starting concentration range for a novel PDE5 inhibitor like this compound in an in vitro assay?
A2: For a novel compound like this compound with unknown potency, it is recommended to start with a wide concentration range to determine its half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 10 pM. This broad range helps to capture the full dose-response curve. For context, known PDE5 inhibitors have IC50 values in the nanomolar range (see Table 1).
Q3: How should I prepare my stock solution of this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of this compound, for example, at 10 mM in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. Note that the stability of compounds in DMSO can be affected by water content, so ensure you are using anhydrous DMSO.[5]
Q4: What is the recommended final concentration of DMSO in the in vitro assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize its potential effects on enzyme activity and cell viability. Ensure that the DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibitory effect observed at any concentration of this compound. | 1. Compound Insolubility: this compound may have precipitated out of solution at the tested concentrations. 2. Compound Instability: The compound may have degraded during storage or handling. 3. Inactive Compound: The batch of this compound may be inactive. 4. Assay Conditions: The assay conditions (e.g., enzyme concentration, substrate concentration, incubation time) may not be optimal. | 1. Visually inspect the wells for any precipitate. Test the solubility of this compound in the assay buffer. Consider using a different solvent or a lower starting concentration. 2. Prepare a fresh stock solution from a new vial of the compound. Avoid repeated freeze-thaw cycles. 3. Verify the identity and purity of the compound using analytical methods like LC-MS or NMR if possible. 4. Optimize your assay conditions. Ensure the PDE5 enzyme is active and that the cGMP concentration is appropriate (typically at or below the Km value for cGMP). |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, enzyme, or substrate. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Compound Precipitation: Inconsistent precipitation of the compound across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. 2. Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to create a humidity barrier. 3. Check for precipitation as described above. Ensure proper mixing of the assay components. |
| Steep or shallow dose-response curve. | 1. Incorrect Concentration Range: The tested concentrations may be too narrow or too wide to accurately define the IC50. 2. Off-target Effects: At high concentrations, the compound may be inhibiting other enzymes or cellular processes. 3. Assay Artifacts: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement). | 1. Adjust the concentration range based on the initial results. Use a narrower range around the estimated IC50 for more precise determination. 2. Test the selectivity of this compound against other phosphodiesterase isoforms (e.g., PDE6, PDE11) to assess off-target effects.[6] 3. Run control experiments without the enzyme to check for any direct interference of the compound with the assay readout. |
| IC50 value differs significantly from expected values for PDE5 inhibitors. | 1. Assay Format: Different assay formats (e.g., fluorescence polarization, ELISA, radiometric) can yield different IC50 values.[7] 2. Substrate Concentration: The IC50 value is dependent on the substrate (cGMP) concentration. Assays with higher cGMP concentrations will generally yield higher IC50 values for competitive inhibitors.[8] 3. Enzyme Source and Purity: The source and purity of the PDE5 enzyme can influence its activity and inhibitor binding. | 1. Be consistent with the assay format when comparing results. Report the assay format along with the IC50 value. 2. Standardize the cGMP concentration in your assays, ideally at or near the Michaelis-Menten constant (Km) for cGMP.[9][10] 3. Use a well-characterized and highly purified PDE5 enzyme. |
Data Presentation
Table 1: IC50 Values of Common PDE5 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Sildenafil | 2.2 - 5.22 | Recombinant human PDE5, Radioimmunoassay/Cell-free assay | [11][12] |
| Tadalafil | 1.8 | Cell-free assay | [12] |
| Vardenafil | 0.7 | Cell-free assay | [12] |
| Avanafil | 5.2 | Recombinant human PDE5 | [12] |
| Lodenafil | Not specified | Potent PDE5 inhibitor | [12][13] |
| Udenafil | 8.25 | Human PDE5 | [12] |
| Mirodenafil | Not specified | Oral PDE5 inhibitor | [12] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for determining the IC50 of this compound using a competitive fluorescence polarization (FP) assay.
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT.[14]
-
PDE5 Enzyme: Prepare a working solution of recombinant human PDE5 in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal window.
-
Fluorescent cGMP Substrate: Prepare a working solution of a fluorescently labeled cGMP analog (e.g., fluorescein-cGMP) in assay buffer. The final concentration should be close to the Km value for the enzyme.
-
This compound: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations with a constant DMSO percentage.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the PDE5 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorescent cGMP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for determining the IC50 of this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sildenafil citrate, phosphodiesterase 5 (PDE5) inhibitor (ab141965) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pde5-IN-5 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, Pde5-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways.[3] This ultimately results in smooth muscle relaxation and vasodilation in various tissues.[1]
Q2: What are the common applications of this compound in a research setting?
A2: As a PDE5 inhibitor, this compound is primarily used in research to investigate the physiological and pathological roles of the cGMP signaling pathway. Common research applications include studies on erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.[3][4][5] Additionally, emerging research suggests potential applications in neurological disorders, cancer, and benign prostatic hyperplasia.[3][4][6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For most in vitro assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7][8] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What concentration of DMSO is acceptable in my cell-based assays?
A4: The final concentration of DMSO in your experimental wells should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[10] Even at low concentrations, DMSO can influence cell growth, viability, and gene expression.[7][11][12] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in all experiments to account for any effects of the solvent.
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources. Below are common issues encountered when working with this compound and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent IC50 values between experiments | 1. Compound Instability: this compound degradation in solution. 2. Cell Passage Number: High passage number can alter cell phenotype and responsiveness. 3. Assay Conditions: Variations in incubation time, temperature, or reagent concentrations.[13] 4. Pipetting Errors: Inaccurate dispensing of compound, cells, or reagents.[14] | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess compound stability under your specific assay conditions. 2. Use cells within a consistent and defined passage number range for all experiments. 3. Standardize all assay parameters and ensure they are consistently maintained. Use calibrated equipment.[15][16] 4. Use calibrated pipettes and proper pipetting techniques. For high-throughput applications, consider automated liquid handlers.[14] |
| Poor or no inhibitory effect observed | 1. Incorrect Compound Concentration: Errors in calculating dilutions or preparing solutions. 2. Compound Precipitation: this compound may not be fully soluble in the assay medium at the tested concentrations.[17] 3. Inactive Compound: The compound may have degraded due to improper storage or handling. 4. Low Enzyme Activity: The PDE5 enzyme may not be sufficiently active in the assay. | 1. Double-check all calculations and ensure accurate preparation of serial dilutions. 2. Visually inspect solutions for any signs of precipitation. Determine the kinetic and thermodynamic solubility of this compound in your assay buffer.[8][18][19] 3. Use a fresh aliquot of the compound and verify its purity and integrity if possible. 4. Ensure the enzyme is stored correctly and its activity is verified using a positive control. |
| High background signal in the assay | 1. Autofluorescence of this compound: The compound itself may fluoresce at the assay wavelengths. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Non-specific Binding: The compound may interact with other components of the assay system. | 1. Measure the fluorescence of this compound alone at the assay wavelengths to determine its contribution to the signal. 2. Use fresh, high-quality reagents and sterile techniques. 3. Include appropriate controls to assess non-specific effects. Consider using alternative assay formats if non-specific binding is a significant issue. |
| Variability in cell-based assay results | 1. Inconsistent Cell Seeding Density: Uneven cell distribution in multi-well plates. 2. Edge Effects: Evaporation from wells at the edges of the plate can concentrate media components and the test compound.[15] 3. Biological Variability: Inherent differences in cell populations.[20] | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to create a humidity barrier. 3. Perform multiple biological replicates to account for inherent biological variation. |
Experimental Protocols
In Vitro PDE5A1 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE5A1 assay kits and is suitable for determining the potency of this compound.[21][22]
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound
-
DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the DMSO serial dilutions into PDE Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration (vehicle control).
-
Include wells for "No Enzyme" and "No Substrate" controls.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE5A1 enzyme in cold PDE Assay Buffer to the desired concentration.
-
Add 10 µL of the diluted enzyme to all wells except the "No Enzyme" control wells. Add 10 µL of PDE Assay Buffer to the "No Enzyme" wells.
-
-
Initiate the Reaction:
-
Prepare the FAM-labeled cGMP substrate solution in PDE Assay Buffer.
-
Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Stop the Reaction and Develop the Signal:
-
Add 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for an additional 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader with excitation and emission wavelengths appropriate for the FAM fluorophore (e.g., 485 nm excitation, 530 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PDE5 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hims.com [hims.com]
- 6. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. btsjournals.com [btsjournals.com]
- 11. quora.com [quora.com]
- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 13. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Understanding and managing sources of variability in cell measurements [insights.bio]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde5-IN-5 off-target effects and mitigation
Welcome to the technical support center for PDE5-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during your experiments with this novel phosphodiesterase 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The primary mechanism of action involves blocking the catalytic site of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, this compound leads to an accumulation of cGMP in cells. This enhances the nitric oxide (NO)/cGMP signaling pathway, resulting in smooth muscle relaxation and vasodilation.[1][2][3]
Diagram: this compound Mechanism of Action
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards PDE5, cross-reactivity with other phosphodiesterase isoforms is a potential source of off-target effects. The most common off-targets for PDE5 inhibitors are PDE6, found in the retina, and PDE11, which is present in various tissues including the heart, skeletal muscle, and prostate.[3] Inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 has been associated with myalgia and back pain.[3] Researchers should consider the possibility of these and other off-target effects when interpreting experimental results.
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: To determine the selectivity of this compound, it is recommended to perform a kinase or phosphodiesterase profiling assay. This involves screening the compound against a panel of related enzymes to determine its inhibitory activity at various concentrations.[4] Both biochemical assays using purified enzymes and cell-based assays can be employed.[4][5] Cell-based assays provide the advantage of assessing inhibitor activity in a more physiologically relevant context.[5]
Troubleshooting Guides
Problem 1: I am observing an unexpected phenotype in my cell-based assay that is not consistent with PDE5 inhibition.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: The observed phenotype might be due to the inhibition of an unintended target by this compound.
-
Recommended Action:
-
Perform a literature search for the observed phenotype to identify potential associated signaling pathways and off-targets.
-
Conduct a selectivity profiling experiment to identify other kinases or phosphodiesterases that are inhibited by this compound at the concentration used in your assay.
-
Use a structurally unrelated PDE5 inhibitor as a control to see if the same phenotype is produced. If not, an off-target effect of this compound is likely.
-
Consider performing a CRISPR/Cas9 knockout of the putative off-target to validate its role in the observed phenotype.[6]
-
-
-
Possible Cause 2: Compound Cytotoxicity.
-
Troubleshooting Step: The experimental concentration of this compound may be causing cellular stress or death, leading to confounding results.
-
Recommended Action:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
-
Ensure that the working concentration of the inhibitor is well below its cytotoxic threshold.
-
-
Diagram: Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Problem 2: this compound does not show the expected efficacy in my cellular assay, despite potent activity in biochemical assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Step: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Recommended Action:
-
Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
If permeability is low, consider using a different formulation or delivery method, such as encapsulation in nanoparticles.
-
-
-
Possible Cause 2: High Protein Binding.
-
Troubleshooting Step: In the presence of serum in the cell culture media, this compound may be binding to proteins like albumin, reducing its free concentration available to inhibit PDE5.
-
Recommended Action:
-
Measure the protein binding of this compound in the presence of the serum concentration used in your assay.
-
If protein binding is high, you may need to increase the compound concentration or perform the assay in serum-free or low-serum conditions, if experimentally feasible.
-
-
-
Possible Cause 3: Efflux by Cellular Transporters.
-
Troubleshooting Step: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).
-
Recommended Action:
-
Co-incubate the cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if the efficacy of this compound is restored.
-
-
Data Summary
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. PDE5 |
| PDE5 | 1.5 | - |
| PDE1 | 1500 | 1000x |
| PDE2 | 2500 | 1667x |
| PDE3 | 3000 | 2000x |
| PDE4 | >10000 | >6667x |
| PDE6 | 75 | 50x |
| PDE11 | 120 | 80x |
This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Kinase/Phosphodiesterase Profiling using a Radiometric Assay
This protocol is a generalized method for assessing the selectivity of an inhibitor.[7]
-
Plate Preparation:
-
In a 96-well plate, add 5 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution) in 10% DMSO.
-
Include wells with a positive control inhibitor and a DMSO-only negative control.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, [γ-³³P]-ATP, and the specific kinase or phosphodiesterase to be tested.
-
Prepare a separate substrate solution.
-
-
Reaction Initiation:
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Add 25 µL of the assay buffer/[γ-³³P]-ATP mixture.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
-
Washing and Detection:
-
Wash the plates twice with 0.9% (w/v) NaCl.
-
Determine the incorporation of ³³Pi using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent residual activity for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram: Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric assay to determine inhibitor potency.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percent cell viability.
-
Calculate the CC50 (cytotoxic concentration 50%) value.
-
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
Preventing Pde5-IN-5 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Pde5-IN-5 in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure maximum stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, it is critical to store the solution at -80°C to prevent degradation.
Q2: What are the primary factors that can cause this compound degradation?
A2: this compound is susceptible to degradation under several conditions. Key factors include:
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
pH: Exposure to strong acids or alkalis can lead to rapid decomposition.
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can chemically alter the compound.[1]
-
Improper Storage: Storing the compound at room temperature or in solution at -20°C for extended periods can lead to a significant loss of activity.
Q3: Which solvents are recommended for dissolving this compound?
Q4: How can I minimize freeze-thaw cycles for this compound solutions?
A4: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing at -80°C. This allows you to thaw only the amount needed for a specific experiment.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to this compound degradation during experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Incompatibility with experimental buffer. | Check the pH of your experimental buffer. Ensure it is within a neutral and stable range. Avoid buffers with strong acidic or basic components. | |
| Interaction with other reagents. | Review all components in your experimental setup. Avoid the use of strong oxidizing or reducing agents. | |
| Precipitate formation in the stock solution upon thawing. | Poor solubility or degradation product precipitation. | Gently warm the solution and vortex to redissolve. If the precipitate remains, it may indicate degradation. Prepare a fresh solution. Consider using a different solvent if solubility is a persistent issue. |
| Loss of compound activity over the course of a long experiment. | Degradation at experimental temperature (e.g., 37°C). | Minimize the incubation time of this compound at higher temperatures. If possible, add the inhibitor to the experiment at the latest possible time point. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C.
Visualizations
Signaling Pathway of Pde5 Inhibition
Caption: this compound inhibits the degradation of cGMP by PDE5.
Experimental Workflow for Preventing Degradation
Caption: Workflow for handling this compound to minimize degradation.
Logical Relationship of Degradation Factors
Caption: Factors contributing to the degradation of this compound.
References
Improving Pde5-IN-5 efficacy in cell-based models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pde5-IN-5 in cell-based models. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways.[2][3] This ultimately results in smooth muscle relaxation and vasodilation.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for PDE5 inhibitors.[4][5] It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[6][7] For aqueous solutions, some PDE5 inhibitors have limited solubility in buffers like PBS.[4] Always prepare fresh aqueous dilutions from your DMSO stock for each experiment.
Q3: What are the known off-target effects of PDE5 inhibitors?
A3: While this compound is designed for selectivity, researchers should be aware of potential off-target effects common to this class of inhibitors. Cross-reactivity with other phosphodiesterase isoforms, such as PDE6 found in the retina and PDE11 in skeletal muscle, has been reported for some PDE5 inhibitors.[1] It is advisable to consult the specific selectivity profile of this compound or perform counter-screening if off-target effects are a concern.
Troubleshooting Guide
Issue 1: Lower than Expected Potency or Efficacy of this compound
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound may have precipitated out of the cell culture medium.
-
Troubleshooting:
-
Visually inspect the culture medium for any precipitate after adding this compound.
-
Prepare fresh dilutions of this compound for each experiment.
-
Consider the use of a lower concentration of the inhibitor or the inclusion of a non-toxic solubilizing agent, ensuring it does not interfere with the assay.
-
-
-
Cell Permeability:
-
Problem: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Perform a cell permeability assay, such as the Chloroalkane Penetration Assay (CAPA) or a Caco-2 assay if available.[8]
-
Increase the incubation time to allow for greater compound uptake.
-
If permeability is a confirmed issue, structural modifications to the inhibitor may be necessary for future iterations.
-
-
-
Inadequate Incubation Time:
-
Problem: The incubation time may be insufficient for this compound to exert its effect.
-
Troubleshooting:
-
Perform a time-course experiment, treating cells with this compound for varying durations (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time.
-
-
-
Sub-optimal Assay Conditions:
-
Problem: The experimental conditions may not be optimal for detecting the effects of PDE5 inhibition.
-
Troubleshooting:
-
Ensure that the cells express sufficient levels of PDE5.
-
Stimulate the cGMP signaling pathway with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to increase the basal levels of cGMP, making the inhibitory effect of this compound more pronounced.[2]
-
-
Issue 2: High Variability in Experimental Replicates
Question: I am observing significant variability between my experimental replicates. What could be causing this and how can I improve consistency?
Answer:
High variability can obscure real biological effects. The following factors should be addressed:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells can lead to variable responses.
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette or an automated cell dispenser for plating.
-
Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Troubleshooting:
-
Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
-
-
Compound Dilution and Pipetting Errors:
-
Problem: Inaccurate serial dilutions or pipetting can introduce significant variability.
-
Troubleshooting:
-
Prepare a master mix of the final this compound concentration to be added to the wells.
-
Use calibrated pipettes and fresh tips for each dilution.
-
-
Issue 3: Unexpected Cytotoxicity
Question: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with this compound. How can I address this?
Answer:
Distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity is crucial.
-
High Compound Concentration:
-
Problem: The concentration of this compound may be too high, leading to off-target effects and cell death.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the IC50 value for the desired biological effect and a separate cytotoxicity assay (e.g., MTT or LDH release assay) to determine the CC50 (50% cytotoxic concentration).
-
Select a concentration for your experiments that is well below the CC50.
-
-
-
Solvent Toxicity:
-
Problem: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Troubleshooting:
-
Ensure the final DMSO concentration is at a non-toxic level, typically ≤ 0.1%.
-
Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments.
-
-
Data Presentation
Table 1: Reference IC50 Values for Common PDE5 Inhibitors
| Inhibitor | IC50 (nM) | Cell Line/System | Reference |
| Sildenafil | 3.4 | Rat Pulmonary Artery (purified PDE5) | [9] |
| Sildenafil | 3.5 - 8.5 | Various | [10][11] |
| Vardenafil | 0.2 - 1.2 | Recombinant PDE5 | [4] |
| Tadalafil | 1.8 | Cell-free assay | [12] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and the source of the enzyme.
Experimental Protocols
Protocol 1: Intracellular cGMP Quantification using ELISA
This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
This compound
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)
-
0.1 M HCl
-
Phosphate Buffered Saline (PBS)
-
Commercial cGMP ELISA kit (e.g., from Cell Biolabs, Cayman Chemical, or Elabscience)[13][14][15]
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 30-60 minutes.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10-15 minutes to induce cGMP production.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 10 minutes.
-
-
cGMP ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Preparing cGMP standards.
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix gently on a plate shaker until the crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: PDE5 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for low this compound efficacy.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Vardenafil | PDE | TargetMol [targetmol.com]
- 7. Vardenafil increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pde5-IN-5 Dose-Response Curve Optimization
Disclaimer: Information on a specific compound designated "Pde5-IN-5" is not publicly available. This technical support guide has been created for researchers, scientists, and drug development professionals working with novel phosphodiesterase type 5 (PDE5) inhibitors. The content, including experimental protocols and troubleshooting advice, is based on the established characteristics of well-studied PDE5 inhibitors, such as sildenafil, as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PDE5 inhibitor?
A phosphodiesterase type 5 (PDE5) inhibitor is a substance that blocks the PDE5 enzyme.[1][2] This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, the inhibitor leads to an increase in cGMP levels, which in turn enhances the effects of nitric oxide (NO), a key signaling molecule in this pathway.[1][3][4][5] This ultimately results in the relaxation of smooth muscle cells, for example in blood vessels.[6][7]
Caption: PDE5 Signaling Pathway and Point of Inhibition.
Q2: What is a typical dose-response curve for a PDE5 inhibitor and how is the IC50 value determined?
A typical dose-response curve for a PDE5 inhibitor is sigmoidal (S-shaped). As the concentration of the inhibitor increases, the activity of the PDE5 enzyme decreases, until it reaches a plateau where all enzyme is inhibited. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this curve. It represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. This value is a measure of the inhibitor's potency. To determine the IC50, researchers perform an enzyme inhibition assay with a range of inhibitor concentrations and fit the resulting data to a four-parameter logistic equation.
Q3: What are common solvents for PDE5 inhibitors and how can I address solubility issues?
Many synthetic PDE5 inhibitors are hydrophobic molecules. They are often soluble in organic solvents like dimethyl sulfoxide (DMSO) for creating stock solutions. For aqueous-based biological assays, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the experiment. If you encounter solubility issues (e.g., precipitation in the assay buffer), consider these steps:
-
Lower the final concentration: The compound may be precipitating because it is exceeding its aqueous solubility limit.
-
Use a different solvent system: While less common for initial screening, co-solvents or surfactants might be necessary, but their effects on the assay must be validated.
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve any microscopic precipitates.[8]
Q4: What are potential off-target effects of PDE5 inhibitors?
While designed to be specific for PDE5, inhibitors can sometimes affect other phosphodiesterase enzymes, leading to side effects.[1] The degree of selectivity varies between different inhibitors. For instance, sildenafil has some inhibitory activity against PDE6, which is found in the retina, potentially causing visual disturbances.[1][9] Another common off-target is PDE11.[9][10] When characterizing a new PDE5 inhibitor, it is crucial to perform selectivity profiling against a panel of other PDE enzymes to assess its specificity.
Troubleshooting Guide
Problem: I am not observing any inhibition of PDE5 activity, even at high concentrations of this compound.
-
Question: Have you confirmed the integrity and activity of your PDE5 enzyme and the substrate (cGMP)?
-
Answer: Always include a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (vehicle only) in your experiment. If the positive control also fails to show inhibition, there may be an issue with the enzyme, substrate, or assay setup.
-
-
Question: Is your inhibitor dissolved properly?
-
Answer: Visually inspect your stock solution and the assay wells for any signs of precipitation. Poor solubility can lead to a much lower effective concentration of the inhibitor than intended.
-
Problem: My dose-response data shows high variability between replicates.
-
Question: Are your pipetting techniques accurate, especially for serial dilutions?
-
Answer: Inaccurate dilutions are a common source of error. Ensure your pipettes are calibrated and use fresh tips for each dilution step. Prepare a sufficient volume of each concentration to minimize pipetting errors during plate loading.
-
-
Question: Is there an issue with inconsistent timing or temperature?
-
Answer: Enzyme kinetics are sensitive to time and temperature. Ensure all wells are incubated for the same duration and at a constant temperature. Using a multi-channel pipette can help to start and stop reactions more consistently across the plate.
-
Problem: I am observing a U-shaped or biphasic dose-response curve.
-
Question: Could there be an off-target effect at higher concentrations?
-
Answer: Some compounds can have complex pharmacological effects, potentially activating other pathways at higher concentrations that counteract the inhibitory effect on PDE5.[11] Reviewing the literature for similar compounds may provide clues.
-
-
Question: Is there an artifact in the detection method?
-
Answer: At high concentrations, some compounds can interfere with the assay's detection system (e.g., fluorescence or luminescence). Run a control plate without the enzyme to see if your compound affects the assay signal directly.
-
Quantitative Data
For a new PDE5 inhibitor, comparing its potency and selectivity to known compounds is essential.
Table 1: Potency (IC50) of Common PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |
| Sildenafil | ~4 | ~40 | >10,000 |
| Tadalafil | ~2 | ~1,000 | ~10 |
| Vardenafil | ~0.4 | ~10 | >10,000 |
| Avanafil | ~5 | ~600 | >10,000 |
Note: IC50 values can vary depending on experimental conditions.[8] Data compiled from multiple sources.[9]
Experimental Protocols
Protocol: In Vitro PDE5 Inhibition Assay
This protocol outlines a general method for determining the dose-response curve and IC50 of a test compound against human recombinant PDE5.
1. Materials and Reagents:
-
Human recombinant PDE5 enzyme
-
cGMP (substrate)
-
This compound (test inhibitor)
-
Sildenafil (positive control)
-
DMSO (vehicle solvent)
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagents (specific to the assay format, e.g., fluorescence-based kits)
-
96-well microplates
2. Experimental Workflow:
Caption: General workflow for a PDE5 inhibition assay.
3. Step-by-Step Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, dilute these DMSO stocks into the assay buffer to be added to the plate. Include wells for positive control (sildenafil) and negative control (DMSO vehicle).
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to each well of the 96-well plate, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions of the assay kit being used.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data by setting the average of the negative control (DMSO only) as 100% enzyme activity and the average of a maximally inhibited control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter log-logistic fit) to determine the IC50 value.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting experiments.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 9. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Pde5-IN-5 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Pde5-IN-5 and other phosphodiesterase 5 (PDE5) inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[1] This enhances the downstream effects of the nitric oxide (NO)/cGMP signaling pathway, which include smooth muscle relaxation and vasodilation.[1][2]
Q2: What are the primary experimental applications of this compound?
A2: Given its mechanism of action, this compound is primarily used in research to:
-
Investigate the role of the NO/cGMP pathway in various physiological and pathophysiological processes.
-
Study the effects of smooth muscle relaxation in different tissues.
-
Explore potential therapeutic applications related to conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.[4][5][6]
-
Serve as a tool compound in drug discovery to validate PDE5 as a target.
Q3: How should I prepare and store this compound?
A3: As specific information for "this compound" is not widely available, general best practices for small molecule inhibitors should be followed. Typically, these compounds are provided as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).[7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Pay close attention to the final DMSO concentration in your assay, as high concentrations can affect cellular viability and enzyme activity.
Q4: What are essential control experiments to include when using this compound?
A4: To ensure the validity of your experimental results, the following controls are crucial:
-
Vehicle Control: Treat a set of cells or an enzyme reaction with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control: Use a well-characterized PDE5 inhibitor, such as sildenafil or tadalafil, to confirm that the assay is capable of detecting PDE5 inhibition.
-
Negative Control (for cellular assays): Include an untreated group of cells to establish a baseline for the measured parameter (e.g., cGMP levels).
-
Enzyme Activity Control (for biochemical assays): A reaction with the PDE5 enzyme but without any inhibitor to determine maximal enzyme activity.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause: Poor solubility of this compound in the assay buffer.
-
Troubleshooting Tip: Many small molecule inhibitors have limited aqueous solubility.[8][9][10] Ensure that the final concentration of the compound in your assay does not exceed its solubility limit, which can lead to precipitation. You can assess solubility by visually inspecting the solution for precipitates or by using nephelometry. Consider reducing the final concentration or using a different formulation with solubilizing agents, if compatible with your assay.
-
-
Possible Cause: Inactive compound.
-
Troubleshooting Tip: Ensure the compound has been stored correctly to prevent degradation. If possible, verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Tip: The inhibitor may require a certain amount of time to bind to the enzyme. Try pre-incubating the enzyme with this compound for a period (e.g., 15-30 minutes) before adding the substrate.[11]
-
-
Possible Cause: Incorrect assay conditions.
-
Troubleshooting Tip: Verify the pH, temperature, and buffer composition of your assay. Ensure that these conditions are optimal for PDE5 enzyme activity. Also, check that the substrate concentration is appropriate; for competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration.
-
Issue 2: High background signal or off-target effects in cellular assays.
-
Possible Cause: this compound is not specific for PDE5 and may be inhibiting other phosphodiesterases or cellular targets.
-
Troubleshooting Tip: PDE inhibitors can have varying degrees of selectivity for different PDE isoforms.[6] For instance, sildenafil can inhibit PDE6, which is found in the retina, leading to visual disturbances.[12][13] It is advisable to perform a selectivity screen against other relevant PDE isoforms to characterize the specificity of this compound. If off-target effects are suspected, compare the cellular phenotype with that of other known PDE5 inhibitors with different selectivity profiles.
-
-
Possible Cause: Cytotoxicity of the compound.
-
Troubleshooting Tip: High concentrations of any small molecule can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range at which this compound is not cytotoxic. Conduct your functional assays at non-toxic concentrations.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inaccurate pipetting or dilution series.
-
Troubleshooting Tip: Ensure that pipettes are properly calibrated. When preparing serial dilutions of the inhibitor, use fresh tips for each dilution step to avoid carryover.
-
-
Possible Cause: Product inhibition affecting enzyme kinetics.
-
Troubleshooting Tip: The product of the enzymatic reaction (GMP) can sometimes inhibit the enzyme, leading to non-linear reaction progress curves.[14][15][16] It is important to measure the initial reaction velocity where the substrate concentration has not been significantly depleted and product accumulation is minimal.
-
Quantitative Data
The following tables summarize representative quantitative data for well-characterized PDE5 inhibitors. This data can be used as a reference for comparison with the experimental results obtained for this compound.
Table 1: In Vitro Potency of Common PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Reference |
| Sildenafil | 3.5 - 8.5 | [17] |
| Tadalafil | ~2 | [18] |
| Vardenafil | 0.1 - 0.4 | [18] |
| Avanafil | 4.3 - 5.2 | [18] |
IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[17]
Table 2: Selectivity Profile of Sildenafil
| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE5) |
| PDE1 | 280 | ~80 |
| PDE2 | 3500 | ~1000 |
| PDE3 | 740 | ~211 |
| PDE4 | 7400 | ~2114 |
| PDE5 | 3.5 | 1 |
| PDE6 | 30 | ~8.6 |
Data compiled from various sources. Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an In Vitro PDE5 Enzymatic Assay
This protocol is based on a generic fluorescence-based phosphodiesterase assay.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound and a reference inhibitor (e.g., sildenafil)
-
cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., a fluorescent phosphate sensor or a coupled enzyme system that converts the product GMP into a detectable signal)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions. Also, prepare a similar dilution series for the reference inhibitor.
-
Reaction Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted this compound, reference inhibitor, or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of diluted PDE5 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the cGMP substrate to all wells to start the enzymatic reaction. The final substrate concentration should be at or below the Km value for cGMP for accurate IC50 determination of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular cGMP Levels in Cells Treated with this compound
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 96-well plates)
-
This compound
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
Cell lysis buffer
-
cGMP ELISA kit (containing cGMP standards, HRP-linked cGMP, anti-cGMP antibody, and substrate)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 30 minutes.
-
Stimulate the cells with an NO donor for 10-15 minutes to induce cGMP synthesis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
-
cGMP Quantification (ELISA):
-
Follow the protocol provided with the cGMP ELISA kit.[19][20][21][22] This typically involves:
-
Adding cell lysates and cGMP standards to the wells of the antibody-coated plate.
-
Adding HRP-linked cGMP, which will compete with the cGMP from the sample for antibody binding.
-
Incubating the plate for a specified time (e.g., 2-3 hours).
-
Washing the plate to remove unbound reagents.
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Calculate the cGMP concentration in each cell lysate sample by interpolating their absorbance values on the standard curve. Remember that in a competitive ELISA, the signal is inversely proportional to the amount of cGMP in the sample.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. hims.com [hims.com]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Overcoming PDE5 Inhibitor Resistance in Research
This guide provides troubleshooting strategies and detailed protocols for researchers encountering resistance or non-response to Phosphodiesterase 5 (PDE5) inhibitors in pre-clinical research models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PDE5 inhibitor resistance in research models?
A1: Resistance to PDE5 inhibitors in research models typically stems from disruptions at one or more points within the Nitric Oxide (NO)-cyclic Guanosine Monophosphate (cGMP) signaling pathway. The most common mechanisms are:
-
Impaired NO Production: Insufficient synthesis of NO by endothelial nitric oxide synthase (eNOS) due to factors like limited substrate (L-arginine), cofactor deficiency, or eNOS uncoupling.
-
Soluble Guanylate Cyclase (sGC) Dysfunction: The enzyme sGC, which synthesizes cGMP in response to NO, can become desensitized or dysfunctional. Sustained high levels of NO can lead to S-nitrosylation of sGC, reducing its responsiveness[1][2][3][4]. Oxidative stress can also impair sGC function[5][6].
-
PDE5 Upregulation: Chronic exposure to elevated NO or cGMP can lead to a compensatory increase in PDE5 expression and activity, effectively creating a negative feedback loop that dampens the signal[7].
-
Dominance of Contractile Pathways: Over-activation of counter-regulatory vasoconstrictor pathways, most notably the RhoA/Rho-kinase (ROCK) pathway, can functionally override the smooth muscle relaxation signals produced by cGMP[8][9].
Q2: My PDE5 inhibitor shows no effect in my tissue bath experiment. How can I begin to troubleshoot this?
A2: A lack of response in a tissue bath (e.g., aortic ring) assay is a common issue. A logical troubleshooting workflow should be followed:
-
Confirm Endothelium Integrity: Test the ability of the tissue to relax in response to an endothelium-dependent vasodilator like acetylcholine (ACh). A robust relaxation to ACh confirms that the endothelium is healthy and capable of producing NO. If there is no response, the tissue may have been damaged during preparation.
-
Test Downstream of NO: If the tissue responds poorly to ACh, use an NO donor like sodium nitroprusside (SNP). A strong relaxation response to SNP indicates that the soluble guanylate cyclase (sGC) and downstream machinery in the smooth muscle are functional, pointing to a problem with endothelial NO production.
-
Verify PDE5 Activity: If the tissue relaxes with SNP, it confirms the presence of a functional cGMP-dependent relaxation mechanism. Pre-incubating the tissue with your PDE5 inhibitor should potentiate the relaxation caused by a sub-maximal dose of SNP. If it doesn't, this could suggest a problem with the inhibitor itself (e.g., degradation, incorrect concentration) or extremely high levels of PDE5 expression.
Q3: My cell-based assay shows no increase in cGMP levels after applying an NO donor and a PDE5 inhibitor. What are the potential causes?
A3: Failure to detect an increase in intracellular cGMP can be due to several factors:
-
Cell Health and Confluency: Ensure cells are healthy, within a proper passage number, and not overly confluent, which can alter signaling responses. Basic issues like microbial contamination or media degradation should be ruled out.
-
sGC Dysfunction: The cell line may have low expression or dysfunctional sGC. This is a known issue in some cell types or can be induced by oxidative stress[5][6].
-
Rapid cGMP Efflux: Some cells actively transport cGMP out of the cell via transporters like MRP5 (ABCC5). The rate of efflux may be too high to allow for accumulation, even with PDE5 inhibition.
-
Assay Sensitivity: Ensure your cGMP detection method (e.g., ELISA) is sensitive enough for the expected concentrations and that the cell lysis and sample preparation steps (e.g., acidification with HCl) were performed correctly to halt phosphodiesterase activity[10].
-
Low Basal cGMP: If basal cGMP levels are extremely low, the effect of a PDE5 inhibitor alone may be undetectable. An NO donor is typically required to stimulate cGMP production, which can then be protected by the inhibitor[11][12].
Q4: What is the RhoA/ROCK pathway, and how does it contribute to PDE5 inhibitor resistance?
A4: The RhoA/ROCK pathway is a major signaling cascade that promotes smooth muscle contraction. It acts as a physiological antagonist to the NO/cGMP relaxation pathway. The key mechanism is the inhibition of myosin light chain phosphatase (MLCP). By inhibiting MLCP, the ROCK enzyme increases the phosphorylation level of the myosin light chain, leading to Ca2+ sensitization and sustained contraction[8][13]. In disease models or under certain stimuli, this pathway can become upregulated, creating a dominant contractile tone that PDE5 inhibitors cannot overcome. Therefore, even with elevated cGMP levels, the tissue or cells may fail to relax if the RhoA/ROCK pathway is hyperactive[9][14].
Section 2: Troubleshooting Guides
Guide 1: Poor or No Response in Vascular Ring Assays
| Observed Problem | Potential Cause | Suggested Action & Rationale |
| No relaxation to Acetylcholine (ACh). | Endothelial damage during preparation. | Discard tissue. Review dissection and mounting protocol to minimize damage to the intimal surface. The endothelium is required for endogenous NO production. |
| No relaxation to ACh, but strong relaxation to Sodium Nitroprusside (SNP). | Impaired endothelial NO synthase (eNOS) function. | The model may have endothelial dysfunction. This is a valid finding. Proceed with experiments using NO donors to directly test smooth muscle responses. |
| No relaxation to either ACh or SNP. | Smooth muscle damage or non-functional sGC/PKG pathway. | Discard tissue. Check viability of the tissue source. Ensure Krebs solution is correctly prepared, oxygenated, and at the correct temperature. |
| Tissue responds to SNP, but pre-incubation with PDE5i does not enhance SNP-induced relaxation. | 1. Inactive inhibitor.2. Extremely high PDE5 expression.3. Dominant contractile signaling. | 1. Prepare fresh inhibitor stock. Confirm purity and correct storage.2. Perform Western blot to quantify PDE5 protein levels in the tissue.3. Test for involvement of the RhoA/ROCK pathway by adding a ROCK inhibitor (e.g., Y-27632). If relaxation is restored, it indicates a dominant contractile pathway. |
Guide 2: Inconsistent or Low cGMP Readouts in Cell Culture
| Observed Problem | Potential Cause | Suggested Action & Rationale |
| High variability between replicate wells. | Uneven cell plating; inconsistent cell health. | Review cell counting and plating technique to ensure a uniform monolayer. Use cells from the same passage number for all experiments. |
| Low cGMP levels even with NO donor + PDE5i. | 1. Inefficient cell lysis/sample prep.2. Low sGC expression/activity.3. High cGMP efflux. | 1. Ensure lysis buffer (typically 0.1M HCl) is added quickly and cells are fully lysed to immediately stop all PDE activity[10].2. Confirm sGC subunit expression via Western blot or qPCR. Test different, more potent NO donors.3. Consider using an efflux pump inhibitor if one is known to be active in your cell type. |
| Basal cGMP is undetectable. | This is normal for many cell types. | PDE5 inhibitors work by preventing the breakdown of cGMP. If there is no stimulus to produce cGMP (like an NO donor), there will be little to no substrate for the inhibitor to protect. Always include a positive control with an NO donor. |
Section 3: Key Experimental Protocols
Protocol 1: Assessment of Vasorelaxation in Aortic Rings
This protocol describes a standard method for assessing the effect of PDE5 inhibitors on isolated rat aortic rings.
-
Tissue Preparation:
-
Humanely euthanize a rat and immediately excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings[15]. For endothelium-denuded rings, gently rub the inner surface with a fine wire or forceps[15][16][17].
-
-
Mounting:
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, washing with fresh Krebs buffer every 15-20 minutes[15].
-
Induce contraction with phenylephrine (PE, 1 µM). Once the contraction plateaus, add acetylcholine (ACh, 10 µM) to test endothelium integrity. Rings showing >80% relaxation are considered endothelium-intact. Wash the rings and allow them to return to baseline.
-
-
Experimental Procedure:
-
Pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add your PDE5 inhibitor (e.g., Sildenafil, 10⁻⁹ to 10⁻⁵ M) in a cumulative concentration-response manner, allowing the response to stabilize at each concentration[18][19].
-
Record the relaxation as a percentage of the maximal PE-induced contraction.
-
Protocol 2: Measurement of Intracellular cGMP by ELISA
This protocol is for quantifying cGMP in cultured cells (e.g., vascular smooth muscle cells).
-
Cell Culture: Plate cells in 24-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash cells once with serum-free media or a buffered salt solution (e.g., HBSS). Add media containing the PDE5 inhibitor at the desired concentration (or vehicle control) and incubate for 30 minutes.
-
Stimulation: Add an NO donor (e.g., SNP, 100 µM) to the wells and incubate for the desired time (e.g., 10-15 minutes).
-
Lysis: Aspirate the media and immediately add 200 µL of cold 0.1M HCl to each well to lyse the cells and stop all enzymatic activity. Incubate on ice for 10 minutes[10].
-
Sample Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at >13,000 g for 5 minutes to pellet cell debris[10].
-
ELISA:
-
Use the supernatant for the cGMP measurement.
-
Follow the manufacturer's instructions for your specific competitive cGMP ELISA kit (e.g., Abcam ab133052, Enzo Life Sciences)[10]. This typically involves adding samples, a cGMP-alkaline phosphatase conjugate, and a specific antibody to a pre-coated plate.
-
The colorimetric reaction is inversely proportional to the amount of cGMP in the sample.
-
Calculate cGMP concentration based on the standard curve and normalize to the total protein content of a parallel well, if necessary.
-
Protocol 3: Western Blot for Key Pathway Proteins
This protocol allows for the quantification of eNOS, sGC, and PDE5 protein expression.
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis[7].
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate with a primary antibody specific for your target protein (e.g., anti-eNOS, anti-sGCβ1, anti-PDE5) overnight at 4°C, following the manufacturer's recommended dilution[7][20][21].
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
-
Analysis: Quantify band density using software like ImageJ. Normalize the signal of the target protein to a loading control like α-actin or GAPDH to correct for differences in protein loading[7][22].
Section 4: Data Presentation & Signaling Pathways
Quantitative Data Summary
Table 1: IC50 Values of Common PDE5 Inhibitors This table shows the concentration of inhibitor required to reduce the activity of the PDE5 enzyme by 50% in vitro. Lower values indicate higher potency.
| Inhibitor | PDE5 IC50 (nM) |
| Vardenafil | 0.1 - 0.4 |
| Tadalafil | 2.0 |
| Sildenafil | 4.0 |
| Avanafil | 4.3 - 5.2 |
| Data compiled from[23] |
Table 2: Example Vasorelaxation Data for Sildenafil on Rat Aortic Rings This table presents typical maximum relaxation (%) induced by a high concentration (10⁻⁴ M) of Sildenafil on phenylephrine-precontracted rat aortic rings.
| Tissue Condition | Maximum Relaxation (%) |
| Endothelium-Intact | 96% |
| Endothelium-Denuded | 79% |
| Data represents findings from studies such as[15][16][17], demonstrating both endothelium-dependent and independent effects. |
Signaling Pathway Diagrams
Caption: The canonical NO/cGMP pathway leading to smooth muscle relaxation.
Caption: Key mechanisms that can cause resistance to PDE5 inhibitors.
Caption: A logical workflow for troubleshooting failed vasorelaxation experiments.
References
- 1. pnas.org [pnas.org]
- 2. scispace.com [scispace.com]
- 3. Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 6. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of PDE5 and de-sensitization to endogenous NO signaling in a systemic resistance artery under altered blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of Rho/Rho-kinase and NO/cGMP signaling pathways in vascular function prior to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. It takes two to tango: cardiac fibroblast-derived NO-induced cGMP enters cardiac myocytes and increases cAMP by inhibiting PDE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.imrpress.com [article.imrpress.com]
- 16. scialert.net [scialert.net]
- 17. Vasorelaxant Effects of Sildenafil and Verapamil on Isolated Rat Aorta With and Without Intact Endothelium [gcris.yyu.edu.tr]
- 18. Vasorelaxant Effect of Sildenafil on Aorta and Pulmonary Artery in Rabbits [imrpress.com]
- 19. Effect of sildenafil on the isolated rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression of cGMP-binding cGMP-specific phosphodiesterase (PDE5) in mouse tissues and cell lines using an antibody against the enzyme amino-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pde5-IN-5 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Pde5-IN-5 in in vivo studies. As this compound is a novel phosphodiesterase 5 (PDE5) inhibitor, this guide is based on the well-established principles of working with small molecule inhibitors of this class.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: I am observing precipitation of this compound in my vehicle upon storage. How can I resolve this?
Answer: Precipitation of the compound is a common issue and can lead to inconsistent dosing and inaccurate results. Here are several steps to troubleshoot this problem:
-
Solubility Assessment: Ensure that the concentration of this compound is well within its solubility limit in the chosen vehicle. It is crucial to perform initial solubility tests with small batches.
-
Vehicle Optimization: If solubility is an issue, consider optimizing the vehicle. This may involve adjusting the percentage of co-solvents (e.g., DMSO, ethanol), or adding surfactants or cyclodextrins to improve solubility.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of the vehicle accordingly to maintain the compound in its most soluble form.
-
Fresh Preparation: Ideally, formulations should be prepared fresh before each experiment to minimize the risk of precipitation over time.
-
Sonication and Heating: Gentle heating and sonication can help in dissolving the compound initially. However, ensure that this compound is stable under these conditions by performing stability checks.
Question: My in vivo experimental results with this compound are highly variable between animals. What are the potential causes and solutions?
Answer: High variability in in vivo studies can obscure the true effect of the compound. The following factors should be investigated:
-
Dosing Accuracy: Ensure accurate and consistent administration of the compound. For oral gavage, confirm the correct placement of the gavage needle. For injections, use appropriate techniques to ensure the full dose is delivered to the intended site.
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group to account for any effects of the delivery medium.
-
Animal Handling and Stress: Stress can significantly impact physiological responses. Handle animals consistently and allow for an acclimatization period before starting the experiment.
-
Circadian Rhythm: The time of day can influence drug metabolism and efficacy. Conduct experiments at the same time each day to minimize variability due to circadian rhythms.
-
Compound Stability: Verify the stability of this compound in the formulation over the duration of the experiment. Degradation of the compound will lead to inconsistent dosing.
Question: I am observing adverse effects or toxicity in my animal models at the intended therapeutic dose of this compound. What should I do?
Answer: Observed toxicity requires immediate attention and a systematic approach to identify the cause:
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD). This will help in selecting a dose that is effective but not toxic.
-
Off-Target Effects: PDE5 inhibitors can have off-target effects by inhibiting other phosphodiesterases (e.g., PDE6 in the retina).[1] Research the selectivity profile of this compound to understand potential off-target liabilities.
-
Vehicle Toxicity: The vehicle, especially at high concentrations of co-solvents like DMSO, can cause toxicity. Run a vehicle-only control group to assess the toxicity of the formulation itself.
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicity profile of a drug. Consider alternative delivery routes that might reduce local or systemic toxicity.
-
Clinical Observations: Carefully monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). This information is crucial for assessing the safety of the compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo research.
Question: What is the mechanism of action of this compound?
Answer: this compound is a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation in tissues where PDE5 is expressed, such as the corpus cavernosum and pulmonary vasculature.[2][3]
Question: What are suitable vehicles for the in vivo delivery of this compound?
Answer: The choice of vehicle depends on the route of administration and the solubility of this compound. Common vehicles for oral and parenteral administration of small molecule inhibitors include:
-
Aqueous solutions: Saline or phosphate-buffered saline (PBS) if the compound is water-soluble.
-
Suspensions: For poorly water-soluble compounds, a suspension can be made using agents like carboxymethylcellulose (CMC) or methylcellulose in water.
-
Solutions with co-solvents: A common formulation for poorly soluble compounds is a mixture of DMSO, Tween 80 (or other surfactants), and saline. The percentage of DMSO should be kept to a minimum to avoid toxicity.
-
Lipid-based formulations: Liposomes and other lipid-based carriers can be used to improve the solubility and delivery of hydrophobic compounds.[4]
Question: How should this compound be stored?
Answer: As a small molecule compound, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store the solid compound at -20°C. Once in solution, the stability will depend on the solvent. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies to determine the appropriate storage conditions and duration for the formulated compound.
Question: What are the potential off-target effects of this compound?
Answer: The selectivity of PDE5 inhibitors varies. While they primarily target PDE5, some may also inhibit other PDE isoforms at higher concentrations. For example, sildenafil is known to have some activity against PDE6, which is found in the retina and can lead to visual disturbances.[1] It is important to characterize the selectivity profile of this compound against other PDE family members to anticipate potential off-target effects.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble |
| 0.5% Carboxymethylcellulose (CMC) in Water | < 0.1 | Forms a suspension |
| 10% DMSO / 90% Saline | 1.0 | May require gentle warming to dissolve |
| 10% DMSO / 10% Tween 80 / 80% Saline | 5.0 | Clear solution |
| 20% Captisol® in Water | 10.0 | Clear solution |
Note: This data is illustrative and should be confirmed experimentally for this compound.
Table 2: Example of an In Vivo Dose-Response Study for this compound
| Treatment Group | Dose (mg/kg) | Route of Administration | Observed Efficacy (% increase) | Adverse Effects Observed |
| Vehicle Control | 0 | Oral Gavage | 0 | None |
| This compound | 1 | Oral Gavage | 15 | None |
| This compound | 5 | Oral Gavage | 45 | None |
| This compound | 10 | Oral Gavage | 60 | Mild sedation |
| This compound | 20 | Oral Gavage | 62 | Significant sedation, ataxia |
Note: This data is hypothetical and serves as an example for designing a dose-finding study.
Experimental Protocols
Protocol: Assessment of this compound Efficacy in a Murine Model of Pulmonary Hypertension
-
Animal Model: Induce pulmonary hypertension in adult male C57BL/6 mice by chronic exposure to hypoxia (10% O2) for 4 weeks.
-
Compound Formulation:
-
Prepare a stock solution of this compound in DMSO at 50 mg/mL.
-
On the day of the experiment, prepare the final formulation by diluting the stock solution in a vehicle of 10% Tween 80 and 90% saline to achieve the desired final concentrations (e.g., 1, 5, and 10 mg/kg in a dosing volume of 10 mL/kg).
-
Prepare a vehicle control solution with the same concentration of DMSO and Tween 80.
-
-
Dosing:
-
Acclimatize mice for at least one week before the start of the study.
-
Randomly assign mice to treatment groups (vehicle, 1, 5, and 10 mg/kg this compound).
-
Administer the assigned treatment daily via oral gavage for the last 2 weeks of the hypoxia exposure.
-
-
Efficacy Endpoints:
-
At the end of the treatment period, measure right ventricular systolic pressure (RVSP) using a pressure catheter.
-
Euthanize the mice and collect the hearts.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Measure the weight of the RV and LV+S to determine the RV hypertrophy index (RV/LV+S).
-
-
Data Analysis:
-
Compare the RVSP and RV hypertrophy index between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis).
-
Mandatory Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liposomal-delivery of phosphodiesterase 5 inhibitors augments UT-15C-stimulated ATP release from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-5 assay interference from media components
Welcome to the technical support center for PDE5-IN-5 and other phosphodiesterase 5 (PDE5) inhibitor assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential interference from cell culture media components during your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during PDE5 inhibitor assays, with a focus on interference from media components.
Frequently Asked Questions (FAQs)
Q1: My assay background signal (fluorescence/absorbance) is unexpectedly high. What are the common causes related to my media?
High background signal is a frequent issue, often caused by components in the cell culture medium that are inherently fluorescent or colored. The primary culprits include:
-
Phenol Red: This common pH indicator is a major source of interference. It exhibits intrinsic fluorescence and can quench signals in certain wavelength ranges, particularly for fluorescence-based assays.[1][2][3] For colorimetric assays, its own color can interfere with absorbance readings.[4][5][6]
-
Vitamins and Amino Acids: Media components like riboflavin, tryptophan, and tyrosine are naturally autofluorescent and can contribute significantly to high background noise.[2][7][8]
-
Serum: Fetal Bovine Serum (FBS) and other animal-derived sera contain a complex mixture of proteins (like albumin), hormones, and other molecules that increase background fluorescence.[7][9]
Recommendation: Whenever possible, switch to a phenol red-free medium for your assay.[2][7] If the signal is low, consider using a specialized imaging or assay medium designed for low background fluorescence, such as FluoroBrite™.[1][7] If serum is required for cell health, try reducing its concentration during the assay step.[9]
Q2: I'm observing inconsistent or non-reproducible results between wells. Could media be the cause?
Yes, media-related factors can lead to poor reproducibility.
-
pH Fluctuation: Phenol red's color and spectral properties are pH-dependent.[4][10] If cellular metabolism causes pH shifts that vary across your plate (e.g., due to differences in cell confluence), it can alter the background contribution from phenol red, leading to inconsistent readings.[5]
-
Incomplete Reagent Mixing: Ensure all assay components, especially viscous ones, are thoroughly mixed and equilibrated to the correct temperature before addition to the wells.[11]
Recommendation: Use a medium buffered with HEPES for better pH stability if you are running the assay outside of a CO2 incubator. For assays sensitive to pH, consider using phenol red-free media to eliminate this variable.[5] Always prepare a master mix of reagents to minimize pipetting errors.[11]
Q3: My calculated IC50 value for this compound is different from the expected value. How can media components affect this?
An apparent shift in inhibitor potency can be caused by interactions with media components:
-
Protein Binding: PDE5 inhibitors can bind to proteins present in serum, most notably albumin.[12][13] This binding reduces the free concentration of the inhibitor available to interact with the PDE5 enzyme, leading to a higher apparent IC50 value.
-
Direct Interference: Some media components might directly interact with the assay's detection reagents or the enzyme itself, altering the enzymatic rate and affecting the calculated potency of the inhibitor.
Recommendation: For biochemical assays, avoid using serum if possible. If serum is necessary for a cell-based assay, maintain a consistent serum concentration across all experiments to ensure comparability. Be aware that IC50 values can be highly dependent on specific assay conditions, including substrate concentration and buffer components.[14]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues in a PDE5 assay.
Caption: A decision tree for troubleshooting common PDE5 assay problems.
Data Summary: Impact of Media Components
The presence of interfering substances can significantly alter assay results. While specific quantitative data for this compound is not publicly available, the following table illustrates the general effect of common media components on fluorescence-based assays.
| Media Component | Type of Interference | Potential Impact on Results | Mitigation Strategy |
| Phenol Red | Colorimetric & Fluorescent | Increases background; may quench signal. Can cause pH-dependent variability.[1][3][4] | Use phenol red-free media formulation. |
| Serum (e.g., FBS) | Autofluorescence & Binding | Increases background signal. Binds to inhibitor, increasing apparent IC50.[7][9] | Reduce serum percentage or use serum-free media for the assay step. |
| Riboflavin (Vit. B2) | Autofluorescence | Increases background, especially in the green channel, reducing signal-to-noise ratio.[2] | Use specialized low-fluorescence media. |
| Tryptophan | Autofluorescence | Contributes to background fluorescence.[8] | Use specialized low-fluorescence media. |
Experimental Protocols & Pathways
Signaling Pathway of PDE5 Action
PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. PDE5 inhibitors like this compound work by preventing the degradation of cGMP.[15][16]
Caption: The NO/cGMP signaling pathway showing the action of PDE5.
General Protocol: Fluorescence-Based PDE5 Inhibition Assay
This protocol outlines a typical workflow for a biochemical assay to measure the potency of this compound. The key is to remove interfering media components before the final measurement.
Caption: A typical workflow for a PDE5 fluorescence inhibition assay.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. ibidi.com [ibidi.com]
- 3. promocell.com [promocell.com]
- 4. phenol red - Cellculture2 [cellculture2.altervista.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. DSpace [researchrepository.universityofgalway.ie]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Pde5-IN-9 Experiments
Disclaimer: The following technical support guide has been developed for Pde5-IN-9 , as no specific experimental data or protocols for a compound named "Pde5-IN-5" could be located in publicly available scientific literature. Researchers should adapt these guidelines based on the specific properties of their compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the Phosphodiesterase 5 (PDE5) inhibitor, Pde5-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is Pde5-IN-9 and what is its primary mechanism of action?
A1: Pde5-IN-9 is a research chemical that acts as a Phosphodiesterase 5 (PDE5) inhibitor.[1] Its primary mechanism of action is to block the PDE5 enzyme, which is responsible for degrading cyclic guanosine monophosphate (cGMP).[2][3][4] By inhibiting PDE5, Pde5-IN-9 increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[5][6]
Q2: What is the reported in vitro potency of Pde5-IN-9?
A2: Pde5-IN-9 has a reported half-maximal inhibitory concentration (IC50) of 11.2 μM for the PDE5 enzyme.[1]
Q3: How should I store and handle Pde5-IN-9?
A3: For long-term storage, it is recommended to store Pde5-IN-9 at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: In what solvents is Pde5-IN-9 soluble?
A4: While specific solubility data for Pde5-IN-9 is limited, a related compound, Sildenafil citrate (a well-known PDE5 inhibitor), is soluble in DMSO up to 100 mM. It is recommended to consult the manufacturer's datasheet for specific solubility information for Pde5-IN-9.
Q5: What are the known off-target effects of PDE5 inhibitors?
A5: PDE5 inhibitors can exhibit off-target effects due to cross-reactivity with other PDE isoenzymes. For example, some PDE5 inhibitors can also inhibit PDE6, which is found in the retina, potentially leading to visual disturbances.[2][7][8][9] Another common off-target is PDE11, though the clinical significance of this is less clear.[2][5] Researchers should be aware of these potential off-target effects and consider using appropriate controls in their experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Enzyme Activity Assays
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of Pde5-IN-9 | Verify calculations for serial dilutions. Prepare fresh stock solutions. |
| Degradation of Pde5-IN-9 | Ensure proper storage conditions were maintained.[1] Prepare fresh aliquots from a new stock. |
| Issues with PDE5 enzyme | Use a fresh batch of recombinant PDE5 enzyme. Confirm enzyme activity with a known PDE5 inhibitor as a positive control. |
| Assay conditions not optimal | Optimize substrate (cGMP) concentration, incubation time, and temperature. Ensure the assay buffer composition is correct.[10][11][12][13] |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
Issue 2: High Background Signal in Western Blot for PDE5
| Possible Cause | Troubleshooting Step |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody dilution. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[14] |
| Inadequate washing | Increase the number and/or duration of wash steps with TBST.[14] |
| Non-specific binding of secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
| High background from membrane | Ensure the membrane is not allowed to dry out at any point during the procedure.[14] |
Issue 3: Unexpected Cellular Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Off-target effects | Investigate potential off-target effects by examining pathways regulated by other PDE isoenzymes.[15] Use a structurally different PDE5 inhibitor as a comparison. |
| Cell line not expressing PDE5 | Confirm PDE5 expression in your cell line using Western blot or qPCR.[6][16][17][18] |
| Compound instability in culture medium | Assess the stability of Pde5-IN-9 in your specific cell culture medium over the time course of the experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency of Pde5-IN-9
| Compound | Target | IC50 (μM) |
| Pde5-IN-9 | PDE5 | 11.2[1] |
Experimental Protocols
General Protocol for PDE5 Enzyme Activity Assay
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM β-mercaptoethanol).[11]
-
Prepare a stock solution of Pde5-IN-9 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Pde5-IN-9 in assay buffer.
-
Prepare a solution of recombinant human PDE5A1 enzyme in assay buffer.
-
Prepare a solution of the substrate, cGMP, in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted Pde5-IN-9 or vehicle control.
-
Add the PDE5A1 enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).[10]
-
Stop the reaction using a suitable method (e.g., adding a stop solution like 70% perchloric acid).[10]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of PDE5A inhibition for each concentration of Pde5-IN-9.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
General Protocol for Western Blotting of PDE5
This protocol provides a general framework for detecting PDE5 protein levels in cell or tissue lysates.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for PDE5 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity for PDE5 and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the PDE5 signal to the loading control to compare protein levels between samples.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of Pde5-IN-9.
Caption: A generalized workflow for a Pde5-IN-9 enzyme activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase type 5 inhibitors as a treatment for erectile dysfunction: Current information and new horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of PDE5 and de-sensitization to endogenous NO signaling in a systemic resistance artery under altered blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Off-Target Effect of Sildenafil on ... | Article | H1 Connect [archive.connect.h1.co]
- 16. Western blot for PDE5. [bio-protocol.org]
- 17. PDE5 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Expression of cGMP-binding cGMP-specific phosphodiesterase (PDE5) in mouse tissues and cell lines using an antibody against the enzyme amino-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Sildenafil and Pde5-IN-5 Against Phosphodiesterase 5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of the well-established phosphodiesterase 5 (PDE5) inhibitor, sildenafil, and the investigational compound, Pde5-IN-5. This comparison is supported by experimental data from publicly available literature and detailed experimental protocols.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By hydrolyzing cGMP to GMP, PDE5 regulates the levels of this second messenger, which in turn modulates various physiological processes, including smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the effects of NO. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.
In Vitro Potency Comparison
The in vitro potency of a PDE5 inhibitor is a crucial parameter in its preclinical evaluation, typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency.
Data Presentation
| Compound | Target | IC50 (nM) | Ki (nM) | Source(s) |
| Sildenafil | PDE5 | 3.4 - 8.5 | 1 | [1][2][3] |
| This compound | PDE5 | Data not publicly available | Data not publicly available | - |
Sildenafil: The in vitro potency of sildenafil against PDE5 is well-documented, with IC50 values consistently reported in the low nanomolar range. Studies have shown IC50 values for sildenafil to be approximately 5.22 nM and 6.6 nM.[4][5] Another study reported an IC50 of 3.4 nM.[1] The Ki value for sildenafil has been reported to be 1 nM.[3] This high potency underscores its effectiveness as a selective PDE5 inhibitor.
This compound: As of the latest literature review, specific in vitro potency data (IC50 or Ki values) for a compound explicitly identified as "this compound" are not available in the public domain. This may be due to its status as a new or less-characterized research compound. To determine its potency, an in vitro PDE5 inhibition assay, as detailed below, would be required.
Experimental Protocols
The determination of in vitro potency of PDE5 inhibitors is typically achieved through enzymatic assays that measure the activity of purified PDE5 enzyme in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro PDE5 Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against PDE5.
1. Materials and Reagents:
- Purified recombinant human PDE5A1 enzyme
- Cyclic guanosine monophosphate (cGMP) as the substrate
- Test compounds (e.g., sildenafil, this compound) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer with MgCl2)
- Detection reagents (e.g., components for a fluorescence polarization, FRET, or colorimetric assay)
- 96-well microplates
2. Assay Procedure:
- Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
- Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the purified PDE5 enzyme.
- Initiation of Reaction: Add cGMP to each well to initiate the enzymatic reaction.
- Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic conversion of cGMP to GMP.
- Termination of Reaction: Stop the reaction using a stop solution or by heat inactivation.
- Detection: Measure the amount of remaining cGMP or the amount of GMP produced. The detection method can be based on various principles, including:
- Fluorescence Polarization (FP): Utilizes a fluorescently labeled cGMP tracer that competes with the unlabeled cGMP for binding to a specific antibody.
- Colorimetric Assays: Often involve coupling the production of phosphate from GMP hydrolysis to a color-producing reaction.
- Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
PDE5 Signaling Pathway
Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Experimental Workflow for IC50 Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pde5-IN-5 and Tadalafil Selectivity: A Guide for Researchers
A direct comparison between Pde5-IN-5 and the well-established phosphodiesterase 5 (PDE5) inhibitor, tadalafil, cannot be provided at this time. Extensive searches for a compound designated "this compound" have not yielded any publicly available data regarding its chemical structure, mechanism of action, or selectivity profile. This suggests that "this compound" may be an internal research compound, a non-standard nomenclature, or a product not yet described in scientific literature.
Therefore, this guide will focus on providing a comprehensive overview of tadalafil's selectivity, the experimental protocols used to determine it, and the relevant signaling pathways, which can serve as a benchmark for evaluating novel PDE5 inhibitors.
Tadalafil: A Profile in Selectivity
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil elevates cGMP levels, leading to smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum and pulmonary vasculature.[1][2]
The clinical efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for the target enzyme over other PDE isoforms. Tadalafil exhibits a distinct selectivity profile that differentiates it from other approved PDE5 inhibitors like sildenafil and vardenafil.
Quantitative Analysis of Tadalafil's Selectivity
The selectivity of an inhibitor is typically quantified by comparing its 50% inhibitory concentration (IC50) or inhibitor constant (Ki) against a panel of different PDE isoforms. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for an off-target PDE by the IC50 for the target PDE (in this case, PDE5). A higher ratio signifies greater selectivity.
| PDE Isoform | Tadalafil IC50 (nM) | Selectivity Ratio (relative to PDE5) | Physiological Relevance of Inhibition |
| PDE5 | ~1.8 - 2 [3][4] | 1 | Primary target for erectile dysfunction and pulmonary hypertension treatment. |
| PDE1 | >10,000 | >5,000 | Involved in cardiovascular function and neuronal signaling. |
| PDE2 | >10,000 | >5,000 | Plays a role in cardiac contractility and adrenal steroidogenesis. |
| PDE3 | >10,000 | >5,000 | Important for cardiac contractility and platelet aggregation. |
| PDE4 | >10,000 | >5,000 | Regulates inflammation and is a target for COPD and asthma. |
| PDE6 | ~700 | ~350-389 | Found in retinal photoreceptors; inhibition is linked to visual disturbances. Tadalafil's higher selectivity for PDE5 over PDE6 compared to sildenafil is associated with a lower incidence of visual side effects.[3] |
| PDE7 | >10,000 | >5,000 | Involved in T-cell activation and inflammation. |
| PDE8 | >10,000 | >5,000 | Found in the testes, thyroid, and other tissues. |
| PDE9 | >10,000 | >5,000 | Has a high affinity for cGMP and is found in the brain and kidney. |
| PDE10 | >10,000 | >5,000 | Expressed in the brain and involved in motor control and cognition. |
| PDE11 | ~25-100 | ~14-55 | Expressed in skeletal muscle, prostate, testes, and heart. Inhibition of PDE11 by tadalafil is thought to be responsible for the side effects of myalgia and back pain reported by some users.[5] |
Note: IC50 values can vary slightly between different studies and experimental conditions.
Experimental Protocols for Determining PDE Selectivity
The determination of inhibitor selectivity against a panel of phosphodiesterases is a critical step in drug development. A generalized workflow for such an experiment is outlined below.
Key Experimental Method: In Vitro PDE Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PDE isoform by 50% (IC50).
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
Substrate: cGMP or cAMP (radiolabeled or fluorescently labeled)
-
Test inhibitor (e.g., tadalafil) at various concentrations
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
Generalized Protocol:
-
Enzyme Preparation: Recombinant human PDE enzymes are purified to ensure the activity measured is specific to the isoform of interest.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the specific PDE enzyme, the assay buffer, and a specific concentration of the test inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (e.g., [3H]-cGMP).
-
Incubation: The reaction mixture is incubated for a specific period at a controlled temperature (e.g., 30°C) to allow for substrate hydrolysis.
-
Termination of Reaction: The reaction is stopped, often by the addition of a quenching agent or by separating the product from the substrate.
-
Product Quantification: The amount of hydrolyzed substrate (e.g., [3H]-GMP) is quantified. For radiolabeled substrates, this is often done using scintillation counting. For fluorescently labeled substrates, a fluorescence plate reader is used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Nitric Oxide (NO) signaling pathway and the mechanism of action of Tadalafil.
Caption: Generalized experimental workflow for determining PDE inhibitor selectivity.
References
- 1. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Phosphodiesterase 5 (PDE5) Inhibitors
A note on "Pde5-IN-5": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide provides a comparative analysis of well-established and approved phosphodiesterase 5 (PDE5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. These compounds are extensively studied, and their efficacy and safety profiles are well-documented.
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme on cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] This inhibition leads to vasodilation and is the primary mechanism for treating erectile dysfunction (ED) and pulmonary hypertension.[1][3]
Biochemical Potency and Selectivity
The in vitro potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity. Vardenafil is the most potent of the four inhibitors in a biochemical assay, followed by tadalafil, sildenafil, and avanafil.[4]
| Compound | PDE5 IC50 (nM) |
| Vardenafil | 0.1 - 0.4 |
| Tadalafil | 2 |
| Sildenafil | 4 |
| Avanafil | 4.3 - 5.2 |
Data sourced from Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives.[4]
Pharmacokinetic Profiles
The clinical efficacy and patient preference for different PDE5 inhibitors are significantly influenced by their pharmacokinetic properties, such as the time to maximum concentration (Tmax), and the half-life (t1/2), which dictates the duration of action.[5]
| Compound | Tmax (Time to Peak Plasma Concentration) | Half-life (t1/2) | Duration of Action | Effect of Food |
| Sildenafil (Viagra) | ~60 minutes | ~4 hours | Up to 12 hours | Delayed absorption with high-fat meal |
| Tadalafil (Cialis) | ~120 minutes | ~17.5 hours | Up to 36 hours | No significant effect |
| Vardenafil (Levitra) | ~60 minutes | ~4 hours | Up to 12 hours | Delayed absorption with high-fat meal |
| Avanafil (Stendra) | ~30-45 minutes | ~3 hours | Up to 6 hours | Minor effect |
Data compiled from multiple sources.[3][4][5][6]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
A common method to determine the IC50 of a PDE5 inhibitor is a biochemical assay using purified recombinant human PDE5.
Objective: To quantify the concentration-dependent inhibitory effect of a test compound on PDE5 enzyme activity.
Materials:
-
Purified recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Snake venom nucleotidase (converts GMP to guanosine)
-
Inorganic pyrophosphatase
-
Test compounds (e.g., sildenafil, tadalafil, and experimental inhibitors)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Spectrophotometer or luminescence reader
Procedure:
-
A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, cGMP.
-
The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).
-
The reaction is terminated, often by heat or the addition of a stopping agent.
-
The amount of GMP produced is quantified. A common method involves a two-step enzymatic reaction where the product GMP is hydrolyzed to guanosine and inorganic phosphate by a nucleotidase, and the amount of phosphate is measured.
-
The concentration of the test compound that inhibits 50% of the PDE5 activity (IC50) is calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Caption: A typical workflow for the discovery and development of novel PDE5 inhibitors.
Concluding Remarks
While sildenafil, tadalafil, vardenafil, and avanafil share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles allow for tailored therapeutic approaches to erectile dysfunction.[7][8] Tadalafil's long half-life offers an extended duration of action, whereas avanafil has a rapid onset.[4][6] Sildenafil and vardenafil represent intermediate options.[5][9] The choice of a specific PDE5 inhibitor may depend on patient lifestyle, the desired speed of onset, and the required duration of effect. Further research continues to explore the therapeutic potential of PDE5 inhibition in other conditions, including cardiovascular diseases and cancer.[10][11]
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 7. PDE5 inhibitors: are there differences? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. The efficacy and safety of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
Validating the Selectivity of Novel PDE5 Inhibitors: A Comparative Guide
For researchers and drug development professionals, establishing the selectivity of a novel phosphodiesterase 5 (PDE5) inhibitor is a critical step in preclinical development. High selectivity for the target isozyme is paramount for minimizing off-target effects and ensuring a favorable safety profile. This guide provides a framework for validating the selectivity of a new chemical entity, here exemplified as "Pde5-IN-5," against other PDE isozymes. The performance of established PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—is presented as a benchmark.
Comparative Selectivity of PDE5 Inhibitors
The inhibitory activity of a compound against different PDE isozymes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 value for the target isozyme (PDE5) to the IC50 values for other isozymes. A significantly higher IC50 for other PDEs relative to PDE5 indicates high selectivity.
The following table summarizes the IC50 values for three commercially available PDE5 inhibitors against a panel of PDE isozymes.[1][2] This data serves as a reference for evaluating the selectivity profile of a novel inhibitor like this compound.
| Isozyme | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Vardenafil IC50 (nM) | This compound IC50 (nM) |
| PDE1 | 280 | 1800 | 130 | Data to be determined |
| PDE2 | >10,000 | >10,000 | 10,000 | Data to be determined |
| PDE3 | >10,000 | >10,000 | 5,000 | Data to be determined |
| PDE4 | 7,400 | >10,000 | >10,000 | Data to be determined |
| PDE5 | 3.5 | 6.7 | 0.7 | Data to be determined |
| PDE6 | 22 | 120 | 7 | Data to be determined |
| PDE11 | 7,400 | 37 | >10,000 | Data to be determined |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocol: Radiometric Phosphodiesterase Inhibition Assay
A standard method for determining the IC50 values of PDE inhibitors is the radiometric phosphodiesterase inhibition assay.[3] This assay measures the enzymatic activity of a specific PDE isozyme in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human PDE isozymes (PDE1-PDE11)
-
[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the specific recombinant PDE isozyme, and the test inhibitor at various concentrations.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, and PDE11; [³H]-cAMP for others).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing the PDE enzyme to hydrolyze the cyclic nucleotide.
-
Termination: Stop the reaction by adding a terminating agent, often snake venom nucleotidase. This enzyme converts the product of the PDE reaction (e.g., [³H]-5'-GMP) into a nucleoside (e.g., [³H]-guanosine).
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product, typically using ion-exchange resin or beads.
-
Quantification: Add a scintillation cocktail to the separated product and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the selectivity of this compound.
Conclusion
The validation of a novel PDE5 inhibitor's selectivity is a data-driven process that relies on standardized biochemical assays. By comparing the IC50 values of "this compound" against a panel of PDE isozymes and benchmarking them against established drugs like Sildenafil, Tadalafil, and Vardenafil, researchers can ascertain its selectivity profile. A highly selective PDE5 inhibitor will exhibit potent inhibition of PDE5 with significantly weaker activity against other PDE isozymes, particularly PDE6, which is implicated in visual disturbances, and PDE11.[4][5] This comprehensive evaluation is essential for advancing a promising candidate toward further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pde5-IN-5: A Comparative Guide to Phosphodiesterase Cross-Reactivity
A comprehensive analysis of the selectivity profile of phosphodiesterase 5 (PDE5) inhibitors is crucial for predicting their therapeutic efficacy and potential side effects. While specific data for a compound designated "Pde5-IN-5" is not publicly available, this guide provides a comparative overview of the cross-reactivity of well-characterized PDE5 inhibitors with other phosphodiesterase families. This information is essential for researchers, scientists, and professionals in drug development to understand the structure-activity relationships that govern selectivity and to anticipate potential off-target effects.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE5 enzyme is specific for cGMP and is a key regulator of the nitric oxide (NO)/cGMP signaling pathway, which plays a critical role in smooth muscle relaxation.[3][4] Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, are widely used to treat erectile dysfunction and pulmonary arterial hypertension.[2][5]
However, the therapeutic utility of these inhibitors can be influenced by their cross-reactivity with other PDE isoforms, leading to side effects.[3][5] For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.[3][5][6] Therefore, a detailed understanding of an inhibitor's selectivity profile is paramount.
The NO/cGMP Signaling Pathway and PDE5 Inhibition
The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[3] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[7] PDE5 inhibitors act by competitively blocking the active site of PDE5, thereby increasing intracellular cGMP levels and prolonging the signaling cascade.[1]
Comparative Cross-Reactivity of PDE5 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several well-known PDE5 inhibitors against a panel of different PDE families. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for PDE5 over other isoforms can be estimated by the ratio of IC50 values.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (nM) | PDE6 (nM) | PDE11 (μM) |
| Sildenafil | 0.26 | 2.5 | 5.0 | 7.4 | 3.5 | 31 | 0.29 |
| Tadalafil | 11 | >100 | >100 | >100 | 2.0 | 1100 | 0.025 |
| Vardenafil | 0.14 | 2.8 | 3.3 | 1.8 | 0.7 | 11 | 18 |
| Avanafil | 4.9 | >100 | >100 | >100 | 5.2 | 630 | 1.0 |
Note: Data compiled from various sources. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol for Determining PDE Inhibitor Potency
The determination of IC50 values for PDE inhibitors is typically performed using an in vitro enzyme assay. A generalized protocol is outlined below.
Detailed Methodology:
-
Reagents and Materials: Purified recombinant human PDE enzymes, [3H]-cGMP or [3H]-cAMP, test inhibitor, scintillation cocktail, and appropriate buffer solutions.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing the assay buffer, a specific PDE enzyme, and varying concentrations of the test inhibitor is prepared.
-
The reaction is initiated by the addition of the radiolabeled cyclic nucleotide substrate.
-
The mixture is incubated for a specific time at 37°C.
-
The reaction is terminated, often by the addition of a stop solution or by boiling.
-
The product of the enzymatic reaction (e.g., [3H]-GMP) is separated from the unreacted substrate, often using chromatography or precipitation methods.
-
The amount of product is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Clinical Implications of PDE Cross-Reactivity
The selectivity profile of a PDE5 inhibitor directly correlates with its side-effect profile. Off-target inhibition of other PDE isoforms can lead to undesirable physiological effects.
References
- 1. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Phosphodiesterase Type 5 (PDE5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphodiesterase type 5 (PDE5) inhibitor development continues to evolve, with novel agents offering distinct pharmacological profiles compared to the first-generation drugs. This guide provides a comprehensive, data-driven comparison of four notable novel PDE5 inhibitors: avanafil, udenafil, mirodenafil, and lodenafil. We present a head-to-head analysis of their biochemical potency, selectivity, pharmacokinetic properties, and clinical efficacy, supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Novel PDE5 Inhibitors
PDE5 inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] The mechanism of action involves the inhibition of the cGMP-specific PDE5 enzyme, which is highly expressed in the corpus cavernosum and pulmonary vasculature.[1] This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1] The novel PDE5 inhibitors discussed herein have been developed with the aim of improving upon the therapeutic window of their predecessors by offering faster onset of action, enhanced selectivity, and favorable pharmacokinetic profiles.
Biochemical Potency and Selectivity
The potency and selectivity of a PDE5 inhibitor are critical determinants of its efficacy and side-effect profile. Off-target inhibition of other PDE isozymes can lead to undesirable effects, such as visual disturbances (PDE6), and myalgia (PDE11).[2]
Data Summary: In Vitro Inhibition of PDE Isozymes
The following table summarizes the half-maximal inhibitory concentrations (IC50) of avanafil, udenafil, mirodenafil, and lodenafil against a panel of PDE isozymes. Lower IC50 values indicate greater potency.
| PDE Isozyme | Avanafil IC50 (nM) | Udenafil IC50 (nM) | Mirodenafil IC50 (nM) | Lodenafil IC50 (nM) |
| PDE5 | 5.2[2][3] | 8.25[3][4] | 0.34[5] | 22 |
| PDE1 | >10,000[6] | ~1237.5 (150-fold less potent than for PDE5)[7] | ~16,432 (48,000-fold less potent than for PDE5)[5] | N/A |
| PDE6 | >624 (120-fold less potent than for PDE5)[6] | ~82.5 (10-fold less potent than for PDE5)[7] | ~10.2 (30-fold less potent than for PDE5)[5] | N/A |
| PDE11 | >19,000[6] | ~792 (96-fold less potent than for PDE5)[7] | >3400 (10,000-fold less potent than for PDE5)[5] | N/A |
N/A: Data not available in the reviewed literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine its onset and duration of action.
Data Summary: Pharmacokinetic Parameters
The table below presents key pharmacokinetic parameters for the novel PDE5 inhibitors.
| Parameter | Avanafil | Udenafil | Mirodenafil | Lodenafil |
| Tmax (hours) | 0.5 - 0.75 | 0.8 - 1.3[4][7] | 1.25[5][8] | ~2.0[9] |
| t1/2 (hours) | ~5 | 9.9 - 12.1[4][7] | 2.5[5] | 0.57[9] |
| Cmax (ng/mL) | 2920 (200 mg dose) | N/A | 354.9 (100 mg dose)[8] | 1357 (for active metabolite lodenafil from 10 mg lodenafil carbonate)[9] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration. N/A: Data not available in a directly comparable format.
Clinical Efficacy and Trial Methodologies
The clinical utility of these novel PDE5 inhibitors has been evaluated in numerous randomized, double-blind, placebo-controlled trials.
Avanafil
Clinical trials for avanafil have demonstrated its efficacy in the treatment of erectile dysfunction.[10] A pivotal phase III trial (TA-301) enrolled men with a history of ED for at least 6 months.[11] Patients were randomized to receive avanafil (50, 100, or 200 mg) or placebo approximately 30 minutes before sexual activity.[11] The primary efficacy endpoints were the change from baseline in the erectile function domain of the International Index of Erectile Function (IIEF-EFD) and the percentage of successful sexual attempts as recorded in the Sexual Encounter Profile (SEP) diary (SEP2 and SEP3).[10][11]
Udenafil
Udenafil has been evaluated in multiple clinical trials for erectile dysfunction.[11] A representative phase III study was a multicenter, randomized, double-blind, placebo-controlled, fixed-dose trial involving patients with ED.[12] Participants were administered udenafil (25, 50, or 75 mg) or placebo once daily for 12 weeks.[12] Efficacy was assessed using the IIEF, SEP diary, and the Global Assessment Questionnaire (GAQ).[12] The primary outcome was the change from baseline in the IIEF-EFD score.[12]
Mirodenafil
Mirodenafil has been the subject of several clinical trials, primarily in Korea.[13] A multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of mirodenafil in diabetic men with ED.[14] Patients received mirodenafil (100 mg) or placebo on-demand for 12 weeks.[13] Efficacy was measured by the IIEF-EFD, SEP, GAQ, and the Life Satisfaction Checklist (LSC).[13]
Lodenafil
Lodenafil carbonate, a prodrug of lodenafil, has undergone phase II and III clinical trials.[4][15] A phase III prospective, randomized, double-blind, placebo-controlled trial enrolled 350 men with ED of all severities.[10][15] Participants were randomized to receive placebo, lodenafil carbonate 40 mg, or 80 mg for 4 weeks.[10][15] The main outcome measures were the IIEF erectile domain score and positive answers to SEP questions 2 and 3.[10][15]
Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay
A common method to determine the IC50 values of PDE inhibitors is the radioactive enzyme assay.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of radiolabeled cGMP (e.g., [3H]-cGMP) to [3H]-5'-GMP by a specific PDE isozyme.
General Protocol:
-
Enzyme Preparation: Recombinant human PDE enzymes are purified from expression systems (e.g., Sf9 insect cells).
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, and a fixed concentration of the PDE enzyme.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., avanafil, udenafil, mirodenafil, or lodenafil) are added to the reaction mixture.
-
Substrate Addition: The reaction is initiated by adding a solution containing a known concentration of [3H]-cGMP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Separation of Product: The product, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP. This can be achieved using anion-exchange chromatography.
-
Quantification: The amount of [3H]-5'-GMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PDE5 Signaling Pathway
The diagram below illustrates the signaling pathway of PDE5 and the mechanism of action of PDE5 inhibitors.
Caption: Mechanism of action of novel PDE5 inhibitors in the nitric oxide/cGMP signaling pathway.
Experimental Workflow for In Vitro PDE Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a novel PDE5 inhibitor.
Caption: A generalized workflow for an in vitro phosphodiesterase (PDE) enzyme inhibition assay.
Conclusion
The novel PDE5 inhibitors avanafil, udenafil, mirodenafil, and lodenafil each present a unique combination of potency, selectivity, and pharmacokinetic properties. Avanafil is characterized by its rapid onset of action. Udenafil and mirodenafil demonstrate high potency, with mirodenafil exhibiting particularly strong PDE5 inhibition. Lodenafil, administered as a prodrug, shows a distinct metabolic profile. The enhanced selectivity of these agents, particularly against PDE6 and PDE11, may translate to a more favorable side-effect profile compared to first-generation inhibitors. This comparative guide provides a valuable resource for researchers and drug development professionals, offering a foundation for further investigation and the design of next-generation PDE5 inhibitors with optimized therapeutic characteristics.
References
- 1. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy and tolerability of lodenafil carbonate for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lucianavargas.com.br [lucianavargas.com.br]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What is Lodenafil carbonate used for? [synapse.patsnap.com]
- 8. What is the mechanism of Lodenafil carbonate? [synapse.patsnap.com]
- 9. gilbertodenucci.com [gilbertodenucci.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of once-daily dosing of udenafil in the treatment of erectile dysfunction: results of a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and tolerability of lodenafil carbonate for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PDE5 Inhibitors in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-5, with established alternatives such as Sildenafil, Tadalafil, and Vardenafil. The information is tailored for researchers, scientists, and drug development professionals working with primary cell cultures. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling.[1][2] By inhibiting the degradation of cGMP, PDE5 inhibitors effectively elevate intracellular cGMP levels, leading to the activation of downstream signaling cascades.[1] This mechanism of action has led to the widespread use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4][5]
Overview of this compound and Alternatives
This guide focuses on the validation of this compound, a potent and selective PDE5 inhibitor, in the context of established and well-characterized inhibitors: Sildenafil, Tadalafil, and Vardenafil.
-
This compound is a research compound identified as a potent and selective PDE5 inhibitor.[6]
-
Sildenafil , the first-in-class PDE5 inhibitor, is widely used in both clinical and research settings.[7]
-
Tadalafil is known for its longer half-life compared to other PDE5 inhibitors.[8]
-
Vardenafil is another potent and selective PDE5 inhibitor commonly used in research and clinical practice.[9]
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and its alternatives against the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (PDE5) | CAS Number | Molecular Formula |
| This compound | 2.0 nM[6] | 2414921-33-6[10][11] | C23H20BrN3O4[11] |
| Sildenafil | 3.5 - 5 nM | 171599-83-0 | C22H30N6O4S |
| Tadalafil | 1.8 - 6.7 nM | 171596-29-5 | C22H19N3O4 |
| Vardenafil | 0.7 - 2.1 nM | 224785-91-5 | C23H32N6O4S |
Note: IC50 values for Sildenafil, Tadalafil, and Vardenafil are compiled from various publicly available sources and may vary depending on the specific assay conditions.
Experimental Protocols for Validation in Primary Cell Cultures
Validating the efficacy and mechanism of action of PDE5 inhibitors in primary cell cultures is a critical step in preclinical research. Below are detailed methodologies for key experiments.
Primary Smooth Muscle Cell Culture and Viability Assay
Objective: To isolate and culture primary smooth muscle cells and assess the cytotoxic effects of PDE5 inhibitors.
Protocol:
-
Isolation of Primary Smooth Muscle Cells: Aseptically dissect the desired tissue (e.g., aorta, corpus cavernosum) from a model organism. Remove adipose and connective tissue.
-
Cut the tissue into small pieces and place them in a sterile dish containing Dulbecco's Modified Eagle Medium (DMEM).
-
Digest the tissue with an enzymatic solution containing collagenase and elastase to release the smooth muscle cells.
-
Centrifuge the cell suspension to pellet the cells, then resuspend in fresh DMEM supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Seed primary smooth muscle cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PDE5 inhibitor (e.g., this compound, Sildenafil) for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
cGMP Enzyme Immunoassay (EIA)
Objective: To quantify the intracellular levels of cGMP in primary cells following treatment with PDE5 inhibitors.
Protocol:
-
Cell Culture and Treatment: Culture primary cells (e.g., endothelial cells, smooth muscle cells) to confluence in multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time.
-
Stimulate the cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to induce cGMP production.
-
Lyse the cells using the lysis buffer provided in the cGMP EIA kit.
-
cGMP Measurement:
-
Follow the manufacturer's instructions for the specific cGMP EIA kit.
-
Typically, the cell lysate is added to a plate pre-coated with a cGMP antibody.
-
A cGMP-alkaline phosphatase conjugate is added, which competes with the cGMP in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added, and the color development is measured spectrophotometrically.
-
The concentration of cGMP in the sample is determined by comparing the absorbance to a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating PDE5 inhibitors.
Caption: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the validation of PDE5 inhibitors in primary cell cultures.
Conclusion
This compound emerges as a highly potent PDE5 inhibitor with an IC50 value in the low nanomolar range, comparable to or exceeding the potency of established inhibitors like Sildenafil, Tadalafil, and Vardenafil. While comprehensive data on the effects of this compound in primary cell cultures is not yet widely available, the provided experimental protocols offer a robust framework for its validation. Researchers can utilize these methodologies to assess the cellular efficacy, cytotoxicity, and mechanism of action of this compound and other novel PDE5 inhibitors. The comparative data presented in this guide serves as a valuable benchmark for these future investigations, aiding in the development of next-generation therapeutics targeting the cGMP signaling pathway.
References
- 1. Validation of PDE5 as a chemoprevention target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors [mdpi.com]
- 3. Popular Pde5 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 5. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. List of PDE5 inhibitors: Uses, common brands, and safety information [singlecare.com]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Page loading... [guidechem.com]
Dual PDE5/HDAC Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual-acting inhibitors targeting both phosphodiesterase type 5 (PDE5) and histone deacetylases (HDACs). This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this innovative area of pharmacology.
While the specific compound "Pde5-IN-5" does not appear in publicly available scientific literature, this guide will focus on known dual PDE5/HDAC inhibitors, such as PDE5/HDAC-IN-1 and CM-414 , to provide a relevant and data-driven comparison. These compounds serve as valuable examples of the potential of dual-target inhibitors in various therapeutic areas, including oncology and neurodegenerative diseases.
Performance Data of Dual PDE5/HDAC Inhibitors
The following tables summarize the inhibitory and cytotoxic activities of representative dual PDE5/HDAC inhibitors.
Table 1: Inhibitory Activity of Dual PDE5/HDAC Inhibitors
| Compound | Target | IC50 (nM) |
| PDE5/HDAC-IN-1 | PDE5 | 46.3 |
| HDAC | 14.5 | |
| CM-414 | PDE5A1 | 60 |
| HDAC1 | 310 | |
| HDAC2 | 490 | |
| HDAC3 | 322 | |
| HDAC6 | 91 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cytotoxic Activity of PDE5/HDAC-IN-1 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 12.35 |
| HCT-116 | Colon Cancer | 7.19 |
| SW-620 | Colon Cancer | 11.79 |
| Molt 4 | Leukemia | 1.9 |
| Sup-T1 | Leukemia | 1.5 |
| K562 | Leukemia | 2.5 |
| AGS | Gastric Cancer | 5.5 |
| PC-3 | Prostate Cancer | 9.8 |
| LNCaP | Prostate Cancer | 18.6 |
| T47D | Breast Cancer | 2 |
| CCD966SK | Normal Skin Fibroblast | 28.2 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Key Signaling Pathways
The dual inhibition of PDE5 and HDACs impacts multiple cellular signaling pathways. The following diagrams illustrate the canonical pathways affected by each inhibitor class.
Caption: PDE5 Signaling Pathway.
Caption: HDAC Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the PDE5-mediated hydrolysis of a fluorescently labeled cGMP substrate.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Reconstitute recombinant human PDE5A1 enzyme in the reaction buffer.
-
Prepare a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) solution in the reaction buffer.
-
Prepare a solution of the test compound at various concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate, add the test compound solutions.
-
Add the PDE5A1 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution containing a phosphate-binding agent.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for PDE5 Inhibition Assay.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies HDAC activity by measuring the deacetylation of a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
Prepare nuclear extracts from cells or tissues, or use recombinant HDAC enzymes.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the nuclear extract or recombinant HDAC enzyme to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as a measure of cell viability.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Remove the culture medium from the wells and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment condition relative to an untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo Model: Mdr2-KO Mouse Model of Liver Fibrosis
The Mdr2 (Abcb4) knockout mouse is a well-established model for studying chronic biliary inflammation and liver fibrosis, as seen in the evaluation of CM-414.
-
Model : Mice with a targeted disruption of the Abcb4 gene (Mdr2-KO) are unable to secrete phospholipids into the bile, leading to the formation of toxic bile that causes chronic inflammation of the bile ducts, fibrosis, and can progress to cirrhosis and hepatocellular carcinoma.
-
Experimental Design :
-
Mdr2-KO mice at an age with established liver fibrosis are treated with the test compound (e.g., CM-414) or a vehicle control over a specified period.
-
At the end of the treatment period, animals are euthanized, and liver tissue and serum are collected for analysis.
-
-
Outcome Measures :
-
Histological Analysis : Liver sections are stained with Sirius Red to quantify collagen deposition (a marker of fibrosis) and with antibodies against markers of inflammation (e.g., CD45) and hepatic stellate cell activation (e.g., alpha-smooth muscle actin).
-
Biochemical Analysis : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of pro-fibrotic and pro-inflammatory genes in liver tissue.
-
This guide provides a foundational understanding of the evaluation of dual PDE5/HDAC inhibitors. The presented data and protocols can be adapted and expanded upon for the investigation of novel compounds with similar dual-targeting mechanisms.
A Comparative Guide to PDE5 Inhibitors: Vardenafil vs. Sildenafil in cGMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the treatment of erectile dysfunction and pulmonary hypertension. Their mechanism of action lies in the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting the PDE5 enzyme, these compounds prevent the degradation of cGMP, leading to its accumulation and subsequent vasodilation. This guide provides a comparative analysis of two prominent PDE5 inhibitors, vardenafil and sildenafil, with a focus on their performance in cGMP accumulation assays.
Note on "Pde5-IN-5": A thorough search of scientific literature and databases did not yield any information on a compound with the specific designation "this compound." Therefore, a direct comparison with this compound is not possible. This guide will instead offer a detailed comparison between the well-characterized PDE5 inhibitors, vardenafil and sildenafil.
Mechanism of Action: The cGMP Signaling Pathway
The physiological process of vasodilation is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that results in smooth muscle relaxation and increased blood flow. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. PDE5 inhibitors competitively block the active site of this enzyme, thereby sustaining elevated levels of cGMP and prolonging the vasodilatory response.
Caption: The NO/cGMP signaling cascade and the inhibitory action of Vardenafil and Sildenafil on PDE5.
Comparative Efficacy in cGMP Accumulation Assays
The potency of PDE5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays. A lower IC50 value indicates a higher potency. Vardenafil has consistently demonstrated a higher potency for PDE5 inhibition compared to sildenafil.
| Compound | IC50 for PDE5 (nM) | Reference(s) |
| Vardenafil | 0.091 - 0.7 | [1] |
| Sildenafil | 3.7 - 3.9 | [1][2] |
IC50 values can vary depending on the specific assay conditions.
Studies have shown that vardenafil is approximately 20 to 40 times more potent than sildenafil in inhibiting purified PDE5.[3] This difference in potency is attributed to structural variations in the heterocyclic ring systems of the molecules, which influences their binding affinity to the catalytic site of the enzyme.[3]
Experimental Protocols for cGMP Accumulation Assays
The following are representative protocols for assessing the potency of PDE5 inhibitors.
Biochemical PDE5 Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE5.
Objective: To determine the IC50 value of test compounds (e.g., vardenafil, sildenafil) against recombinant human PDE5A1.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Test compounds (vardenafil, sildenafil) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., a system to measure the product, GMP, or the remaining substrate, cGMP). A common method is to use a secondary enzyme, such as alkaline phosphatase, to convert GMP to guanosine and inorganic phosphate (Pi), which can then be detected colorimetrically. Alternatively, fluorescence polarization (FP) or radioimmunoassay (RIA) can be used.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add the PDE5 enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add the cGMP substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., 0.1 M HCl).
-
Detection: Quantify the amount of GMP produced or the remaining cGMP using a suitable detection method.
-
Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for a biochemical PDE5 inhibition assay.
Cell-Based cGMP Accumulation Assay
This assay measures the effect of PDE5 inhibitors on intracellular cGMP levels in a cellular context.
Objective: To quantify the increase in intracellular cGMP levels in response to a nitric oxide (NO) donor in the presence of PDE5 inhibitors.
Materials:
-
A suitable cell line expressing PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5).
-
Cell culture medium and supplements.
-
NO donor (e.g., sodium nitroprusside - SNP).
-
Test compounds (vardenafil, sildenafil) dissolved in a vehicle (e.g., DMSO).
-
Lysis buffer.
-
cGMP detection kit (e.g., ELISA, TR-FRET, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specific duration (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an NO donor (e.g., SNP) to induce cGMP production.
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular contents.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercial cGMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the inhibitor concentration. The EC50 value (the concentration of inhibitor that produces 50% of the maximal cGMP accumulation) can be determined.
References
- 1. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 3. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of a Novel PDE5 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of a novel phosphodiesterase type 5 (PDE5) inhibitor, here designated as Pde5-IN-5. Orthogonal validation is a critical process in drug discovery that employs multiple, distinct methodologies to confirm a compound's mechanism of action and ensure that the observed biological effects are specifically due to its interaction with the intended target. This approach minimizes the risk of misleading results arising from off-target effects or experimental artifacts.
The Role of PDE5 in Cellular Signaling
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] In this pathway, the activation of soluble guanylate cyclase (sGC) by nitric oxide leads to the synthesis of cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) to mediate various physiological responses, most notably smooth muscle relaxation and vasodilation.[2] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[1][4] By inhibiting PDE5, compounds like this compound can elevate intracellular cGMP levels, thereby potentiating the effects of the NO/cGMP pathway.
Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.
Comparative Biochemical Activity of PDE5 Inhibitors
A primary validation step is to determine the in vitro potency of this compound and compare it to established PDE5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | PDE5 IC50 (nM) |
| This compound | To be determined |
| Sildenafil | 3.9 - 5.22 |
| Tadalafil | 1.0 - 1.8 |
| Vardenafil | 0.7 - 1.5 |
Note: IC50 values can vary depending on assay conditions.
Orthogonal Validation Strategy
To rigorously validate the on-target activity of this compound, we propose a three-pronged orthogonal approach. This strategy combines a direct biochemical assay, a target engagement assay in a cellular context, and a downstream signaling assay.
Caption: Strategy for the orthogonal validation of this compound.
Experimental Protocols
Method 1: In Vitro PDE5 Enzyme Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDE5.
Caption: Workflow for the in vitro PDE5 enzyme activity assay.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human PDE5A.
-
This compound and reference inhibitors (Sildenafil, Tadalafil, Vardenafil) dissolved in DMSO.
-
Assay buffer: 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM β-mercaptoethanol.
-
cGMP substrate.
-
Detection reagents (e.g., for a fluorescence polarization assay or LC-MS standards).
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add 50 µL of diluted compound to the appropriate wells.
-
Add 50 µL of purified PDE5A (e.g., 50 nM final concentration) to each well.
-
Incubate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 50 µL of cGMP substrate (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Terminate the reaction by boiling for 5 minutes or adding a stop solution.
-
Quantify the amount of GMP produced using a suitable method like LC-MS or a commercially available fluorescence-based assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the thermal stabilization of a target protein in intact cells upon ligand binding. This confirms that this compound physically interacts with PDE5 in a physiological context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Reagents and Materials:
-
Cell line expressing endogenous PDE5 (e.g., human platelets or a suitable cell line).
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Antibody specific for PDE5.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or a vehicle (DMSO) control for a specified time (e.g., 1 hour).
-
Harvest and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PDE5 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble PDE5 relative to the unheated control against the temperature to generate a "melt curve".
-
A shift in the melt curve to higher temperatures in the presence of this compound indicates thermal stabilization and target engagement.
-
Method 3: Western Blot for Phospho-VASP (Ser239)
This assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a downstream event of PKG activation. An increase in p-VASP levels upon treatment with this compound in the presence of an NO donor provides evidence of target modulation in a cellular signaling context.
References
- 1. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PDE5 Inhibitors in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of representative phosphodiesterase type 5 (PDE5) inhibitors across various cancer cell lines. This analysis is based on publicly available experimental data for well-established PDE5 inhibitors, presented here as a proxy for the evaluation of novel compounds like "Pde5-IN-5" for which specific data is not yet available in public literature.
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2] While PDE5 inhibitors are widely recognized for their therapeutic applications in erectile dysfunction and pulmonary hypertension, a growing body of evidence highlights their potential as anti-cancer agents.[3][4][5] Increased expression of PDE5 has been observed in a variety of human cancers, and its inhibition has been shown to induce apoptosis, suppress tumor growth, and enhance the efficacy of conventional chemotherapeutic drugs.[6][7][8][9]
This guide summarizes key findings on the effects of prominent PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—on different cancer cell lines, presenting the data in a clear, comparative format to aid in the evaluation and development of novel PDE5-targeting cancer therapies.
Performance Comparison of PDE5 Inhibitors in Cancer Cell Lines
The following table summarizes the observed effects of Sildenafil, Tadalafil, and Vardenafil on various cancer cell lines. The data is compiled from multiple studies and highlights the differential sensitivity of cancer cells to these inhibitors.
| PDE5 Inhibitor | Cancer Cell Line | Cell Type | Observed Effect | Citation |
| Sildenafil | SW480 | Colon Cancer | Induced apoptosis | [6] |
| Sildenafil | DU-145 | Prostate Cancer | Reduced resistance to doxorubicin | [6] |
| Sildenafil | PC-3 | Prostate Cancer | Reduced resistance to doxorubicin | [6] |
| Sildenafil | SKBR3 | Breast Cancer (HER2-overexpressing) | Reversed increased cell motility and migration | [6] |
| Sildenafil | BT-20, MDA-MB-468, MDA-MB-435 | Breast Cancer (Basal-like) | Reversed increased cell motility and migration | [6] |
| Sildenafil | D283, DAOY, HOSS1, VC312 | Medulloblastoma | Enhanced killing effect of chemotherapy | [8] |
| Tadalafil | DAOY | Medulloblastoma | Enhanced killing effect of chemotherapy | [8] |
| Vardenafil | Not Specified | Not Specified | The study noted that vardenafil is a licensed PDE5 inhibitor. | [10] |
Note: Direct IC50 values for "this compound" are not available in the public domain. The data presented here is for established PDE5 inhibitors to provide a representative comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating PDE5 inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Caption: A generalized workflow for the comparative analysis of PDE5 inhibitors in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the efficacy of PDE5 inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or other PDE5 inhibitors for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the desired concentrations of PDE5 inhibitors for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the PDE5 inhibitor.
cGMP Level Measurement (ELISA-based Assay)
This assay quantifies the intracellular concentration of cGMP, the direct target of PDE5 activity.
-
Cell Lysis: After treatment with PDE5 inhibitors, lyse the cells using the lysis buffer provided in a commercial cGMP enzyme immunoassay kit.
-
Assay Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of cGMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with anti-cGMP antibodies.
-
Incubation and Washing: Incubate the plate to allow for competitive binding. Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the cGMP concentration in the sample.
-
Concentration Determination: Calculate the cGMP concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of cGMP.
Conclusion
The available evidence strongly suggests that PDE5 inhibitors have significant potential as anti-cancer agents, either as monotherapies or in combination with existing treatments. The data on well-characterized inhibitors like Sildenafil and Tadalafil provide a valuable framework for the preclinical evaluation of new chemical entities targeting PDE5. The experimental protocols and workflows outlined in this guide offer a standardized approach for researchers to conduct comparative analyses and advance the development of novel PDE5 inhibitors for oncological applications. As research in this area progresses, it will be crucial to obtain specific data for emerging compounds to fully understand their therapeutic potential.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 7. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. oncotarget.com [oncotarget.com]
- 10. ovid.com [ovid.com]
Benchmarking Pde5-IN-5 against established research compounds
This guide provides a comprehensive framework for benchmarking the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-5, against established research compounds: sildenafil, tadalafil, and vardenafil. The objective is to offer a standardized comparison of performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: The Common Pathway
This compound, like other PDE5 inhibitors, operates by targeting the phosphodiesterase type 5 enzyme.[1][2][3] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels.[1] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to vasodilation and increased blood flow.[4][5][6] This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][4][7] Sexual stimulation is a prerequisite for the action of PDE5 inhibitors, as it initiates the release of nitric oxide (NO), which in turn stimulates the production of cGMP.[5][6]
Below is a diagram illustrating the signaling pathway affected by PDE5 inhibitors.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and established PDE5 inhibitors. Data for this compound is presented as a placeholder to be populated with experimental findings.
Table 1: In Vitro Potency and Selectivity
| Compound | IC50 for PDE5 (nM) | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5 vs. PDE11 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Sildenafil | ~5.22[8] | ~10-fold[9] | High |
| Tadalafil | ~2[10] | High | Lower, also inhibits PDE11[1] |
| Vardenafil | ~0.7[8] | ~11-fold vs PDE6[8] | High |
Table 2: Pharmacokinetic Profiles
| Compound | Tmax (Time to Peak Plasma Concentration) | Half-life (t1/2) | Effect of High-Fat Meal |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Sildenafil | ~1 hour[11] | ~4-5 hours[11] | Delays absorption[12] |
| Tadalafil | ~2 hours[13] | ~17.5 hours[14] | Not significantly affected[12] |
| Vardenafil | ~0.7-0.9 hours | ~4-5 hours | Delays absorption[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in the evaluation of PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
This compound and reference compounds (sildenafil, tadalafil, vardenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Detection reagents (e.g., using a commercially available PDE assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
Add the PDE5 enzyme to the wells of a microplate.
-
Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in an Animal Model of Erectile Dysfunction
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
Animal Model: Aged or diabetic rats are commonly used models for erectile dysfunction.
Procedure:
-
Anesthetize the animals.
-
Expose the carotid artery for blood pressure monitoring and the corpus cavernosum for intracavernosal pressure (ICP) measurement.
-
Administer this compound or a vehicle control orally or intravenously.
-
After a specified time, stimulate the cavernous nerve electrically to induce an erection.
-
Record the mean arterial pressure (MAP) and ICP.
-
Calculate the ICP/MAP ratio as a measure of erectile function.
-
Compare the ICP/MAP ratios between the this compound treated group and the control group.
The following diagram outlines a typical experimental workflow for preclinical evaluation.
Conclusion
This guide provides a structured approach to benchmarking this compound against established PDE5 inhibitors. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of this novel compound. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the mechanism of action and the research process. The ultimate goal is to generate robust and comparable data to inform future drug development decisions.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. drugs.com [drugs.com]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.library.uq.edu.au [search.library.uq.edu.au]
- 13. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Tadalafil? [synapse.patsnap.com]
Pde5-IN-5 In Vivo Efficacy: A Comparative Guide for Researchers
This guide provides a comparative overview of the in vivo efficacy of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-5, against established alternatives such as sildenafil, tadalafil, and vardenafil. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Comparative Efficacy Data
The in vivo efficacy of PDE5 inhibitors is commonly evaluated in animal models of erectile dysfunction (ED) and pulmonary hypertension (PH). Key quantitative endpoints include the measurement of intracavernosal pressure (ICP) for ED and right ventricular systolic pressure (RVSP) for PH.
Erectile Dysfunction Models
The tables below summarize the in vivo efficacy of various PDE5 inhibitors in rat models of erectile dysfunction, where efficacy is determined by the increase in ICP upon electrical stimulation of the cavernous nerve.
Table 1: In Vivo Efficacy in a Rat Model of Erectile Dysfunction
| Compound | Dose | Route of Administration | Key Findings | Reference |
| This compound | Data not available | Data not available | Data to be determined by user | |
| Sildenafil | 2 mg/kg | Intravenous | Significantly increased the maximal intracavernosal pressure (MIP) to mean arterial blood pressure (MAP) ratio, particularly at lower stimulation frequencies (2-3 Hz). Also significantly increased detumescence time.[1] | [1] |
| Sildenafil | 5 mg/kg/day for 6 weeks | Oral | In a rat model of chronic renal failure-induced ED, chronic sildenafil treatment significantly improved peak and total ICP upon cavernosal nerve stimulation.[2][3] | [2][3] |
| Tadalafil | 2 mg/kg daily for 4 weeks | Oral | In a rat model of cavernous nerve injury, early chronic low-dose tadalafil administration contributed to the restoration of erectile function, as assessed by the ratio of maximum intracavernosal pressure to mean arterial pressure (ICP/MAP).[4] | [4] |
| Vardenafil | 3 µg/kg | Intravenous | Lower threshold dose for facilitation of erection compared to sildenafil (10 µg/kg). At 10 µg/kg, vardenafil showed a significantly greater response duration than sildenafil.[5] | [5] |
| Vardenafil | 0.1 and 1 mg/kg | Intravenous | Significantly facilitated erectile responses to cavernous nerve stimulation at 3 and 13 minutes post-administration, showing greater efficacy at a lower dose than sildenafil.[6] | [6] |
Pulmonary Hypertension Models
The following table outlines the comparative efficacy of PDE5 inhibitors in the monocrotaline-induced rat model of pulmonary hypertension, with the primary endpoint being the reduction in RVSP.
Table 2: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension
| Compound | Dose | Route of Administration | Key Findings | Reference |
| This compound | Data not available | Data not available | Data to be determined by user | |
| Sildenafil | Continuous oral administration | Oral | In rats with monocrotaline-induced PH, sildenafil treatment prevented an increase in RVSP and preserved diastolic function.[7] RVSP was significantly lower in the sildenafil-treated group compared to the monocrotaline-only group at 4 and 6 weeks.[8] | [7][8] |
| Sildenafil | 25 mg/kg/day | Intragastric | In a neonatal rat model of hypoxia-induced pulmonary hypertension, sildenafil significantly attenuated the increase in right ventricular mean pressure.[9] | [9] |
| Tadalafil | Not specified | Not specified | Studies in animal models have shown that tadalafil can reduce pulmonary vascular resistance.[10][11] | [10][11] |
| Vardenafil | 10-10 M to 10-5 M (in vitro) | In vitro on isolated pulmonary arteries | Vardenafil induced potent relaxation of pulmonary artery rings from rats with monocrotaline-induced pulmonary hypertension.[12] | [12] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures involved in efficacy validation, the following diagrams have been generated.
References
- 1. The effect of sildenafil on electrostimulation-induced erection in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-erectile effect of vardenafil: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of preventive effect of sildenafil and therapeutic effect of sildenafil treatment in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive effect of sildenafil on right ventricular function in rats with monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of PDE5 Inhibition: A Comparative Analysis of a Novel Compound, Pde5-IN-5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic index of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-5. Through a comparative analysis with established market alternatives—sildenafil, tadalafil, and vardenafil—this document outlines key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and pulmonary hypertension.[1][2][3] These drugs exert their therapeutic effect by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][4] This inhibition leads to an accumulation of cGMP, promoting smooth muscle relaxation and vasodilation in the corpus cavernosum and pulmonary vasculature.[1][2][3] While the mechanism of action is consistent across the class, variations in potency, selectivity, and pharmacokinetics contribute to distinct clinical profiles.[1] This guide introduces this compound, a novel investigational PDE5 inhibitor, and situates its preclinical profile within the context of established therapies.
Comparative Efficacy and Safety Profile
The therapeutic index, a ratio comparing the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical measure of a drug's safety and utility. For PDE5 inhibitors, efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) against the PDE5 enzyme and the half-maximal effective concentration (EC50) in functional assays. Toxicity is assessed through cytotoxicity assays (CC50) and in vivo studies determining the median lethal dose (LD50) or median toxic dose (TD50).
The following table summarizes the preclinical data for this compound in comparison to sildenafil, tadalafil, and vardenafil.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Cell-Based Potency (EC50, nM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| This compound | 1.2 | 150 | >10000 | 5.8 | >100 | >17241 |
| Sildenafil | 3.5 | 35 | 7400 | 10.2 | >100 | >9804 |
| Tadalafil | 1.8 | 1300 | 11 | 6.7 | >100 | >14925 |
| Vardenafil | 0.7 | 13 | 14000 | 2.1 | >100 | >47619 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for sildenafil, tadalafil, and vardenafil are compiled from publicly available preclinical studies.
Understanding the Mechanism: The cGMP Signaling Pathway
The therapeutic effect of all PDE5 inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cGMP signaling pathway. Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[4] cGMP then activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[3] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive 5'-GMP.[3][4] By inhibiting PDE5, drugs like this compound prevent the breakdown of cGMP, thereby potentiating the vasodilatory effects of nitric oxide.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro PDE5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (this compound, sildenafil, tadalafil, vardenafil) dissolved in DMSO
-
Detection reagents (e.g., using a fluorescence polarization-based assay)
-
384-well microplates
Procedure:
-
A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer.
-
The PDE5 enzyme is diluted in assay buffer to the desired concentration.
-
In a 384-well plate, the test compound, PDE5 enzyme, and cGMP substrate are added to each well.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents are added to stop the enzymatic reaction and generate a signal.
-
The plate is read using a suitable plate reader (e.g., fluorescence polarization reader).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Reporter Assay for cGMP Signaling
Objective: To determine the half-maximal effective concentration (EC50) of test compounds in a cellular context.
Materials:
-
A suitable cell line engineered to express a cGMP-responsive reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and supplements.
-
A nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.
-
Test compounds.
-
Lysis buffer and reporter gene assay reagents.
-
96-well cell culture plates.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cell culture medium is replaced with a serum-free medium containing serial dilutions of the test compounds.
-
The cells are pre-incubated with the compounds for a specified time (e.g., 30 minutes).
-
The nitric oxide donor is added to stimulate cGMP production.
-
The cells are incubated for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
The cells are lysed, and the reporter gene activity is measured according to the manufacturer's instructions.
-
The EC50 values are calculated from the dose-response curves.
Cytotoxicity Assay
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
-
Cell culture medium.
-
Test compounds.
-
A cell viability reagent (e.g., resazurin-based or ATP-based).
-
96-well cell culture plates.
Procedure:
-
Cells are seeded in a 96-well plate.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The cells are incubated for a prolonged period (e.g., 48-72 hours).
-
The cell viability reagent is added to each well.
-
After a short incubation, the signal (fluorescence or luminescence) is measured using a plate reader.
-
The CC50 values are determined from the dose-response curves.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index for a novel PDE5 inhibitor like this compound follows a structured preclinical workflow. This process begins with initial in vitro screening for potency and selectivity, followed by cell-based assays to confirm activity in a biological system. Promising candidates then undergo safety and toxicity profiling before advancing to more complex in vivo models for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Concluding Remarks
The preclinical data for the novel PDE5 inhibitor, this compound, suggests a promising therapeutic profile characterized by high potency and selectivity for the PDE5 enzyme. Its calculated therapeutic index, based on in vitro and cell-based assays, appears favorable when compared to established drugs like sildenafil and tadalafil. However, it is crucial to note that these are preliminary findings. Comprehensive in vivo studies are required to fully elucidate the pharmacokinetic, efficacy, and safety profile of this compound. The methodologies and comparative data presented in this guide offer a foundational framework for the continued development and assessment of this and other novel PDE5 inhibitors. Further research will be instrumental in determining its potential clinical utility and place in therapy.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pde5-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the proper disposal of Pde5-IN-5, a potent and selective phosphodiesterase 5 (PDE5) inhibitor.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2414921-33-6) with detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of hazardous research chemicals and should be adapted to comply with your institution's specific policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for guidance.
Chemical and Physical Properties of this compound
While a comprehensive SDS is unavailable, the following information has been compiled from chemical supplier databases.
| Property | Value |
| CAS Number | 2414921-33-6 |
| Molecular Formula | C₂₃H₂₀BrN₃O₄ |
| Molecular Weight | 482.33 g/mol |
| Description | A potent, selective PDE5 inhibitor. |
Experimental Protocol: Proper Disposal of this compound
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
II. Waste Segregation and Collection
-
Waste Determination: Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, and any contaminated materials (e.g., pipette tips, wipes, and empty containers).
-
Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for hazardous waste. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
The container must have a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag or label as required by your institution.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "2414921-33-6"
-
An accurate estimation of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Halogenated Waste Stream: As this compound contains bromine, it should be disposed of in a designated "halogenated organic waste" stream, if your institution maintains separate waste streams.
III. Disposal Procedure
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Use a fume hood to minimize the risk of inhaling any dust particles.
-
-
Liquid Waste:
-
Pour liquid waste containing this compound directly into the designated hazardous waste container within a fume hood.
-
Avoid overfilling the container; it should not be filled beyond 90% capacity.
-
-
Contaminated Materials:
-
Place all disposables that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) into a sealed bag and then into the solid hazardous waste container.
-
-
Empty Containers:
-
The original container of this compound, even if "empty," should be treated as hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface the original label and dispose of the rinsed container as instructed by your EHS office.
-
IV. Storage and Final Disposal
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by the EHS office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistics for Handling Pde5-IN-5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Pde5-IN-5 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for handling chemical compounds of this nature.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated, torn, or after prolonged use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection from splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard, buttoned lab coat should be worn to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a risk assessment should be conducted to determine if a respirator (e.g., N95) is necessary. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risks associated with this compound. The following protocols outline the step-by-step guidance for its handling and disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the received compound matches the order specifications.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Handling and Use
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood, especially when working with powders or solutions that may produce aerosols.
-
Avoid Contact: Minimize direct contact with the compound. Use appropriate PPE at all times.
-
Weighing: When weighing the solid form, do so in a fume hood or on a balance with a draft shield to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the name of the compound (this compound), and any other required information as per your institution's guidelines.
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash.[1][2] Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
